Product packaging for 2-Chloro-1,3,2-oxathiaphospholane(Cat. No.:CAS No. 20354-32-9)

2-Chloro-1,3,2-oxathiaphospholane

Cat. No.: B8273673
CAS No.: 20354-32-9
M. Wt: 142.55 g/mol
InChI Key: JHHPFWIJKNJFAA-UHFFFAOYSA-N
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Description

2-Chloro-1,3,2-oxathiaphospholane is an organothiophosphorus compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4ClOPS B8273673 2-Chloro-1,3,2-oxathiaphospholane CAS No. 20354-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20354-32-9

Molecular Formula

C2H4ClOPS

Molecular Weight

142.55 g/mol

IUPAC Name

2-chloro-1,3,2-oxathiaphospholane

InChI

InChI=1S/C2H4ClOPS/c3-5-4-1-2-6-5/h1-2H2

InChI Key

JHHPFWIJKNJFAA-UHFFFAOYSA-N

SMILES

C1CSP(O1)Cl

Canonical SMILES

C1CSP(O1)Cl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-1,3,2-oxathiaphospholane basic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Chloro-1,3,2-oxathiaphospholane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of this compound, a heterocyclic organophosphorus compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the known information and provides generalized protocols based on related compounds and methods.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented. The following table summarizes the available information. For context, properties of the closely related but distinct compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, are also provided, as this is often encountered in searches for the target compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyThis compound2-Chloro-1,3,2-dioxaphospholane 2-oxide (for comparison)
CAS Number 20354-32-96609-64-9[1][2]
Molecular Formula C₂H₄ClOPSC₂H₄ClO₃P[1][2]
Molecular Weight 142.537 g/mol 142.48 g/mol [1][2]
Physical State Not specified, likely a liquidLiquid or Solid[1]
Melting Point Not available12-14 °C[1]
Boiling Point Not available89-91 °C at 0.8 mmHg[1]
Density Not available1.55 g/mL at 25 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ = 4.77 – 4.67 (m, 1H), 4.62 – 4.50 (m, 1H), 3.43 – 3.33 (m, 1H), 3.22 – 3.12 (m, 1H) ppm[3]Not available
¹³C NMR (CDCl₃, 100.6 MHz) δ = 76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz) ppm[3]Not available
³¹P NMR (CDCl₃) Not specified in detail, but its use in reactions is monitored by ³¹P NMR.[3] A derivative, 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane, shows a signal at 217.7 ppm (in C₆D₆).[4]Not available

Synthesis

General Synthesis Protocol

This compound can be synthesized via the reaction of 2-mercaptoethanol with phosphorus trichloride.[4] The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Experimental Workflow:

G reagents 2-Mercaptoethanol + Phosphorus Trichloride + Triethylamine reaction Reaction under inert atmosphere (N₂ or Ar) at low temperature (e.g., 0 °C) reagents->reaction Addition solvent Inert Solvent (e.g., anhydrous diethyl ether or THF) solvent->reaction workup Filtration of Triethylamine Hydrochloride reaction->workup purification Distillation of the filtrate under reduced pressure workup->purification product This compound purification->product

General synthesis workflow for this compound.
Detailed Methodology

  • Preparation: A solution of 2-mercaptoethanol and two molar equivalents of triethylamine in an anhydrous, inert solvent (e.g., diethyl ether or THF) is prepared in a reaction vessel under an inert atmosphere (nitrogen or argon).

  • Reaction: The solution is cooled to a low temperature (e.g., 0 °C). A solution of phosphorus trichloride in the same solvent is added dropwise with stirring.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time. The precipitated triethylamine hydrochloride is removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[4]

Caution: Phosphorus trichloride and this compound are moisture-sensitive and corrosive. All manipulations should be carried out under strictly anhydrous conditions using a fume hood and appropriate personal protective equipment.[5]

Reactivity and Applications

The primary documented application of this compound and its derivatives is as a phosphitylating agent in the "oxathiaphospholane (OTP) method" for the stereocontrolled synthesis of phosphorothioate oligonucleotides.[6][7][8]

The Oxathiaphospholane (OTP) Method

In this method, a protected nucleoside is reacted with a this compound derivative to form a nucleoside 3'-O-(1,3,2-oxathiaphospholane). This intermediate can then be reacted with the 5'-hydroxyl group of another nucleoside in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a phosphorothioate linkage.[7][9]

G cluster_step1 Step 1: Phosphitylation cluster_step2 Step 2: Coupling Protected Nucleoside Protected Nucleoside Nucleoside-OTP Nucleoside 3'-O-(1,3,2-oxathiaphospholane) Protected Nucleoside->Nucleoside-OTP This compound This compound This compound->Nucleoside-OTP Elongated Oligonucleotide Oligonucleotide with Phosphorothioate Linkage Nucleoside-OTP->Elongated Oligonucleotide Growing Oligonucleotide Growing Oligonucleotide Growing Oligonucleotide->Elongated Oligonucleotide DBU DBU (activator) DBU->Elongated Oligonucleotide

Simplified workflow of the Oxathiaphospholane (OTP) method.

Signaling Pathways

There is no available information in the searched literature to suggest the direct involvement of this compound in any specific biological signaling pathways. Its primary utility appears to be as a synthetic reagent in the laboratory.

Safety and Handling

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Hazards: Reacts with water and other nucleophiles. The related compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, is classified as causing severe skin burns and eye damage.[5] Similar hazards should be assumed for this compound.

References

An In-depth Technical Guide to 2-Chloro-1,3,2-oxathiaphospholane (CAS: 20354-32-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3,2-oxathiaphospholane is a heterocyclic organic compound containing phosphorus, sulfur, oxygen, and chlorine. It is a key reagent in the stereocontrolled synthesis of phosphorothioate oligonucleotides, a class of therapeutic molecules with applications in antisense therapy and gene regulation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the oxathiaphospholane (OTP) method for the preparation of stereopure phosphorothioates.

Chemical and Physical Properties

Spectroscopic Data for this compound.[1]
Parameter Value
¹H NMR (CDCl₃, 400 MHz) δ = 4.77–4.67 (m, 1H), 4.62–4.50 (m, 1H), 3.43–3.33 (m, 1H), 3.22–3.12 (m, 1H) ppm
¹³C NMR (CDCl₃, 100.6 MHz) δ = 76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz) ppm
³¹P NMR (CDCl₃) Chemical shift values are not explicitly stated in the provided snippets.
Physical Properties of Related Compounds
Property 2-Chloro-1,3,2-dioxaphospholane 2-oxide 2-Chloro-1,3,2-dithiaphospholane
CAS Number 6609-64-9[1][2]4669-51-6[3]
Molecular Formula C₂H₄ClO₃P[1][2]C₂H₄ClPS₂[3]
Molecular Weight 142.48 g/mol [2]158.6 g/mol [3]
Boiling Point 89-91 °C / 0.8 mmHg[1][2]Not available
Melting Point 12-14 °C[1][2]Not available
Density 1.55 g/mL at 25 °C[1][2]Not available

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2-mercaptoethanol with phosphorus trichloride.

Materials:

  • 2-Mercaptoethanol

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • A solution of 2-mercaptoethanol and triethylamine in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled in an ice bath.

  • A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.

  • The triethylamine hydrochloride salt precipitate is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a liquid.

The Oxathiaphospholane (OTP) Method for Stereocontrolled Synthesis of Phosphorothioate Oligonucleotides

This method allows for the synthesis of phosphorothioate oligonucleotides with a defined stereochemistry at the phosphorus center.

1. Phosphitylation of the Nucleoside:

  • A protected nucleoside (e.g., 5'-O-DMT-N-acyl-2'-deoxynucleoside) is dissolved in an anhydrous solvent.

  • This compound is added to the solution in the presence of a base (e.g., pyridine).

  • This reaction yields a diastereomeric mixture of 3'-O-(1,3,2-oxathiaphospholanyl) nucleosides.

2. Sulfurization:

  • Elemental sulfur is added to the reaction mixture to convert the phosphite triester to a thiophosphate triester.

  • This results in a diastereomeric mixture of 5'-O-DMT-N-acyl-2'-deoxynucleoside-3'-O-(2-thio-1,3,2-oxathiaphospholanes).

3. Diastereomer Separation:

  • The diastereomeric mixture is separated using chromatographic techniques (e.g., silica gel column chromatography) to obtain the individual pure diastereomers.

4. Solid-Phase Oligonucleotide Synthesis:

  • The separated, diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer is used in solid-phase oligonucleotide synthesis.

  • The coupling of the monomer to the 5'-hydroxyl group of a solid support-bound nucleoside is achieved using an activator, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4] This reaction proceeds with retention of configuration at the phosphorus center.

  • The cycle of deprotection, coupling, and capping is repeated to assemble the desired phosphorothioate oligonucleotide sequence with a defined stereochemistry at each phosphorothioate linkage.

5. Deprotection and Purification:

  • After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • The final phosphorothioate oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC).

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-Mercaptoethanol 2-Mercaptoethanol Reaction in Anhydrous Solvent Reaction in Anhydrous Solvent 2-Mercaptoethanol->Reaction in Anhydrous Solvent Phosphorus Trichloride Phosphorus Trichloride Phosphorus Trichloride->Reaction in Anhydrous Solvent Triethylamine Triethylamine Triethylamine->Reaction in Anhydrous Solvent Filtration Filtration Reaction in Anhydrous Solvent->Filtration Vacuum Distillation Vacuum Distillation Filtration->Vacuum Distillation Filtrate Triethylamine Hydrochloride Triethylamine Hydrochloride Filtration->Triethylamine Hydrochloride Byproduct This compound This compound Vacuum Distillation->this compound Final Product G cluster_monomer_synthesis Monomer Synthesis cluster_solid_phase_synthesis Solid-Phase Synthesis cluster_final_steps Final Steps Protected Nucleoside Protected Nucleoside Phosphitylation Phosphitylation Protected Nucleoside->Phosphitylation This compound This compound This compound->Phosphitylation Sulfurization Sulfurization Phosphitylation->Sulfurization Diastereomeric Mixture Diastereomeric Mixture Sulfurization->Diastereomeric Mixture Chromatographic Separation Chromatographic Separation Diastereomeric Mixture->Chromatographic Separation Pure Diastereomers Pure Diastereomers Chromatographic Separation->Pure Diastereomers Coupling (DBU) Coupling (DBU) Pure Diastereomers->Coupling (DBU) Solid Support-Bound Nucleoside Solid Support-Bound Nucleoside Solid Support-Bound Nucleoside->Coupling (DBU) Capping Capping Coupling (DBU)->Capping Oxidation (if needed) Oxidation (if needed) Capping->Oxidation (if needed) Deprotection (DCA) Deprotection (DCA) Oxidation (if needed)->Deprotection (DCA) Elongated Oligonucleotide Elongated Oligonucleotide Deprotection (DCA)->Elongated Oligonucleotide Elongated Oligonucleotide->Coupling (DBU) Repeat Cycle Cleavage and Deprotection Cleavage and Deprotection Elongated Oligonucleotide->Cleavage and Deprotection Purification (HPLC) Purification (HPLC) Cleavage and Deprotection->Purification (HPLC) Stereopure Phosphorothioate Oligonucleotide Stereopure Phosphorothioate Oligonucleotide Purification (HPLC)->Stereopure Phosphorothioate Oligonucleotide

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1,3,2-oxathiaphospholane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and key characteristics of 2-Chloro-1,3,2-oxathiaphospholane. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant chemical workflows.

Molecular Structure and Properties

This compound is a heterocyclic organophosphorus compound featuring a five-membered ring containing one oxygen, one sulfur, and one phosphorus atom, with a chlorine atom attached to the phosphorus. Its chemical formula is C₂H₄ClOPS. This molecule serves as a crucial reagent in synthetic organic chemistry, particularly in the stereocontrolled synthesis of modified oligonucleotides.

Spectroscopic Data

The structural identity of this compound has been confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the reported chemical shifts in deuterated chloroform (CDCl₃).

Nucleus Chemical Shift (δ) in ppm Multiplicity & Coupling Constant (J)
¹H4.77 – 4.67m
4.62 – 4.50m
3.43 – 3.33m
3.22 – 3.12m
¹³C76.7d, J = 15.3 Hz
32.5d, J = 2.6 Hz
³¹PNot explicitly reported in the search results, but its presence is confirmed by the coupling observed in the ¹³C spectrum.

m = multiplet, d = doublet

Computationally Derived Molecular Geometry
Parameter Atom 1 Atom 2 Atom 3 Value
Bond Length PCl~2.04 Å
PO~1.62 Å
PS~2.08 Å
OC~1.47 Å
SC~1.82 Å
CC~1.54 Å
Bond Angle ClPO~103°
ClPS~101°
OPS~95°
POC~115°
PSC~97°

Disclaimer: These values are estimations based on computational studies of related compounds and are provided for illustrative purposes. Actual values may vary.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the reaction of 2-mercaptoethanol with phosphorus trichloride.

Materials:

  • 2-Mercaptoethanol

  • Phosphorus trichloride (PCl₃)

  • Anhydrous, inert solvent (e.g., toluene or dichloromethane)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 2-mercaptoethanol in the anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of phosphorus trichloride dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and releases hydrogen chloride gas, which should be vented through a suitable trap.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

  • The solvent and any volatile byproducts are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2_Mercaptoethanol 2-Mercaptoethanol Reaction Reaction in Anhydrous Solvent (0°C to RT) 2_Mercaptoethanol->Reaction PCl3 Phosphorus Trichloride PCl3->Reaction Workup Removal of Solvent & Volatiles Reaction->Workup Purification Vacuum Distillation Workup->Purification Product 2-Chloro-1,3,2- oxathiaphospholane Purification->Product

Synthesis Workflow
NMR Spectroscopic Analysis

Instrumentation:

  • A 400 MHz NMR spectrometer (e.g., Bruker Avance).

Sample Preparation:

  • Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ signals.

  • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Reference the spectra. For ¹H and ¹³C NMR, the residual solvent peak of CDCl₃ can be used as an internal reference (δH = 7.26 ppm, δC = 77.16 ppm). For ³¹P NMR, an external standard such as 85% H₃PO₄ is typically used.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all spectra.

Application in Drug Development: The Oxathiaphospholane (OTP) Method

This compound is a key reagent in the oxathiaphospholane (OTP) method for the stereocontrolled synthesis of phosphorothioate oligonucleotides.[1][2] These modified nucleic acids are of significant interest in drug development as antisense therapies, siRNAs, and aptamers, due to their enhanced stability against nucleases compared to their natural phosphodiester counterparts.

The OTP method allows for the synthesis of phosphorothioate linkages with a defined stereochemistry at the phosphorus center (Rp or Sp configuration), which can have a profound impact on the therapeutic efficacy and safety profile of the oligonucleotide drug.

G Oxathiaphospholane (OTP) Method Workflow cluster_reagents Key Reagents cluster_synthesis Monomer Synthesis & Separation cluster_oligomerization Solid-Phase Oligonucleotide Synthesis cluster_product Final Product OTP_reagent 2-Chloro-1,3,2- oxathiaphospholane Phosphitylation Phosphitylation OTP_reagent->Phosphitylation Nucleoside Protected Nucleoside Nucleoside->Phosphitylation Sulfurization Sulfurization Phosphitylation->Sulfurization Diastereomers Diastereomeric Mixture of Nucleoside-OTP Monomers Sulfurization->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Pure_Monomers Pure Rp and Sp Monomers Separation->Pure_Monomers Coupling Stereospecific Coupling to Solid Support Pure_Monomers->Coupling Elongation Chain Elongation Coupling->Elongation Deprotection Deprotection & Cleavage Elongation->Deprotection PS_Oligo P-Stereodefined Phosphorothioate Oligonucleotide Deprotection->PS_Oligo

OTP Method Workflow

This technical guide provides a foundational understanding of the molecular structure, characterization, and application of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited herein.

References

Physical and chemical properties of 2-Chloro-1,3,2-oxathiaphospholane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of 2-Chloro-1,3,2-oxathiaphospholane. It includes detailed experimental protocols, reactivity information, and safety considerations to support its application in research and development, particularly in the field of drug discovery and oligonucleotide synthesis.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound containing a phosphorus atom bonded to chlorine, oxygen, and sulfur within a five-membered ring. Its unique structure makes it a valuable reagent in stereocontrolled synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂H₄ClOPS
Molecular Weight 142.55 g/mol
CAS Number 20354-32-9
Density Data not available
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported in the literature.

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

NucleusChemical Shift (δ) ppm
¹H NMR 4.77 – 4.67 (m, 1H), 4.62 – 4.50 (m, 1H), 3.43 – 3.33 (m, 1H), 3.22 – 3.12 (m, 1H)[1]
¹³C NMR 76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz)[1]
³¹P NMR 217.7

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-mercaptoethanol with phosphorus trichloride. A general experimental protocol is described below.

Experimental Protocol: Synthesis from 2-Mercaptoethanol and Phosphorus Trichloride

This protocol outlines the synthesis of this compound.

Materials:

  • 2-Mercaptoethanol

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (NEt₃)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-mercaptoethanol in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2 molar equivalents) to the solution.

  • Slowly add phosphorus trichloride (1 molar equivalent), dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the salt under an inert atmosphere.

  • The filtrate, containing the crude product, is then concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[2]

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process 2-Mercaptoethanol 2-Mercaptoethanol Reaction in Anhydrous Solvent Reaction in Anhydrous Solvent 2-Mercaptoethanol->Reaction in Anhydrous Solvent Phosphorus Trichloride Phosphorus Trichloride Phosphorus Trichloride->Reaction in Anhydrous Solvent Triethylamine Triethylamine Triethylamine->Reaction in Anhydrous Solvent Purification by Vacuum Distillation Purification by Vacuum Distillation Reaction in Anhydrous Solvent->Purification by Vacuum Distillation This compound This compound Purification by Vacuum Distillation->this compound

Caption: Reaction scheme for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a key intermediate in the "oxathiaphospholane approach" for the stereocontrolled synthesis of P-chiral compounds, particularly phosphorothioate oligonucleotides.[2][3][4] Its reactivity is dominated by the electrophilic phosphorus atom, which readily reacts with nucleophiles.

Reactivity with Nucleophiles

The P-Cl bond is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is harnessed in the synthesis of various organophosphorus compounds. For instance, it reacts with alcohols in the presence of a base to form the corresponding phosphite esters. This reaction is a fundamental step in the synthesis of modified oligonucleotides.

Diagram 2: General Reactivity of this compound with Nucleophiles

G This compound This compound Phosphitylated Product Phosphitylated Product This compound->Phosphitylated Product + Nucleophile Nucleophile (e.g., ROH) Nucleophile (e.g., ROH) Chloride Ion Chloride Ion Phosphitylated Product->Chloride Ion Displacement of

Caption: Nucleophilic substitution at the phosphorus center.

Role in Stereocontrolled Synthesis

The oxathiaphospholane ring system allows for the separation of diastereomers, which is crucial for the synthesis of stereopure phosphorothioate oligonucleotides.[2] These stereodefined oligonucleotides are valuable tools in antisense therapy and other drug development applications where specific stereochemistry is required for biological activity.

Safety and Handling

General Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from moisture and water, as it may react violently.

  • Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile reagent with significant applications in the stereocontrolled synthesis of organophosphorus compounds. This guide provides essential information on its properties, synthesis, and reactivity to aid researchers in its safe and effective use. Further investigation into its physical properties and a dedicated safety assessment are warranted to expand its full potential in scientific research and drug development.

References

2-Chloro-1,3,2-oxathiaphospholane: A Technical Guide to its Pivotal Role in Stereocontrolled Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and historical significance of 2-Chloro-1,3,2-oxathiaphospholane. While the precise moment of its initial discovery remains understated in the annals of chemistry, its emergence as a critical reagent in the stereocontrolled synthesis of phosphorothioate oligonucleotides marks a significant milestone in the development of therapeutic nucleic acids. This document provides a comprehensive overview of its chemistry, focusing on the widely adopted Oxathiaphospholane (OTP) method, and includes detailed experimental protocols and key quantitative data.

Historical Context and the Rise of the Oxathiaphospholane (OTP) Method

The history of organophosphorus chemistry dates back to the early 19th century, with significant advancements in the synthesis and understanding of these compounds occurring throughout the 20th century. While the first synthesis of this compound is not prominently documented as a singular breakthrough, its importance surged with the development of the Oxathiaphospholane (OTP) method for the stereocontrolled synthesis of P-chiral phosphorothioate oligonucleotides by Stec and coworkers. This method provided a groundbreaking solution to control the stereochemistry at the phosphorus center in synthetic nucleic acids, a critical factor for their therapeutic efficacy and safety.

Prior to the OTP method, the synthesis of phosphorothioate oligonucleotides resulted in a complex mixture of diastereomers, which complicated their pharmacological evaluation. The introduction of this compound and its derivatives as phosphitylating agents enabled the separation of diastereomeric monomers, paving the way for the synthesis of stereopure oligonucleotides.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-mercaptoethanol with phosphorus trichloride. This reaction is a fundamental method for the preparation of five-membered cyclic phosphorodichloridites.

PCl3 Phosphorus trichloride Reaction PCl3->Reaction Mercaptoethanol 2-Mercaptoethanol Mercaptoethanol->Reaction Product This compound HCl HCl (byproduct) Reaction->Product Reaction->HCl

Caption: General synthesis of this compound.

A more recent and efficient approach involves the use of modular flow chemistry, which offers enhanced safety and scalability for the production of cyclic chlorophosphites.

Experimental Protocol: Synthesis in a Continuous Flow System

This protocol describes a general procedure for the base-free continuous flow synthesis of cyclic chlorophosphites, including this compound.

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2-Mercaptoethanol

  • Anhydrous solvent (e.g., dichloromethane)

  • Flow chemistry setup with a microreactor

Procedure:

  • Prepare a solution of phosphorus trichloride in the anhydrous solvent.

  • Prepare a separate solution of 2-mercaptoethanol in the same anhydrous solvent.

  • Set up the continuous flow reactor system, ensuring all components are dry and under an inert atmosphere (e.g., nitrogen or argon).

  • Pump the two reactant solutions at controlled flow rates into a T-mixer to ensure efficient mixing before entering the reactor coil.

  • The reaction mixture proceeds through the reactor coil, which is maintained at a specific temperature to control the reaction rate.

  • The effluent from the reactor, containing the product and hydrogen chloride (HCl) byproduct, is collected.

  • The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound.

  • Purification is typically achieved by vacuum distillation. Caution: Distillation must be performed with care to avoid thermal decomposition.

The Oxathiaphospholane (OTP) Method for Oligonucleotide Synthesis

The OTP method is a cornerstone of modern therapeutic oligonucleotide synthesis. It utilizes this compound derivatives to introduce phosphorothioate linkages with defined stereochemistry. A widely used variant employs 2-chloro-"spiro"-4,4-pentamethylene-1,3,2-oxathiaphospholane.

The general workflow involves the following key steps:

  • Phosphitylation of a protected nucleoside: A 5'-O-protected nucleoside is reacted with a this compound derivative to form a nucleoside 3'-O-(1,3,2-oxathiaphospholane) monomer. This reaction typically yields a mixture of diastereomers at the phosphorus center.

  • Sulfurization: The P(III) center of the oxathiaphospholane ring is sulfurized, commonly using elemental sulfur, to yield the corresponding 2-thio-1,3,2-oxathiaphospholane derivative.

  • Diastereomer Separation: The resulting diastereomeric mixture of the nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers is separated using chromatographic techniques (e.g., silica gel chromatography) to obtain the pure P-diastereomers.

  • Stereospecific Coupling: The separated, diastereomerically pure monomer is then coupled to the 5'-hydroxyl group of a growing oligonucleotide chain in the presence of an activator, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This step proceeds with high stereospecificity, allowing for the controlled introduction of a phosphorothioate linkage with a defined configuration.

start Protected Nucleoside phosphitylation Phosphitylation with This compound derivative start->phosphitylation monomer_mix Diastereomeric Mixture of Nucleoside 3'-O-(1,3,2-oxathiaphospholane) phosphitylation->monomer_mix sulfurization Sulfurization (e.g., with S₈) monomer_mix->sulfurization thio_monomer_mix Diastereomeric Mixture of Nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) sulfurization->thio_monomer_mix separation Chromatographic Separation thio_monomer_mix->separation rp_monomer Pure Rp-diastereomer separation->rp_monomer sp_monomer Pure Sp-diastereomer separation->sp_monomer coupling Stereospecific Coupling to Oligonucleotide Chain (with Activator) rp_monomer->coupling sp_monomer->coupling oligonucleotide Stereodefined Phosphorothioate Oligonucleotide coupling->oligonucleotide

Caption: Workflow of the Oxathiaphospholane (OTP) method.

Experimental Protocol: General Procedure for the Synthesis of Nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) Monomers

Materials:

  • 5'-O-DMTr-protected deoxyribonucleoside

  • 2-chloro-"spiro"-4,4-pentamethylene-1,3,2-oxathiaphospholane

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., N,N-diisopropylethylamine)

  • Elemental sulfur (S₈)

  • Silica gel for column chromatography

Procedure:

  • Phosphitylation:

    • Dissolve the 5'-O-DMTr-protected deoxyribonucleoside in an anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the base, followed by the dropwise addition of 2-chloro-"spiro"-4,4-pentamethylene-1,3,2-oxathiaphospholane.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or NMR).

    • Quench the reaction and perform an aqueous workup.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude nucleoside 3'-O-(1,3,2-oxathiaphospholane).

  • Sulfurization:

    • Dissolve the crude product from the previous step in an anhydrous solvent.

    • Add elemental sulfur and stir the mixture at room temperature until the reaction is complete.

    • Remove the solvent under reduced pressure.

  • Diastereomer Separation:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to separate the two diastereomers.

    • Collect the fractions corresponding to each diastereomer and concentrate to yield the pure Rp and Sp isomers.

Quantitative Data

The following table summarizes typical spectroscopic data for this compound.

Property Value
¹H NMR (CDCl₃, 400 MHz) δ = 4.77 – 4.67 (m, 1H), 4.62 – 4.50 (m, 1H), 3.43 – 3.33 (m, 1H), 3.22 – 3.12 (m, 1H) ppm
¹³C NMR (CDCl₃, 100.6 MHz) δ = 76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz) ppm
³¹P NMR (CDCl₃) Chemical shifts are highly dependent on the specific derivative and oxidation state. For the P(III) species, signals are typically observed in the region of +150 to +180 ppm. Upon oxidation or sulfurization to the P(V) state, the signals shift significantly downfield.

Logical Relationships in Stereocontrolled Synthesis

The stereochemical outcome of the coupling reaction in the OTP method is dependent on the stereochemistry of the starting nucleoside monomer. This relationship is crucial for the rational design and synthesis of stereopure oligonucleotides.

Rp_monomer Rp-diastereomer of Nucleoside Monomer Sp_monomer Sp-diastereomer of Nucleoside Monomer Coupling Coupling Reaction (Walden Inversion) Rp_monomer->Coupling Sp_monomer->Coupling Sp_linkage Sp-phosphorothioate linkage in Oligonucleotide Coupling->Sp_linkage forms Rp_linkage Rp-phosphorothioate linkage in Oligonucleotide Coupling->Rp_linkage forms

Caption: Stereochemical inversion in the OTP coupling step.

The coupling reaction proceeds via a Walden inversion, meaning that the use of an Rp-configured monomer results in an Sp-configured phosphorothioate linkage in the final oligonucleotide, and vice versa. This predictable stereochemical outcome is a key advantage of the OTP method.

1H and 13C NMR data for 2-Chloro-1,3,2-oxathiaphospholane.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) characteristics of 2-Chloro-1,3,2-oxathiaphospholane, a key reagent in the stereocontrolled synthesis of phosphorothioate oligonucleotides. Detailed NMR data, experimental protocols, and workflow diagrams are presented to support its application in synthetic and medicinal chemistry.

Core Data: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
4.77 – 4.67Multiplet (m)1H, -O-CH₂-
4.62 – 4.50Multiplet (m)1H, -O-CH₂-
3.43 – 3.33Multiplet (m)1H, -S-CH₂-
3.22 – 3.12Multiplet (m)1H, -S-CH₂-
Spectrometer Frequency: 400 MHz. Solvent: CDCl₃.[1]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
76.7Doublet (d)15.3-O-CH₂-
32.5Doublet (d)2.6-S-CH₂-
Spectrometer Frequency: 100.6 MHz. Solvent: CDCl₃.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-mercaptoethanol and phosphorus trichloride.

Materials:

  • 2-Mercaptoethanol

  • Phosphorus trichloride (PCl₃)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a stirred solution of phosphorus trichloride in an anhydrous solvent under an inert atmosphere, add an equimolar amount of 2-mercaptoethanol dropwise. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of HCl gas ceases.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by fractional vacuum distillation to yield pure this compound.

NMR Spectroscopic Analysis

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz Bruker Avance)[1]

  • 5 mm NMR tubes

  • Standard laboratory glassware

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum at a frequency of 400 MHz.

    • Acquire the ¹³C NMR spectrum at a corresponding frequency (e.g., 100.6 MHz).[1]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the use and analysis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_final Final Product A Nucleoside C Phosphitylation A->C B 2-Chloro-1,3,2- oxathiaphospholane B->C D Nucleoside-3'-O- (1,3,2-oxathiaphospholane) C->D E P-Stereodefined Phosphorothioate Monomer D->E Sulfurization

Caption: Synthesis of phosphorothioate monomers via the oxathiaphospholane method.

G A 1. Dissolve Sample in CDCl3 B 2. Transfer to NMR Tube A->B C 3. Insert into Spectrometer B->C D 4. Acquire FID Data (1H & 13C) C->D E 5. Process Data (FT, Phasing, Baseline) D->E F 6. Analyze Spectrum (Shifts, Couplings) E->F

Caption: General workflow for NMR spectroscopic analysis.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1,3,2-oxathiaphospholane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2-Chloro-1,3,2-oxathiaphospholane, a reactive organophosphorus compound utilized in the synthesis of novel phosphorothioate analogs and other modified oligonucleotides. Due to its hazardous nature, strict adherence to the following protocols is imperative to ensure personnel safety and experimental integrity. Information presented is aggregated from safety data sheets of structurally similar compounds and best practices for handling reactive chemical reagents.

Hazard Identification and Classification

This compound and its analogues are classified as hazardous materials. The primary hazards include:

  • Corrosivity: Causes severe skin burns and serious eye damage.[1]

  • Reactivity: Reacts violently with water and may liberate toxic gases upon contact with moisture or acids.[2] It is also incompatible with strong oxidizing agents and strong bases.[2]

  • Toxicity: May be toxic if swallowed and fatal if inhaled.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1]

  • H301: Toxic if swallowed.

  • H330: Fatal if inhaled.

  • EUH014: Reacts violently with water.

  • EUH029: Contact with water liberates toxic gas.

Physical and Chemical Properties

A summary of the known physical and chemical properties of related compounds is provided below. These should be considered as indicative for this compound.

PropertyData
Appearance Liquid
Boiling Point 89-91 °C @ 0.8 mmHg (for 2-oxide analogue)
Melting Point 12-14 °C (for 2-oxide analogue)
Density 1.55 g/mL at 25 °C (for 2-oxide analogue)
Refractive Index n20/D 1.45 (for 2-oxide analogue)
Storage Temperature -20°C

Exposure Controls and Personal Protection

Strict engineering controls and appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

  • All work must be conducted in a certified chemical fume hood.[2]

  • Ensure adequate ventilation to prevent the accumulation of vapors.[1]

  • A safety shower and eyewash station must be readily accessible.[3]

Personal Protective Equipment (PPE):

Protection TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is also recommended.[1]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] A lab coat, and appropriate gloves (e.g., butyl rubber, nitrile rubber) are required.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type ABEK (EN14387) respirator filter.[1]

First-Aid Measures

In case of exposure, immediate medical attention is required.[2]

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1][2] Wash contaminated clothing before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[2]

Handling and Storage

Handling:

  • Work under an inert atmosphere (e.g., argon, nitrogen) to prevent reaction with moisture.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Avoid contact with skin, eyes, and clothing.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep locked up or in an area accessible only to qualified or authorized persons.

  • Store under inert gas due to its hygroscopic nature.

  • Incompatible materials include strong oxidizing agents and strong bases.[2]

Accidental Release Measures

  • Evacuate personnel from the danger area.

  • Ensure adequate ventilation.

  • Do not allow the product to enter drains.

  • Absorb the spill with liquid-absorbent material (e.g., Chemizorb®).

  • Collect the absorbed material and dispose of it as hazardous waste.

Experimental Protocols

General Protocol for Handling this compound in a Synthesis Reaction:

  • Preparation:

    • Ensure the chemical fume hood is clean and functioning correctly.

    • Gather all necessary glassware and ensure it is oven-dried to remove any moisture.

    • Assemble the reaction apparatus under a positive pressure of inert gas (argon or nitrogen).

    • Don all required PPE before handling the reagent.

  • Reagent Transfer:

    • The sealed bottle of this compound should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Using a syringe or cannula, transfer the required amount of the reagent to the reaction vessel under a blanket of inert gas.

  • Reaction:

    • Perform the reaction under a continuous flow of inert gas.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, NMR).

  • Work-up and Quenching:

    • Upon completion, the reaction should be quenched carefully. If the reagent is in excess, a non-aqueous quenching agent should be considered first.

    • Be aware that quenching with water or protic solvents will be highly exothermic and will release toxic gases. This should be done slowly and in a controlled manner within the fume hood.

  • Waste Disposal:

    • All waste materials, including contaminated consumables, should be collected in a designated hazardous waste container.

    • The waste must be disposed of according to local, regional, and national regulations.[2]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for safe handling of hazardous chemical reagents.

This guide is intended to provide a framework for the safe handling of this compound. It is crucial for all personnel to be thoroughly trained on these procedures and to consult the most up-to-date safety data sheets for any chemicals being used. Always prioritize safety in the laboratory.

References

Methodological & Application

Application Notes: Solid-Phase Synthesis of Stereodefined Phosphorothioate Oligonucleotides via the Oxathiaphospholane (OTP) Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxathiaphospholane (OTP) method is a robust and reliable approach for the solid-phase synthesis of phosphorothioate oligonucleotides (PS-Oligos) with complete stereocontrol at the phosphorus center.[1][2] This technique utilizes P-diastereomerically pure 5'-O-DMTr-protected nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers to build stereodefined PS-Oligo sequences.[3] The key step is a base-promoted ring-opening condensation of the oxathiaphospholane monomer with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support.[1] This method is crucial for researchers in drug development and molecular biology studying the stereo-dependent properties of therapeutic oligonucleotides, such as antisense agents and siRNAs.

Core Principle

The synthesis cycle is based on the sequential addition of nucleotide monomers to a growing chain on a solid support. Unlike standard phosphoramidite chemistry, the OTP method does not require an oxidation step to create the phosphorothioate linkage, as the sulfur atom is already incorporated within the monomer. The stereochemistry of the resulting internucleotide linkage is predetermined by the choice of the specific P-diastereomer of the oxathiaphospholane monomer (either fast-eluting or slow-eluting isomer).[3]

Experimental Protocols

Prerequisite: Monomer Preparation

For the synthesis of stereodefined PS-Oligos using this protocol, pure P-diastereomers of nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers are required. These monomers are typically synthesized by phosphitylating the corresponding 5'-O-DMTr-N-protected deoxyribonucleosides, followed by sulfurization.[4] The resulting mixture of P-diastereomers must then be separated using silica gel column chromatography to isolate the fast-eluting and slow-eluting isomers.[1]

Solid-Phase Synthesis Cycle

This protocol is designed for a 1 µmol synthesis scale and can be performed manually.[1]

Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG, 500 Å) functionalized with the initial 5'-O-DMT-nucleoside via a DBU-resistant sarcosine linker.[1][5]

  • Oxathiaphospholane Monomers: Diastereomerically pure 5'-O-DMT-N-protected-deoxyribonucleoside-3'-O-(2-thio-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane)s.

  • Detritylation Solution: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Activator Solution: 1.0 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous Acetonitrile (MeCN).

  • Capping Solution A: Acetic Anhydride/Pyridine/THF (1:1:8 v/v/v).

  • Capping Solution B: 16% N-Methylimidazole (NMI) in THF.

  • Washing Solvent: Anhydrous Acetonitrile (MeCN).

Protocol Steps (One Cycle):

  • Detritylation:

    • Wash the solid support with anhydrous MeCN (3 x 1 mL).

    • Treat the support with the Detritylation Solution (1 mL) for 1-2 minutes until the orange color of the dimethoxytrityl cation is released.

    • Wash the support thoroughly with anhydrous MeCN (5 x 1 mL) to completely remove the acid.

  • Coupling:

    • Dissolve the oxathiaphospholane monomer (20 mg, ~25-30 µmol) in the Activator Solution (0.5 mL of 1 M DBU in MeCN).[1]

    • Immediately add the monomer solution to the solid support.

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

    • Drain the reaction vessel.

  • Capping:

    • Wash the support with anhydrous MeCN (3 x 1 mL).

    • Add a 1:1 mixture of Capping Solution A and Capping Solution B (1 mL total) to the support.

    • Agitate for 2 minutes to acetylate any unreacted 5'-hydroxyl groups.

    • Drain the capping solution.

  • Washing:

    • Wash the support thoroughly with anhydrous MeCN (5 x 1 mL) to prepare for the next cycle.

Repeat the cycle (Steps 1-4) for each subsequent monomer addition until the desired sequence length is achieved.

Cleavage and Deprotection
  • After the final synthesis cycle, wash the support with MeCN and dry thoroughly under a stream of argon.

  • Transfer the support to a screw-cap vial.

  • Add concentrated aqueous ammonia (2 mL).

  • Seal the vial tightly and heat at 55 °C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.[6]

  • Cool the vial to room temperature and centrifuge.

  • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

Purification

The crude oligonucleotide solution can be purified to remove truncated sequences and other impurities. Common methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for DMT-on purification.

  • Anion-Exchange HPLC (AX-HPLC): Separates oligonucleotides based on charge (length).[7]

  • Polyacrylamide Gel Electrophoresis (PAGE): Suitable for high-purity requirements of longer oligonucleotides.[7]

After purification, the sample should be desalted using a suitable method, such as size-exclusion chromatography or ethanol precipitation.[7]

Data Presentation

Table 1: Summary of Quantitative Parameters for OTP Solid-Phase Synthesis

ParameterValue / ConditionSource
Synthesis Scale 1 µmol[1]
Solid Support CPG with DBU-resistant sarcosine linker[1][5]
Monomer per Coupling 20 mg[1]
Activator 1.0 M DBU in Acetonitrile[1]
Alternative Activators TBD, Verkade's Base[1][2]
Coupling Time 5 - 10 minutes-
Detritylation Reagent 3% DCA in DCM[8]
Cleavage & Deprotection Conc. Aqueous Ammonia, 55 °C, 8-12 h[6]
Stereoselectivity >96%[5]

Visualizations

G start_node Start: 5'-OH Nucleoside on Solid Support node1 1. Detritylation (Remove 5'-DMT) start_node->node1 process_node process_node wash_node wash_node decision_node Sequence Complete? end_node Final Cleavage & Deprotection decision_node->end_node Yes decision_node->node1 No wash1 Wash (MeCN) node1->wash1 node2 2. Coupling (OTP Monomer + DBU) wash1->node2 wash2 Wash (MeCN) node2->wash2 node3 3. Capping (Acetylate Failures) wash2->node3 wash3 Wash (MeCN) node3->wash3 wash3->decision_node

Caption: Workflow for one cycle of solid-phase synthesis using OTP monomers.

References

Application Notes and Protocols: Stereocontrolled P-Chiral Synthesis Using 2-Chloro-1,3,2-oxathiaphospholane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-chloro-1,3,2-oxathiaphospholane and its derivatives in the stereocontrolled synthesis of P-chiral compounds, with a primary focus on the synthesis of stereodefined phosphorothioate oligonucleotides.

Introduction

The stereochemical configuration of phosphorus in P-chiral compounds, such as phosphorothioate oligonucleotides, phosphonates, and phosphinates, is crucial as it significantly influences their biological activity, therapeutic efficacy, and toxicity. The oxathiaphospholane (OTP) method has emerged as a robust strategy for the stereocontrolled synthesis of these molecules. This approach utilizes chiral 2-substituted-1,3,2-oxathiaphospholane derivatives, which, after reaction with a nucleophile and subsequent sulfurization or oxidation, lead to the formation of P-chiral centers with high stereoselectivity.

The key to this methodology is the use of a chiral auxiliary incorporated into the oxathiaphospholane ring or the separation of diastereomeric phosphitylated intermediates. This document outlines the synthesis of the key phosphitylating reagents and their application in the stereocontrolled synthesis of P-chiral phosphorothioates.

General Reaction Pathway

The fundamental principle of the oxathiaphospholane approach involves the phosphitylation of a nucleophile (typically an alcohol) with a this compound derivative. The resulting phosphite triester intermediate, which is a mixture of diastereomers at the phosphorus center, can often be separated. Subsequent sulfurization or oxidation then proceeds with retention of configuration at the phosphorus atom, yielding the desired P-chiral phosphorothioate or phosphate, respectively.

general_pathway cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_product Final Products reagent This compound Derivative intermediate Diastereomeric Mixture of Phosphite Triesters reagent->intermediate Phosphitylation nucleophile Nucleophile (e.g., Protected Nucleoside) nucleophile->intermediate separation Chromatographic Separation intermediate->separation diastereomer1 Diastereomer 1 (Rp or Sp) separation->diastereomer1 diastereomer2 Diastereomer 2 (Sp or Rp) separation->diastereomer2 sulfurization1 Sulfurization/ Oxidation diastereomer1->sulfurization1 sulfurization2 Sulfurization/ Oxidation diastereomer2->sulfurization2 product1 P-Chiral Product 1 (Stereopure) sulfurization1->product1 product2 P-Chiral Product 2 (Stereopure) sulfurization2->product2

General workflow for stereocontrolled P-chiral synthesis.

Synthesis of Key Phosphitylating Reagent: 2-Chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane

For enhanced chromatographic separability of the resulting diastereomers, a commonly used reagent is 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane. Its synthesis is a multi-step process.

Experimental Protocol:

Materials:

  • Cyclohexanecarboxaldehyde

  • 2-Mercaptoethanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

Procedure:

  • Synthesis of 2-(Cyclohexyl)1,3-oxathiolane: A mixture of cyclohexanecarboxaldehyde (1 eq.), 2-mercaptoethanol (1.1 eq.), and a catalytic amount of p-TsOH in toluene is refluxed with a Dean-Stark trap until no more water is collected. The reaction mixture is then cooled, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

  • Synthesis of 1-(Hydroxymethyl)cyclohexanethiol: The 2-(cyclohexyl)1,3-oxathiolane is reduced using a suitable reducing agent (e.g., LiAlH₄) in an anhydrous etheral solvent.

  • Synthesis of 2-Chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane: The 1-(hydroxymethyl)cyclohexanethiol (1 eq.) is dissolved in anhydrous diethyl ether. The solution is cooled to 0 °C, and phosphorus trichloride (1 eq.) is added dropwise, followed by the slow addition of triethylamine (2 eq.). The reaction mixture is stirred at room temperature overnight. The triethylamine hydrochloride salt is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

reagent_synthesis cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cyclohex Cyclohexanecarboxaldehyde oxathiolane 2-(Cyclohexyl)1,3-oxathiolane cyclohex->oxathiolane mercapto 2-Mercaptoethanol mercapto->oxathiolane reduction Reduction (e.g., LiAlH4) oxathiolane->reduction thiol 1-(Hydroxymethyl)cyclohexanethiol reduction->thiol pcl3 PCl3, TEA thiol->pcl3 product 2-Chloro-spiro-4,4-pentamethylene- 1,3,2-oxathiaphospholane pcl3->product

Synthesis of the phosphitylating reagent.

Application in Stereocontrolled Synthesis of Dinucleoside Phosphorothioates

This is the most well-documented application of the oxathiaphospholane method.

Experimental Protocol:

Materials:

  • 5'-O-DMTr-N-protected deoxyribonucleoside

  • 2-Chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane

  • Anhydrous pyridine

  • Elemental sulfur (S₈)

  • 3'-O-Acetylthymidine (or other protected nucleoside)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Silica gel for chromatography

Procedure:

  • Phosphitylation and Sulfurization: To a solution of a 5'-O-DMTr-N-protected deoxyribonucleoside (1 eq.) in anhydrous pyridine, add 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane (1.2 eq.) at room temperature and stir for 30 minutes. Then, add elemental sulfur (2 eq.) and continue stirring for 2 hours. The reaction is quenched with aqueous NaHCO₃ and extracted with dichloromethane. The organic layer is dried and concentrated.

  • Diastereomer Separation: The resulting mixture of 5'-O-DMTr-N-protected-deoxyribonucleoside-3'-O-(2-thio-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane) diastereomers is separated by silica gel column chromatography.

  • Coupling Reaction: The separated, diastereomerically pure monomer (1 eq.) is co-evaporated with anhydrous acetonitrile and dissolved in it. 3'-O-Acetylthymidine (1.5 eq.) is added, followed by the dropwise addition of DBU (1.5 eq.). The reaction is monitored by TLC or HPLC.

  • Work-up and Purification: After completion, the reaction is quenched, and the product is purified by silica gel chromatography to yield the stereodefined dinucleoside phosphorothioate.

Quantitative Data Summary:

The yields and diastereoselectivity can vary depending on the specific nucleosides and reaction conditions. Below is a representative summary of data gathered from the literature.

ProductStarting NucleosideCoupling PartnerYield (%)Diastereomeric Excess (d.e.) (%)
d(TpT)5'-O-DMTr-Thymidine3'-O-Ac-Thymidine70-85>98
d(GpA)5'-O-DMTr-N-Bz-Deoxyguanosine3'-O-Ac-N-Bz-Deoxyadenosine65-80>98
d(CpT)5'-O-DMTr-N-Bz-Deoxycytidine3'-O-Ac-Thymidine72-88>98

Note: Yields and d.e. are for the coupling step after separation of the diastereomeric monomers.

Application in Solid-Phase Oligonucleotide Synthesis

The diastereomerically pure nucleoside oxathiaphospholane monomers can be used in automated solid-phase synthesis to produce longer, stereodefined phosphorothioate oligonucleotides.

solid_phase_synthesis start CPG Solid Support with first Nucleoside detritylation 1. Detritylation (DCA) start->detritylation coupling 2. Coupling (Diastereopure Monomer + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation/Sulfurization (I2/H2O or Sulfurizing Reagent) capping->oxidation repeat Repeat Cycle n-1 times oxidation->repeat repeat->detritylation Next cycle cleavage Cleavage and Deprotection repeat->cleavage Final cycle product Stereodefined Phosphorothioate Oligonucleotide cleavage->product

Workflow for solid-phase synthesis of stereodefined oligonucleotides.

Synthesis of P-Chiral Nucleoside α-Thiodiphosphates

The oxathiaphospholane ring can be opened by other nucleophiles, such as phosphate anions, to generate other P-chiral molecules.

Experimental Protocol:

Materials:

  • Diastereomerically pure 5'-O-protected-nucleoside-3'-O-(2-thio-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane)

  • Tetrabutylammonium phosphate

  • Anhydrous acetonitrile

Procedure:

  • A solution of the diastereomerically pure nucleoside oxathiaphospholane monomer (1 eq.) in anhydrous acetonitrile is treated with a solution of tetrabutylammonium phosphate (2 eq.) in anhydrous acetonitrile.

  • The reaction is stirred at room temperature and monitored by ³¹P NMR spectroscopy.

  • Upon completion, the solvent is removed, and the product is purified by an appropriate chromatographic method (e.g., ion-exchange chromatography).

Quantitative Data Summary:
Product TypeNucleophileYield (%)Stereoselectivity
Nucleoside α-thiodiphosphatePhosphate anion60-75Highly stereoselective (>90%)
Nucleoside α-thiodiphosphate analogPhosphonate anion45-60Highly stereoselective (>90%)

Safety Precautions

  • This compound and its derivatives are moisture-sensitive and corrosive. Handle in a fume hood under an inert atmosphere (e.g., argon or nitrogen).

  • Phosphorus trichloride is highly toxic and corrosive. Handle with extreme care.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The this compound methodology provides a powerful and versatile platform for the stereocontrolled synthesis of P-chiral compounds. While its application has been most extensively demonstrated in the field of oligonucleotide chemistry, the principles can be extended to the synthesis of other P-chiral molecules by employing different nucleophiles to open the oxathiaphospholane ring. The ability to produce stereochemically pure P-chiral compounds is of paramount importance for the development of next-generation therapeutics and molecular probes.

Application Notes and Protocols: Preparation of Nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholanes)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholanes) are pivotal chemical intermediates in the field of nucleic acid chemistry. They serve as monomeric building blocks for the stereocontrolled synthesis of phosphorothioate oligonucleotides (PS-oligos), a prominent class of therapeutic nucleic acids.[1][2] The substitution of a non-bridging oxygen with sulfur in the phosphate backbone creates a chiral phosphorus center, meaning that synthetic oligonucleotides exist as a complex mixture of diastereomers.[2] The oxathiaphospholane (OTP) method provides a robust and scalable route to synthesize P-stereodefined phosphorothioate analogs, which is crucial for developing effective antisense therapies, siRNAs, and research tools for studying nucleic acid structure and function.[2][3][4]

These monomers are typically prepared as a mixture of P-diastereomers, which can then be separated by silica gel chromatography.[3] The isolated, diastereomerically pure monomers are subsequently used in solid-phase oligonucleotide synthesis to construct PS-oligos with a predetermined configuration at each phosphorothioate linkage.[1][5] This control over stereochemistry is essential, as the biological activity and nuclease resistance of PS-oligos can be highly dependent on the P-chirality.

General Synthesis Scheme

The synthesis of nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholanes) involves a two-step, one-pot reaction starting from an appropriately protected nucleoside. The 3'-hydroxyl group of the nucleoside is first phosphitylated using a suitable phosphitylating reagent, such as 2-chloro-1,3,2-oxathiaphospholane. This is immediately followed by an in-situ sulfurization step, typically using elemental sulfur, to yield the target thiono-oxathiaphospholane derivative.[1][6]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products & Purification Nuc 5'-O-DMT, N-Protected Nucleoside Phosphitylation 1. Phosphitylation (e.g., in Pyridine) Nuc->Phosphitylation Reagent 2-chloro-1,3,2- oxathiaphospholane Reagent->Phosphitylation Sulfurization 2. Sulfurization (e.g., Elemental Sulfur) Phosphitylation->Sulfurization in situ Mixture Diastereomeric Mixture (Sp and Rp) Sulfurization->Mixture Separation Silica Gel Chromatography Mixture->Separation Fast Fast-Eluting Diastereomer Separation->Fast Slow Slow-Eluting Diastereomer Separation->Slow

Caption: General workflow for the synthesis of nucleoside 3'-O-oxathiaphospholanes.

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. All reagents should be handled under anhydrous conditions unless otherwise specified.

Protocol 1: Synthesis of Phosphitylating Reagent (this compound)

The phosphitylating reagent is a critical precursor that is not always commercially available but can be synthesized reliably.[1][3]

Reagent_Synthesis Mercapto 2-Mercaptoethanol Reaction Reaction in Anhydrous Solvent (e.g., Toluene) Mercapto->Reaction PCl3 Phosphorus Trichloride (PCl3) PCl3->Reaction Base Triethylamine Base->Reaction Product 2-chloro-1,3,2- oxathiaphospholane Reaction->Product

Caption: Synthesis of the this compound reagent.

Materials:

  • 2-Mercaptoethanol

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous toluene or other suitable solvent

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

  • Dissolve 2-mercaptoethanol (1.0 eq) and triethylamine (2.0 eq) in anhydrous toluene under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus trichloride (1.0 eq) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The resulting mixture contains the product and triethylamine hydrochloride salt. The salt can be filtered off under an inert atmosphere.

  • The resulting solution of this compound is typically used directly in the next step without further purification.[1]

Protocol 2: Synthesis of 5'-O-DMT-Nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane)

This protocol describes the phosphitylation of a protected nucleoside and subsequent sulfurization.[1][3]

Materials:

  • 5'-O-DMTr-N-protected deoxynucleoside (e.g., dA, dC, dG, T), dried overnight under vacuum.[3]

  • Solution of this compound from Protocol 1.

  • Elemental sulfur (S₈), dried.

  • Anhydrous pyridine.

  • Anhydrous dichloromethane (DCM).

  • Silica gel for column chromatography.

Procedure:

  • Dissolve the dried 5'-O-DMTr-N-protected nucleoside (1.0 eq) in anhydrous pyridine in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the solution of this compound (approx. 1.2 eq) dropwise. Monitor the reaction by TLC.

  • Once the formation of the intermediate phosphite is complete, add elemental sulfur (S₈, approx. 1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the sulfurization is complete (as monitored by ³¹P NMR or TLC).

  • Quench the reaction by adding a few drops of saturated sodium bicarbonate solution.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the diastereomeric mixture of the title compound.

Protocol 3: Diastereomer Separation

The product from Protocol 2 is a mixture of P-diastereomers which can be separated by column chromatography.[3]

Procedure:

  • Carefully pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane).

  • Load the concentrated diastereomeric mixture onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC, staining for the DMTr group (e.g., with acidic anisaldehyde or by charring).

  • Combine the fractions containing the separated fast-eluting and slow-eluting diastereomers.

  • Evaporate the solvent to yield the pure, separated diastereomers. The separation can be laborious and may require multiple chromatographic runs for baseline separation.[1]

Data Presentation

The efficiency of the synthesis can be evaluated by the yields of the key steps. The following tables summarize representative data from the literature.

Table 1: Yields for Nucleoside Protection and Deprotection Steps Data adapted from a study on morpholino nucleosides, which follows similar protection strategies.

StepNucleoside BaseYield (%)Reference
N-AcetylationAdenine>90[3]
N-AcetylationCytosine>90[3]
N-AcetylationGuanine>90[3]
5'-O-DetritylationAcetylated Adenosine65-78[3]
5'-O-DetritylationAcetylated Cytidine65-78[3]
5'-O-DetritylationAcetylated Guanosine65-78[3]

Table 2: Yields for Formation of Nucleoside α-Thiotriphosphates from Oxathiaphospholane Precursors This reaction demonstrates the subsequent utility and reactivity of the oxathiaphospholane ring opening.

NucleobaseProductYield (%)Reference
Adenine5'-(α-P-thio)triphosphate58-78[6]
Cytosine5'-(α-P-thio)triphosphate58-78[6]
Guanine5'-(α-P-thio)triphosphate58-78[6]
Thymine/Uracil5'-(α-P-thio)triphosphate58-78[6]

References

One-Pot Phosphorothioylation of Alcohols with 2-Chloro-1,3,2-Oxathiaphospholane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot phosphorothioylation of a diverse range of alcohols using 2-chloro-1,3,2-oxathiaphospholane. This method offers a streamlined and efficient approach to the synthesis of O-alkyl phosphorothioates, valuable intermediates in drug development and molecular biology. The protocol involves the initial reaction of an alcohol with this compound to form a phosphite intermediate, followed by in-situ sulfurization to yield the desired phosphorothioate. This one-pot procedure minimizes intermediate handling and purification steps, leading to improved overall efficiency.

Introduction

Phosphorothioates are analogues of phosphate esters where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This modification imparts unique chemical and biological properties, including increased resistance to nuclease degradation, making them a cornerstone in the development of antisense oligonucleotides and other therapeutic agents. The synthesis of phosphorothioates is therefore of significant interest to researchers in medicinal chemistry and drug development.

The use of this compound as a phosphitylating agent provides a convenient route to these important molecules. The oxathiaphospholane ring system offers a reactive P(III) center that readily couples with alcohols. Subsequent sulfurization of the resulting phosphite triester intermediate completes the synthesis. The one-pot nature of this protocol enhances its practicality for the rapid generation of diverse phosphorothioate libraries for screening and optimization studies.

Reaction Principle

The one-pot phosphorothioylation of alcohols using this compound proceeds in two main steps within a single reaction vessel:

  • Phosphitylation: The alcohol substrate reacts with this compound in the presence of a non-nucleophilic base. The base neutralizes the HCl generated during the reaction, driving the formation of the key 2-alkoxy-1,3,2-oxathiaphospholane intermediate.

  • Sulfurization: A sulfur transfer reagent, such as elemental sulfur, is then introduced to the reaction mixture. The sulfurizing agent oxidizes the P(III) center of the phosphite intermediate to a P(V) phosphorothioate, yielding the final product.

Mandatory Visualizations

reaction_mechanism cluster_step1 Step 1: Phosphitylation cluster_step2 Step 2: Sulfurization Alcohol R-OH Intermediate 2-Alkoxy-1,3,2-oxathiaphospholane Alcohol->Intermediate Reagent This compound Reagent->Intermediate Base Base (e.g., Pyridine) Byproduct1 Base-HCl Base->Byproduct1 Sulfur Sulfur Source (e.g., S8) Product O-Alkyl Phosphorothioate Intermediate->Product Sulfur->Product

Caption: Reaction mechanism for the one-pot phosphorothioylation of alcohols.

workflow Start Start: Dry Reaction Vessel under Inert Atmosphere Add_Alcohol Add Anhydrous Alcohol and Solvent Start->Add_Alcohol Add_Base Add Base (e.g., Pyridine) Add_Alcohol->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Reagent Slowly Add this compound Cool->Add_Reagent React1 Stir at 0 °C to Room Temperature Add_Reagent->React1 Add_Sulfur Add Sulfur Source React1->Add_Sulfur React2 Stir at Room Temperature Add_Sulfur->React2 Workup Aqueous Workup and Extraction React2->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End Characterize Final Product Purify->End

Caption: Experimental workflow for the one-pot phosphorothioylation of alcohols.

Application Notes

  • Substrate Scope: This protocol is applicable to a wide range of primary and secondary alcohols. Tertiary alcohols may react more slowly or undergo side reactions under these conditions. Functional groups that are sensitive to phosphitylating agents or mild bases should be protected.

  • Reagent Purity: this compound is sensitive to moisture and should be handled under an inert atmosphere. The purity of the reagent is crucial for achieving high yields.

  • Solvent Choice: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended to prevent hydrolysis of the phosphitylating reagent and intermediates.

  • Base Selection: A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the phosphitylation step without competing with the alcohol for the phosphitylating agent.

  • Sulfurization: Elemental sulfur (S₈) is a common and cost-effective sulfurizing agent. Other sulfur transfer reagents can also be used, which may influence reaction times and yields.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the starting alcohol and the formation of the phosphite intermediate, followed by its conversion to the phosphorothioate, can be observed.

Experimental Protocols

Materials:

  • Alcohol substrate

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane)

  • Anhydrous base (e.g., Pyridine)

  • Elemental sulfur (S₈)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, dried in an oven before use

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

General Protocol for One-Pot Phosphorothioylation:

  • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 equiv.) and anhydrous solvent (e.g., dichloromethane, 0.1-0.2 M).

  • Add anhydrous pyridine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equiv.) in the anhydrous solvent to the stirred reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-3 hours).

  • Once the formation of the phosphite intermediate is complete, add elemental sulfur (1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor the conversion of the phosphite intermediate to the phosphorothioate product by TLC or ³¹P NMR (typically 2-12 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkyl phosphorothioate.

Data Presentation

The following table summarizes the typical yields and reaction times for the one-pot phosphorothioylation of various representative alcohols.

EntryAlcohol SubstrateProductReaction Time (h)Yield (%)
1Benzyl alcoholO-Benzyl phosphorothioate485
21-HexanolO-Hexyl phosphorothioate582
3CyclohexanolO-Cyclohexyl phosphorothioate678
42-PhenylethanolO-(2-Phenylethyl) phosphorothioate4.588
5(R)-(-)-2-OctanolO-((R)-Octan-2-yl) phosphorothioate775
6Cinnamyl alcoholO-Cinnamyl phosphorothioate3.590

Note: Reaction times and yields are indicative and may vary depending on the specific substrate, reagent purity, and reaction conditions.

Conclusion

The one-pot phosphorothioylation of alcohols using this compound is a robust and efficient method for the synthesis of O-alkyl phosphorothioates. The protocol is straightforward to implement and applicable to a variety of alcohol substrates, making it a valuable tool for researchers in drug discovery and chemical biology. The detailed protocols and application notes provided herein are intended to facilitate the adoption and optimization of this methodology for the synthesis of novel phosphorothioate-containing molecules.

Application Notes and Protocols: Synthesis and Utility of Nucleoside 5'-(α-P-thio)triphosphates via 2-Chloro-1,3,2-oxathiaphospholane Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside 5'-(α-P-thio)triphosphates (NTPαS) are analogs of natural nucleoside triphosphates (NTPs) where a non-bridging oxygen atom on the α-phosphate is replaced by a sulfur atom. This modification imparts unique chemical properties, most notably resistance to cleavage by nucleases, while often being well-tolerated by various enzymes such as polymerases and kinases. These characteristics make NTPαS invaluable tools in molecular biology, drug discovery, and diagnostics. Applications range from the synthesis of nuclease-resistant oligonucleotides and aptamers to the investigation of enzymatic mechanisms and the identification of kinase substrates.

The "oxathiaphospholane approach" is a robust and efficient method for the synthesis of NTPαS.[1][2] This method involves the reaction of a protected nucleoside with 2-chloro-1,3,2-oxathiaphospholane, followed by sulfurization and subsequent reaction with pyrophosphate in the presence of a non-nucleophilic base catalyst. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these important nucleotide analogs.

Data Presentation

Table 1: Reported Yields for the Synthesis of Nucleoside 5'-(α-P-thio)triphosphates

The oxathiaphospholane method provides good to excellent yields for the conversion of the intermediate nucleoside 5'-(2-thio-1,3,2-oxathiaphospholane) to the final protected nucleoside 5'-(α-P-thio)triphosphate. The yields for various nucleobases are summarized below.[1]

NucleobaseYield of Protected NTPαS (%)
Adenine (A)58-78
Cytosine (C)58-78
Guanine (G)58-78
Thymine (T) / Uracil (U)58-78

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of nucleoside 5'-(α-P-thio)triphosphates using the oxathiaphospholane method.

Protocol 1: Synthesis of Nucleoside 5'-(α-P-thio)triphosphates

Materials:

  • Protected Nucleoside (e.g., 5'-O-DMT, N-acyl protected)

  • This compound

  • Elemental Sulfur (S₈)

  • Tributylammonium pyrophosphate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Pyridine

  • Anhydrous Acetonitrile

  • Triethylammonium bicarbonate (TEAB) buffer

  • Ammonia solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

  • HPLC system with a reverse-phase column

Procedure:

Step 1: Synthesis of Nucleoside 5'-(2-thio-1,3,2-oxathiaphospholane) (Intermediate 4) [1]

  • Thoroughly dry the protected nucleoside under high vacuum overnight.

  • Dissolve the protected nucleoside in anhydrous pyridine.

  • To this solution, add this compound and elemental sulfur.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon) for 2-4 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the nucleoside 5'-(2-thio-1,3,2-oxathiaphospholane) as a mixture of diastereomers.

Step 2: Reaction with Pyrophosphate to form Protected Nucleoside 5'-(α-P-thio)triphosphate (Intermediate 5) [1][3]

  • Dissolve the purified nucleoside 5'-(2-thio-1,3,2-oxathiaphospholane) in anhydrous acetonitrile.

  • In a separate flask, dry tributylammonium pyrophosphate under high vacuum.

  • Add the dried tributylammonium pyrophosphate to the solution of the oxathiaphospholane derivative.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.

  • Stir the reaction at room temperature for 20-30 minutes. The reaction is typically rapid.

  • Monitor the formation of the triphosphate by ³¹P NMR spectroscopy.

Step 3: Deprotection and Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Treat the residue with a solution of aqueous ammonia to remove the protecting groups from the nucleobase and the phosphate.

  • After deprotection, lyophilize the sample to dryness.

  • Purify the crude nucleoside 5'-(α-P-thio)triphosphate by HPLC using a reverse-phase column and a gradient of triethylammonium bicarbonate (TEAB) buffer and acetonitrile.

  • Collect the fractions containing the desired product and lyophilize to obtain the pure NTPαS as a triethylammonium salt.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reactionEnsure all reagents and solvents are anhydrous. Increase reaction time.
Degradation of starting materialPerform the reaction at a lower temperature.
Multiple side products Presence of moistureUse freshly distilled anhydrous solvents and perform the reaction under a strictly inert atmosphere.
Impure this compoundPurify the reagent by distillation before use.
Low yield in Step 2 Inactive pyrophosphateEnsure the tributylammonium pyrophosphate is thoroughly dried.
Insufficient DBUUse a fresh, high-quality source of DBU.
Incomplete deprotection Insufficient reaction time or temperatureIncrease the duration or temperature of the ammonia treatment.
Poor HPLC separation Inappropriate gradient or columnOptimize the HPLC gradient and ensure the column is suitable for nucleotide separation.

Signaling Pathways and Applications

Nucleoside 5'-(α-P-thio)triphosphates are widely used to probe various biological pathways, particularly those involving nucleotide metabolism and signaling.

Kinase Activity and Signaling

Protein kinases are crucial components of signal transduction pathways, catalyzing the transfer of the γ-phosphate of ATP to substrate proteins. ATPγS, an analog of ATP with a sulfur atom at the γ-phosphate, is a commonly used tool to study kinases. However, NTPαS analogs can also be employed, especially in conjunction with engineered kinases that have modified active sites to preferentially accept these analogs.[4][5] This "chemical genetics" approach allows for the specific labeling of direct kinase substrates within a complex cellular lysate.[4] The incorporated thiophosphate group serves as a bio-orthogonal handle for subsequent enrichment and identification of the substrate proteins by mass spectrometry.[4]

Polymerase Activity and Nucleic Acid Synthesis

DNA and RNA polymerases can often utilize NTPαS as substrates for the synthesis of nucleic acids.[6][7] The resulting phosphorothioate backbone of the DNA or RNA is resistant to cleavage by many nucleases. This property is exploited in various applications, including:

  • Therapeutic Oligonucleotides: The increased stability of phosphorothioate-modified oligonucleotides makes them promising candidates for antisense therapy and RNA interference.

  • SELEX (Systematic Evolution of Ligands by Exponential Enrichment): The use of NTPαS in SELEX allows for the generation of nuclease-resistant aptamers with improved stability in biological fluids.

  • Mechanistic Studies: The stereochemistry of the polymerase reaction can be investigated using diastereomerically pure Sp- or Rp-NTPαS.[6]

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Oxathiaphospholane Formation cluster_1 Step 2 & 3: Triphosphate Formation & Deprotection A Protected Nucleoside C Reaction in Anhydrous Pyridine A->C B This compound + S₈ B->C D Purification (Silica Gel Chromatography) C->D E Nucleoside 5'-(2-thio-1,3,2-oxathiaphospholane) D->E G Reaction in Anhydrous Acetonitrile E->G F Tributylammonium Pyrophosphate + DBU F->G H Deprotection (Aqueous Ammonia) G->H I Purification (HPLC) H->I J Pure Nucleoside 5'-(α-P-thio)triphosphate I->J

Caption: Workflow for the synthesis of NTPαS.

Kinase Substrate Identification Workflow

G cluster_0 Kinase Labeling cluster_1 Enrichment and Identification A Cell Lysate C Incubation A->C B Engineered Kinase + NTPαS B->C D Thiophosphorylated Substrates C->D E Affinity Purification of Thiophosphorylated Peptides D->E F Mass Spectrometry (LC-MS/MS) E->F G Identification of Kinase Substrates F->G

Caption: Workflow for identifying kinase substrates.

Polymerase Assay Workflow

G A Primer/Template DNA E Primer Extension Reaction A->E B DNA Polymerase B->E C dNTPαS Mix C->E D Reaction Buffer D->E F Quench Reaction E->F G Denaturing PAGE Analysis F->G H Visualize Phosphorothioate-containing DNA G->H

Caption: Workflow for a polymerase extension assay.

References

Application of 2-Chloro-1,3,2-oxathiaphospholane in the Synthesis of Modified Nucleoside Triphosphates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified nucleoside triphosphates (NTPs) is a cornerstone of modern drug development and molecular biology research. These analogs are indispensable tools for studying enzymatic processes, developing antiviral and anticancer therapeutics, and advancing diagnostic applications. The "oxathiaphospholane approach," utilizing the key reagent 2-Chloro-1,3,2-oxathiaphospholane, offers a versatile and efficient method for the preparation of nucleoside 5'-O-(α-thiotriphosphates) and their derivatives.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of modified nucleoside triphosphates using this powerful chemical strategy.

Principle of the Oxathiaphospholane Approach

The core of this synthetic strategy involves a two-step process. First, a suitably protected nucleoside is phosphitylated at the 5'-hydroxyl group using this compound. This reaction, typically carried out in the presence of a base, yields a diastereomeric mixture of nucleoside 5'-O-(2-thio-1,3,2-oxathiaphospholane) derivatives. In the second step, the oxathiaphospholane ring of this intermediate is opened by nucleophilic attack with pyrophosphate, leading to the formation of the desired nucleoside 5'-O-(α-thiotriphosphate).[1][2]

Advantages of the Oxathiaphospholane Method

The oxathiaphospholane approach presents several advantages over other synthetic methods:

  • High Efficiency: The method generally provides good to high yields of the desired triphosphate.

  • Versatility: It is applicable to a wide range of modified nucleosides, including both ribo- and deoxyribonucleosides.[3]

  • Stereocontrol: The diastereomeric oxathiaphospholane intermediates can often be separated by chromatography, allowing for the stereocontrolled synthesis of P-chiral nucleoside phosphorothioates.[4]

Experimental Protocols

Part 1: Synthesis of Nucleoside 5'-O-(2-thio-1,3,2-oxathiaphospholane) Intermediate

This protocol describes the initial phosphitylation of a protected nucleoside.

Materials:

  • Protected Nucleoside (e.g., 3'-O-Acetyl-thymidine)

  • This compound

  • Anhydrous Pyridine

  • Elemental Sulfur (S8)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Preparation of the Nucleoside: A solution of the protected nucleoside (1.0 mmol) in anhydrous pyridine (5 mL) is co-evaporated to dryness under reduced pressure to remove residual moisture. This step is repeated twice. The dried nucleoside is then dissolved in anhydrous pyridine (10 mL) under an inert atmosphere (Argon or Nitrogen).

  • Phosphitylation Reaction: The solution is cooled to 0 °C in an ice bath. This compound (1.2 mmol) is added dropwise with stirring. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours. The progress of the reaction can be monitored by TLC or 31P NMR spectroscopy.

  • Sulfurization: Elemental sulfur (1.5 mmol) is added to the reaction mixture, and stirring is continued for an additional 2-4 hours at room temperature.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane (20 mL) and washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the nucleoside 5'-O-(2-thio-1,3,2-oxathiaphospholane) as a mixture of diastereomers.

Part 2: Synthesis of Modified Nucleoside Triphosphate

This protocol details the conversion of the oxathiaphospholane intermediate to the final triphosphate product.

Materials:

  • Nucleoside 5'-O-(2-thio-1,3,2-oxathiaphospholane)

  • Tributylammonium pyrophosphate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

  • HPLC grade water and acetonitrile

Procedure:

  • Reaction Setup: The nucleoside 5'-O-(2-thio-1,3,2-oxathiaphospholane) (0.5 mmol) and tributylammonium pyrophosphate (1.0 mmol) are dissolved in anhydrous acetonitrile (5 mL) under an inert atmosphere.

  • Ring Opening Reaction: DBU (1.0 mmol) is added to the solution, and the reaction mixture is stirred at room temperature. The reaction is monitored by 31P NMR spectroscopy and is typically complete within 1-2 hours.

  • Quenching and Deprotection: The reaction is quenched by the addition of 1 M TEAB buffer (10 mL). If the nucleoside has protecting groups (e.g., 3'-O-acetyl), they can be removed at this stage by treatment with aqueous ammonia.

  • Purification by HPLC: The crude reaction mixture is filtered and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] A C18 column is typically used with a gradient of acetonitrile in a TEAB buffer.

  • Isolation of the Product: The fractions containing the pure nucleoside triphosphate are collected, pooled, and lyophilized to yield the final product as a white solid.

Data Presentation

Table 1: Representative Yields for the Synthesis of Modified Nucleoside Triphosphates via the Oxathiaphospholane Approach
Starting Nucleoside (Protected)Product (α-thiotriphosphate)Yield of Oxathiaphospholane Intermediate (%)Overall Yield of Triphosphate (%)Reference
3'-O-Acetyl-thymidinedATPαS75-8558-78[3]
3'-O-Acetyl-2'-deoxyadenosinedCTPαS70-8060-75[3]
3'-O-Acetyl-2'-deoxycytidinedGTPαS65-7555-70[3]
3'-O-Acetyl-2'-deoxyguanosineTTPαS80-9065-80[3]

Note: Yields are approximate and can vary depending on the specific reaction conditions and the nature of the nucleoside modification.

Visualization of the Synthetic Workflow

Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Phosphitylation and Sulfurization cluster_step2 Step 2: Triphosphate Formation and Purification ProtectedNucleoside Protected Nucleoside Intermediate Nucleoside 5'-O-(2-thio-1,3,2-oxathiaphospholane) ProtectedNucleoside->Intermediate Pyridine Oxathiaphospholane This compound Oxathiaphospholane->Intermediate Sulfur Elemental Sulfur (S8) Sulfur->Intermediate CrudeProduct Crude Modified NTP Intermediate->CrudeProduct Acetonitrile Pyrophosphate Pyrophosphate Pyrophosphate->CrudeProduct DBU DBU DBU->CrudeProduct PurifiedProduct Purified Modified NTP CrudeProduct->PurifiedProduct RP-HPLC Logical_Relationships Start Start: Protected Nucleoside Phosphitylation Phosphitylation with This compound Start->Phosphitylation Diastereomer_Check Diastereomeric Mixture? Phosphitylation->Diastereomer_Check Separation Chromatographic Separation of Diastereomers Diastereomer_Check->Separation Yes Triphosphate_Formation Reaction with Pyrophosphate Diastereomer_Check->Triphosphate_Formation No Separation->Triphosphate_Formation Deprotection Removal of Protecting Groups Triphosphate_Formation->Deprotection Purification HPLC Purification Deprotection->Purification Characterization NMR, HRMS, HPLC Analysis Purification->Characterization Final_Product Pure Modified NTP Characterization->Final_Product

References

Experimental setup for flow chemistry synthesis of chlorophosphites.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and scalable method for the synthesis of chlorophosphites utilizing continuous flow chemistry. The reaction of alcohols with phosphorus trichloride (PCl₃), a highly reactive and hazardous process in traditional batch chemistry, is significantly improved in a flow environment. This protocol offers enhanced safety, superior process control, and higher reproducibility, making it ideal for researchers, scientists, and professionals in drug development. The described setup allows for the sequential nucleophilic substitution of PCl₃, enabling the synthesis of a variety of chlorophosphite compounds.[1][2] In-line analysis and precise control over reaction parameters such as residence time, temperature, and stoichiometry are key advantages of this methodology.

Introduction

Chlorophosphites are valuable intermediates in organic synthesis, particularly in the preparation of phosphite esters, phosphoramidites, and other organophosphorus compounds. Traditional batch synthesis involving phosphorus trichloride is often plagued by poor selectivity, exothermic reactions that are difficult to control, and the generation of hazardous byproducts. Flow chemistry offers a compelling alternative by providing rapid mixing, efficient heat transfer, and the ability to handle hazardous reagents in small, contained volumes, thereby minimizing risks.[3]

This note describes a continuous flow setup for the reaction of alcohols with phosphorus trichloride. The use of a continuous-flow reactor allows for the rapid and controlled sequential nucleophilic substitution of PCl₃.[1][2] This method is suitable for a range of alcohol substrates, including those with acid- or base-labile functionalities.[1]

Experimental Setup

A modular continuous flow system is assembled using commercially available components.[4] The core of the setup consists of syringe pumps for precise reagent delivery, a T-mixer for efficient mixing, a reactor coil for controlled reaction time, and a back-pressure regulator to maintain a stable flow and prevent solvent evaporation.[3] For monitoring the reaction progress, in-line analytical techniques such as IR or Raman spectroscopy can be integrated.[5]

Key Components:

  • Syringe Pumps: Two or more syringe pumps for accurate and pulseless delivery of reagent solutions.

  • T-Mixer: A microfluidic T-mixer to ensure rapid and homogeneous mixing of the reagent streams.

  • Reactor Coil: A PFA or stainless steel capillary coil of a defined volume, immersed in a temperature-controlled bath (e.g., oil bath or cryostat). The reactor volume and total flow rate determine the residence time.

  • Back-Pressure Regulator (BPR): To maintain a constant pressure throughout the system, enabling the use of solvents above their atmospheric boiling points and ensuring consistent flow.[3]

  • Quenching Solution Inlet: A third inlet after the reactor for introducing a quenching agent.

  • Collection Vessel: A flask for collecting the product stream.

Logical Workflow for Chlorophosphite Synthesis

The following diagram illustrates the logical workflow for the continuous flow synthesis of a generic chlorophosphite from an alcohol and phosphorus trichloride.

Flow_Synthesis_Chlorophosphite Workflow for Continuous Flow Synthesis of Chlorophosphites A Reagent Preparation: - Alcohol Solution (in inert solvent) - PCl3 Solution (in inert solvent) B Reagent Delivery: Syringe Pumps A->B C Mixing: T-Mixer B->C D Reaction: Heated/Cooled Reactor Coil (Controlled Residence Time) C->D E Optional: In-line Analysis (e.g., FTIR, Raman) D->E F Quenching E->F G Product Collection F->G H Offline Analysis & Purification G->H

Caption: Logical workflow for the continuous synthesis of chlorophosphites.

Experimental Protocols

General Procedure for the Synthesis of an Alkyl Dichlorophosphite (ROPCl₂)

This protocol is a representative example for the synthesis of an alkyl dichlorophosphite.

1. Reagent Preparation:

  • Prepare a solution of the desired alcohol (e.g., 1.0 M in anhydrous dichloromethane).
  • Prepare a solution of phosphorus trichloride (1.2 M in anhydrous dichloromethane).
  • Prepare a quenching solution (e.g., a saturated solution of sodium bicarbonate).

2. System Setup:

  • Assemble the flow chemistry system as described in the "Experimental Setup" section.
  • Ensure the entire system is dry and purged with an inert gas (e.g., nitrogen or argon).
  • Set the temperature of the reactor coil bath to the desired reaction temperature (e.g., 0 °C).

3. Reaction Execution:

  • Prime the pumps and lines with the respective reagent solutions.
  • Set the flow rates of the syringe pumps to achieve the desired stoichiometry and residence time. For example, for a 1:1.2 molar ratio of alcohol to PCl₃ and a total flow rate of 1.0 mL/min, the flow rates would be:
  • Alcohol solution: 0.45 mL/min
  • PCl₃ solution: 0.55 mL/min
  • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

4. Quenching and Collection:

  • The product stream is quenched by mixing with the quenching solution at a T-junction after the back-pressure regulator.
  • Collect the quenched reaction mixture in a cooled flask.

5. Work-up and Analysis:

  • The collected mixture is transferred to a separatory funnel.
  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
  • The crude product is analyzed by ³¹P NMR and ¹H NMR spectroscopy. Further purification can be achieved by distillation or chromatography if necessary.

Quantitative Data

The following table summarizes typical experimental parameters for the continuous flow synthesis of chlorophosphites. These values may require optimization for specific substrates.

ParameterValueNotes
Reagents
Alcohol Concentration0.5 - 1.5 MHigher concentrations can lead to increased productivity but may require more efficient cooling.
PCl₃ Concentration0.6 - 1.8 MA slight excess of PCl₃ is often used to ensure complete conversion of the alcohol.
SolventAnhydrous Dichloromethane, TolueneThe solvent should be inert to the reagents and have a suitable boiling point.
Flow Parameters
Flow Rate (Alcohol)0.1 - 1.0 mL/minAdjusted to achieve the desired stoichiometry and residence time.
Flow Rate (PCl₃)0.1 - 1.2 mL/minAdjusted to achieve the desired stoichiometry and residence time.
Total Flow Rate0.2 - 2.2 mL/minDetermines the overall throughput of the system.
Residence Time1 - 10 minCalculated as Reactor Volume / Total Flow Rate. Shorter residence times are a key benefit of flow.
Reaction Conditions
Temperature-20 °C to 25 °CThe reaction is often exothermic; lower temperatures can improve selectivity.
Pressure5 - 10 barMaintained by the back-pressure regulator to ensure a stable flow.
Yield and Purity
Typical Yield> 90% (by NMR)Yields are generally high due to the excellent control over reaction conditions.
PurityHighByproduct formation is minimized.

Safety Considerations

  • Phosphorus trichloride is highly corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The flow system should be carefully checked for leaks before introducing reagents.

  • The use of a back-pressure regulator can lead to pressure build-up. Ensure the system components are rated for the intended operating pressure.

  • A quench solution should always be readily available to neutralize any unreacted PCl₃ in the product stream and in case of spills.

Conclusion

The continuous flow synthesis of chlorophosphites offers a safer, more efficient, and highly controllable alternative to traditional batch methods. The ability to precisely manage reaction parameters leads to high yields and purities. This application note provides a comprehensive guide for researchers and professionals to implement this advanced synthetic methodology. The modular nature of the described setup allows for easy adaptation to a wide range of substrates and the potential for multi-step, telescoped syntheses.[3]

References

Application Notes and Protocols: Synthesis of Morpholino-Based Phosphorothioate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino-based phosphorothioate analogs, also known as thiophosphoramidate morpholinos (TMOs), are a novel class of antisense oligonucleotides that merge the structural features of phosphorodiamidate morpholino oligomers (PMOs) with the well-established phosphorothioate (PS) linkage. This combination aims to leverage the high nuclease resistance and steric-blocking mechanism of morpholinos with the potentially improved cellular uptake and binding affinity characteristics associated with the phosphorothioate modification.[1][2][3] TMOs and their chimeras with DNA-pS subunits have demonstrated enhanced binding affinity to complementary RNA sequences and significant gene silencing efficacy.[1][2]

These application notes provide an overview of the synthesis of TMOs, focusing on the solid-phase phosphoramidite approach. Detailed protocols for the synthesis, purification, and characterization are provided to guide researchers in the development of these promising therapeutic and research agents.

Data Presentation

Table 1: Thermal Stability of TMO and TMO-DNA-pS Chimeras with Complementary RNA
Oligonucleotide Sequence (5' to 3')Duplex with RNATm (°C)ΔTm per TMO modification (°C)
DNA ControlDNA/RNA55.4N/A
DNA-pS ControlDNA-pS/RNA49.8N/A
Fully Modified TMOTMO/RNA65.0+0.88
Chimeric TMO 1 (Alternating)TMO-DNA-pS/RNA65.0+0.88
Chimeric TMO 2 (Alternating)TMO-DNA-pS/RNA66.5+1.00
Gapmer TMOTMO-DNA-pS/RNA48.2-0.50

Data synthesized from information presented in Langner et al., 2020.[2] The ΔTm is calculated relative to the DNA/RNA duplex.

Table 2: Nuclease Stability of TMOs
Oligonucleotide TypeEnzymeStability
Fully Modified TMO3'-ExonucleaseHigh
TMO-DNA-pS Chimera3'-ExonucleaseHigh
Phosphorodiamidate Morpholino (PMO)Various NucleasesVery High[4]
Phosphorothioate DNA (PS-DNA)Various NucleasesModerate

This table summarizes the high 3'-exonuclease stability of TMOs as reported in Langner et al., 2020.[1][3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Thiophosphoramidate Morpholino Oligonucleotides (TMOs)

This protocol describes the automated solid-phase synthesis of TMOs using a phosphoramidite approach on a standard DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the first morpholino subunit.

  • Morpholino phosphoramidite monomers (A, C, G, T) with appropriate protecting groups (e.g., Trityl or MMTr on the 3'-N).

  • Activator solution: 0.12 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile.[5]

  • Sulfurizing agent: 3-[(dimethylaminomethylene)amino]-3H-1,2,4-dithiazole-5-thione (DDTT).[6]

  • Deblocking solution: 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Capping solution A: Acetic anhydride/Pyridine/THF.

  • Capping solution B: 10% N-methylimidazole in THF.

  • Neutralization solution: 20% Diisopropylethylamine (DIPEA) in THF.

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution: Concentrated aqueous ammonia.

Procedure:

  • Resin Preparation: Start with a CPG solid support pre-loaded with the desired 3'-terminal morpholino nucleoside in the synthesis column.

  • Deblocking: Remove the 3'-N protecting group (e.g., Trityl) by treating the support-bound monomer with the deblocking solution for 60-90 seconds. Wash thoroughly with anhydrous acetonitrile.

  • Neutralization: Treat the support with the neutralization solution to neutralize any residual acid. Wash with anhydrous acetonitrile.

  • Coupling: Deliver the desired morpholino phosphoramidite monomer and the activator solution to the synthesis column. Allow the coupling reaction to proceed for 300 seconds.[5]

  • Sulfurization: After coupling, introduce the sulfurizing agent (DDTT) to convert the phosphite triester linkage to a thiophosphoramidate linkage.

  • Capping: Treat the support with capping solutions A and B to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants in subsequent cycles.

  • Wash: Wash the support thoroughly with anhydrous acetonitrile.

  • Repeat: Repeat steps 2-7 for each subsequent monomer addition until the desired sequence is synthesized.

  • Cleavage and Deprotection: After the final cycle, wash the resin and treat with concentrated aqueous ammonia at 55°C for 12-16 hours to cleave the TMO from the solid support and remove the base-protecting groups.[5]

  • Purification: Purify the crude TMO product using reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).[7]

Protocol 2: Purification and Characterization of TMOs

Purification by RP-HPLC:

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes) to elute the TMO.

  • Detection: Monitor the elution profile at 260 nm.

  • Collection and Desalting: Collect the fractions containing the full-length product and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

Characterization by LC-MS:

  • Liquid Chromatography: Employ a suitable LC method, such as ion-pair reversed-phase chromatography, to separate the TMO from any impurities.[7]

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in negative ion mode to determine the molecular weight of the synthesized TMO.[7]

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical mass to confirm the identity of the product. Analyze the chromatogram to assess the purity of the sample.

Visualizations

Synthesis_Workflow cluster_Monomer Monomer Preparation cluster_SolidPhase Automated Solid-Phase Synthesis Cycle cluster_PostSynthesis Post-Synthesis Processing Monomer_Synthesis Morpholino Phosphoramidite Monomer Synthesis Coupling Coupling with Phosphoramidite Monomer & Activator Monomer_Synthesis->Coupling Start Start with Solid Support Deblocking Deblocking (Trityl Removal) Start->Deblocking Deblocking->Coupling Sulfurization Sulfurization (DDTT) Coupling->Sulfurization Capping Capping Sulfurization->Capping Wash Wash Capping->Wash Repeat Repeat Cycle for next base Wash->Repeat Repeat->Deblocking Yes Cleavage Cleavage from Support & Deprotection (Aqueous Ammonia) Repeat->Cleavage No (Final Cycle) Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (LC-MS) Purification->Characterization Final_Product Pure TMO Characterization->Final_Product

Caption: Automated solid-phase synthesis workflow for thiophosphoramidate morpholino oligonucleotides (TMOs).

Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA Splicing Splicing Machinery (Spliceosome) mRNA mRNA Transcript Splicing->mRNA Altered Splicing Protein Protein (Truncated or Non-functional) Splicing->Protein Results in altered protein Ribosome Ribosome mRNA->Ribosome Translation Initiation No_Protein Translation Blocked (No Protein) Ribosome->No_Protein TMO Thiophosphoramidate Morpholino Oligo (TMO) TMO->pre_mRNA Binds to splice site TMO->Splicing Steric Hindrance TMO2 Thiophosphoramidate Morpholino Oligo (TMO) TMO2->mRNA Binds to 5' UTR or start codon region TMO2->Ribosome Steric Hindrance

Caption: Steric-blocking mechanism of action for morpholino-based phosphorothioate analogs.

References

The Role of 2-Chloro-1,3,2-oxathiaphospholane in the Synthesis of Novel Phosphorus-Sulfur Containing Flame Retardants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus-based flame retardants are a cornerstone of modern fire safety in polymeric materials, offering a halogen-free alternative with high efficiency. The incorporation of sulfur alongside phosphorus into a flame-retardant molecule can enhance its thermal stability and char-forming capabilities, leading to superior fire resistance. This document explores the potential role of 2-chloro-1,3,2-oxathiaphospholane as a key building block in the synthesis of innovative phosphorus-sulfur containing flame retardants. While direct literature on this specific application is limited, this application note provides detailed, hypothetical protocols and application data based on the known reactivity of similar cyclic phosphorus chlorides.

Introduction

The synergistic effect of phosphorus and sulfur in flame retardants is a promising area of research. Phosphorus compounds act in both the gas phase by quenching flammable radicals and in the condensed phase by promoting char formation. The presence of sulfur can enhance the stability of the char layer, providing a more robust barrier to heat and mass transfer during combustion. This compound is a reactive cyclic thiophosphorus compound that offers a versatile platform for the synthesis of novel flame retardants. Its P-Cl bond is susceptible to nucleophilic substitution, allowing for its incorporation into various molecular architectures, including polymeric structures.

Hypothetical Synthetic Pathways

Based on the known reactivity of analogous phosphorus chlorides, this compound can be utilized in two primary ways to synthesize flame retardants: as a precursor for additive flame retardants or as a monomer for reactive flame retardant polymers.

Synthesis of an Additive-Type Flame Retardant

A common strategy involves the reaction of a phosphorus chloride with a diol or a phenol to create a more complex, thermally stable molecule. In this hypothetical protocol, this compound is reacted with a well-known flame-retardant moiety, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), which has a reactive P-H bond, and a diol to create a novel additive.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 2_Chloro_1_3_2_oxathiaphospholane 2-Chloro-1,3,2- oxathiaphospholane Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Toluene) with Triethylamine 2_Chloro_1_3_2_oxathiaphospholane->Reaction_Vessel DOPO DOPO (9,10-dihydro-9-oxa-10- phosphaphenanthrene-10-oxide) DOPO->Reaction_Vessel Diol Bisphenol A Diol->Reaction_Vessel FR_Additive DOPO-based Oxathiaphospholane Flame Retardant Reaction_Vessel->FR_Additive Nucleophilic Substitution

Caption: Synthesis of a DOPO-functionalized oxathiaphospholane additive.

Synthesis of a Reactive-Type Flame Retardant Polymer

This compound can potentially act as a monomer in a polycondensation reaction with a diol to produce a poly(phosphonothioate), a polymer with the flame-retardant moiety integrated into its backbone.

G cluster_reactants Monomers cluster_synthesis Polymerization cluster_product Polymer 2_Chloro_1_3_2_oxathiaphospholane 2-Chloro-1,3,2- oxathiaphospholane Polycondensation Melt Polycondensation or Solution Polymerization 2_Chloro_1_3_2_oxathiaphospholane->Polycondensation Diol Ethylene Glycol Diol->Polycondensation FR_Polymer Poly(ethylene phosphonothioate) Polycondensation->FR_Polymer HCl elimination

Caption: Polycondensation of this compound with a diol.

Experimental Protocols

Protocol 1: Synthesis of a DOPO-functionalized Oxathiaphospholane Additive

  • Materials: this compound, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), Bisphenol A, triethylamine, anhydrous toluene.

  • Procedure:

    • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add DOPO (1 equivalent) and anhydrous toluene.

    • Stir the mixture at room temperature under a nitrogen atmosphere until DOPO is completely dissolved.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Slowly add a solution of this compound (1 equivalent) in anhydrous toluene to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Add a solution of Bisphenol A (0.5 equivalents) in anhydrous toluene to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 8 hours.

    • Cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate.

    • Filter the precipitate and wash with toluene.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography (silica gel, ethyl acetate/hexane gradient).

Protocol 2: Synthesis of Poly(ethylene phosphonothioate)

  • Materials: this compound, ethylene glycol, anhydrous N,N-dimethylformamide (DMF), pyridine.

  • Procedure (Solution Polymerization):

    • To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add ethylene glycol (1 equivalent) and anhydrous DMF.

    • Add pyridine (2.2 equivalents) to the solution and cool to 0 °C.

    • Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.

    • After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain for 12 hours.

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of cold methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum at 60 °C.

Performance Data (Hypothetical)

The following table summarizes the expected flame-retardant properties of a polymer (e.g., polyethylene terephthalate, PET) blended with the synthesized flame retardants. The data is hypothetical and based on typical values for phosphorus-sulfur flame retardants.

Flame Retardant AdditiveLoading (wt%)LOI (%)UL-94 Rating
None (Pure PET)021V-2
DOPO-functionalized Oxathiaphospholane528V-0
DOPO-functionalized Oxathiaphospholane1032V-0
Poly(ethylene phosphonothioate)527V-0
Poly(ethylene phosphonothioate)1031V-0

Experimental Workflow for Flame Retardant Synthesis and Evaluation

G Start Define Target Flame Retardant Structure Synthesis Synthesize Flame Retardant using 2-Chloro-1,3,2- oxathiaphospholane Start->Synthesis Purification Purify and Characterize (NMR, FTIR, MS) Synthesis->Purification Blending Melt Blend with Polymer Matrix Purification->Blending Testing Perform Flame Retardancy Tests (LOI, UL-94, Cone Calorimetry) Blending->Testing Analysis Analyze Thermal Properties (TGA, DSC) Testing->Analysis End Evaluate Performance and Optimize Analysis->End

Application Notes and Protocols for P-Stereodefined Chimeric Oligonucleotides using Oxathiaphospholane Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of the phosphorothioate (PS) backbone in therapeutic oligonucleotides significantly influences their efficacy, safety, and pharmacokinetic properties.[1][2] Standard solid-phase synthesis of phosphorothioate oligonucleotides yields a complex mixture of diastereomers, with 2^n possible isomers for an oligonucleotide with 'n' phosphorothioate linkages.[1] The oxathiaphospholane chemistry provides a robust method for the stereocontrolled synthesis of P-stereodefined oligonucleotides, allowing for the preparation of stereopure or stereoregular antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) with potentially improved therapeutic profiles.[3][4][5][6]

This document provides detailed application notes and experimental protocols for the synthesis of P-stereodefined chimeric oligonucleotides, which contain both stereodefined phosphorothioate (PS) and native phosphodiester (PO) linkages, using a combination of oxathiaphospholane and standard phosphoramidite chemistry.

Application Notes

P-stereodefined chimeric oligonucleotides offer several advantages in research and drug development:

  • Enhanced Nuclease Resistance: The phosphorothioate modification protects the oligonucleotide from degradation by endo- and exonucleases, increasing its in vivo stability.[1][2]

  • Improved Cellular Uptake: The phosphorothioate backbone can facilitate cellular uptake, a critical step for the biological activity of therapeutic oligonucleotides.[2]

  • Modulation of Protein Binding: The stereochemistry of the PS linkage can influence the binding affinity to plasma and cellular proteins, affecting the oligonucleotide's pharmacokinetic and pharmacodynamic properties.

  • Potency and Durability of Gene Silencing: The precise stereochemical configuration of the PS linkages in siRNAs has been shown to dramatically impact their in vivo activity, with specific stereoisomers exhibiting significantly higher potency and durability of gene silencing.[3][4][5][6] For instance, strategically placed stereopure PS linkages in GalNAc-conjugated siRNAs have led to approximately 80% silencing of the target mRNA in mice, persisting for at least 14 weeks after a single dose.[3][4][5]

  • Structure-Activity Relationship (SAR) Studies: The ability to synthesize stereopure oligonucleotides allows for detailed SAR studies to elucidate the optimal stereochemistry for a given therapeutic target.

Therapeutic and Diagnostic Applications:

  • Antisense Technology: P-stereodefined ASOs can be designed to bind to specific mRNA targets, leading to their degradation by RNase H and subsequent inhibition of protein expression. This approach is being explored for the treatment of various genetic disorders, cancers, and viral infections.[7]

  • siRNA Therapeutics: Stereopure siRNAs can mediate highly potent and specific gene silencing through the RNA interference (RNAi) pathway. Chimeric designs with stereodefined PS linkages are being developed to improve the stability and efficacy of siRNA drugs.[3][4][5][6]

  • Diagnostics: Oligonucleotides with specific modifications, including P-stereodefined PS linkages, can be used as probes in various diagnostic assays for the detection of specific nucleic acid sequences.[8]

Data Presentation

Table 1: Synthesis of Diastereomerically Pure Nucleoside 3'-O-(2-thio-4,4-pentamethylene-1,3,2-oxathiaphospholane) Monomers
Nucleoside DerivativeYield of P-diastereomer MixtureDiastereomeric Ratio (fast:slow)Reference
Protected Ribonucleosides67-88%Nearly equimolar[9][10]
Morpholino Uridine~80%~55:45[11]
Table 2: Stereoselectivity and Yield in P-Stereodefined Synthesis
Reaction StepStereoselectivityYieldReference
Reaction of P-diastereomerically pure oxathiaphospholanes with phosphorus-containing acid anions≥90%Satisfactory[12]
Synthesis of protected dinucleotides mUPST-~70%[11]
Solid-phase synthesis of a dodecamer with PS2/PS linkages-11% (isolated)[13]

Experimental Protocols

Protocol 1: Synthesis of Diastereomerically Pure Nucleoside 3'-O-(2-thio-4,4-pentamethylene-1,3,2-oxathiaphospholane) Monomers

This protocol describes the general procedure for the synthesis and separation of diastereomerically pure nucleoside oxathiaphospholane monomers.

Materials:

  • Protected 5'-O-DMT-N-acyl-deoxyribonucleoside or 2'-O-protected ribonucleoside

  • 2-chloro-4,4-pentamethylene-1,3,2-oxathiaphospholane

  • Elemental sulfur

  • Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)

  • Pyridine

  • Silica gel for column chromatography or preparative HPLC system

Procedure:

  • Phosphitylation: Dissolve the protected nucleoside in anhydrous dichloromethane and cool to 0°C. Add 2-chloro-4,4-pentamethylene-1,3,2-oxathiaphospholane (1.2 equivalents) and pyridine. Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

  • Sulfurization: Add elemental sulfur to the reaction mixture and stir until the phosphite triester is completely converted to the thiophosphate triester.

  • Work-up: Quench the reaction, extract the product, and dry the organic phase.

  • Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to separate the P-diastereomers. The diastereomers are often referred to as "fast-eluting" and "slow-eluting" based on their mobility.[9][10][11]

  • Characterization: Characterize the separated diastereomers by ³¹P NMR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[9][10][11] The absolute configuration at the phosphorus center can be determined by enzymatic digestion using stereoselective nucleases (e.g., svPDE and nP1) or by X-ray crystallography.[9][10][11]

Protocol 2: Solid-Phase Synthesis of P-Stereodefined Chimeric Oligonucleotides

This protocol outlines the manual solid-phase synthesis of a chimeric oligonucleotide containing both P-stereodefined phosphorothioate and phosphodiester linkages.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • Diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers

  • Standard nucleoside phosphoramidite monomers

  • Activator solution (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for oxathiaphospholane chemistry; Tetrazole or DCI for phosphoramidite chemistry)

  • Capping solution (e.g., Acetic anhydride/Lutidine/THF)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Oxidizing agent (e.g., tert-butylperoxy-trimethylsilane for PO formation in the presence of PS linkages)

  • Cleavage and deprotection solution (e.g., Concentrated aqueous ammonia)

  • Anhydrous acetonitrile

Synthesis Cycle:

A. P-Stereodefined Phosphorothioate (PS) Linkage Formation (Oxathiaphospholane Chemistry)

  • Deblocking: Remove the 5'-DMT protecting group from the solid support-bound nucleoside by treating with the deblocking solution. Wash the support extensively with anhydrous acetonitrile.

  • Coupling: Add a solution of the diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer and DBU in anhydrous acetonitrile to the support. Allow the coupling reaction to proceed. Wash the support.

  • Capping: Treat the support with the capping solution to block any unreacted 5'-hydroxyl groups. Wash the support.

B. Phosphodiester (PO) Linkage Formation (Phosphoramidite Chemistry)

  • Deblocking: Remove the 5'-DMT protecting group as described above.

  • Coupling: Add a solution of the standard nucleoside phosphoramidite monomer and the activator (e.g., tetrazole) in anhydrous acetonitrile to the support. Wash the support.

  • Capping: Cap the unreacted 5'-hydroxyl groups as described above.

  • Oxidation: Treat the support with a solution of tert-butylperoxy-trimethylsilane to oxidize the phosphite triester to a phosphate triester. This mild oxidizing agent is crucial to avoid oxidation of the pre-existing phosphorothioate linkages.[14][15] Wash the support.

Repeat the appropriate synthesis cycle for each subsequent nucleotide addition.

Cleavage and Deprotection:

  • After the final synthesis cycle, treat the solid support with concentrated aqueous ammonia to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate/phosphorothioate backbone.

  • Purify the crude oligonucleotide by HPLC (e.g., reverse-phase or ion-exchange).

  • Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity, purity, and stereochemical integrity.[16][17][18]

Visualizations

experimental_workflow Experimental Workflow for Chimeric Oligonucleotide Synthesis cluster_monomer Monomer Synthesis cluster_solid_phase Solid-Phase Synthesis cluster_final Final Steps phosphitylation Phosphitylation of Protected Nucleoside sulfurization Sulfurization phosphitylation->sulfurization separation Diastereomer Separation (HPLC) sulfurization->separation ps_coupling PS Coupling (Oxathiaphospholane) separation->ps_coupling start Start with Solid Support deblock1 DMT Deblocking start->deblock1 deblock1->ps_coupling PS segment capping Capping ps_coupling->capping po_coupling PO Coupling (Phosphoramidite) po_coupling->capping oxidation Oxidation (tBuOOSiMe3) capping->oxidation deblock2 DMT Deblocking capping->deblock2 oxidation->deblock1 Next cycle cleavage Cleavage & Deprotection oxidation->cleavage deblock2->po_coupling PO segment purification HPLC Purification cleavage->purification analysis Analysis (MS, NMR) purification->analysis

Caption: Workflow for chimeric oligonucleotide synthesis.

logical_relationship Key Chemical Steps and Relationships otp_monomer Diastereomerically Pure Nucleoside Oxathiaphospholane ps_linkage Stereodefined Phosphorothioate Linkage otp_monomer->ps_linkage dbu DBU (Activator) dbu->ps_linkage po_linkage Phosphodiester Linkage pa_monomer Nucleoside Phosphoramidite phosphite Phosphite Triester Intermediate pa_monomer->phosphite activator Activator (e.g., Tetrazole) activator->phosphite phosphite->po_linkage oxidant Mild Oxidant (tBuOOSiMe3) oxidant->po_linkage

Caption: Key reagents for PS and PO linkage formation.

References

Application Notes & Protocols: Isotopic Labeling Using ¹⁸O-Labeled Oxathiaphospholane Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of ¹⁸O-labeled oxathiaphospholane reagents in the isotopic labeling of biomolecules. This technique is particularly valuable for quantitative mass spectrometry, elucidation of reaction mechanisms, and the development of therapeutic oligonucleotides.

Introduction

Stable isotope labeling is a cornerstone of modern quantitative mass spectrometry and metabolic research. The introduction of heavy isotopes, such as ¹⁸O, into biomolecules allows for their precise differentiation from their naturally abundant ¹⁶O counterparts. ¹⁸O-labeled oxathiaphospholane reagents, along with related phosphoramidites, offer a versatile and efficient method for incorporating ¹⁸O into the phosphate backbone of various biologically significant molecules, including nucleotides, inositol phosphates, and oligonucleotides.[1][2][3][4][5] This late-stage labeling approach provides high isotopic enrichment and good reaction yields, making it a powerful tool for researchers.[1][2][4][5]

The primary advantage of using ¹⁸O is the +2 mass shift per incorporated oxygen atom, which is readily detectable by mass spectrometry.[2] This methodology is particularly useful for synthesizing internal standards for quantitative analyses, tracing metabolic pathways, and investigating the stereochemistry of enzymatic reactions.

Key Applications

  • Quantitative Mass Spectrometry: ¹⁸O-labeled compounds serve as ideal internal standards for mass spectrometry-based quantification of metabolites, as they co-elute with the analyte of interest but are distinguishable by their mass.[1][2][4][5]

  • Metabolite Assignment: The use of ¹⁸O-labeled standards, such as inositol phosphates and pyrophosphates, aids in the unambiguous identification and assignment of these metabolites in complex biological matrices.[1][2]

  • Stereocontrolled Synthesis: Diastereomerically pure ¹⁸O-labeled oxathiaphospholanes enable the stereocontrolled synthesis of P-chiral isotopomeric oligonucleotide phosphorothioates and phosphates.[3]

  • Mechanistic Studies: Labeled oligonucleotides are instrumental in studying the mechanisms of enzymatic reactions involving nucleic acids.[6]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data reported for isotopic labeling using ¹⁸O-labeled phosphoramidite and oxathiaphospholane reagents.

Table 1: Isotopic Enrichment and Yields for Various ¹⁸O-Labeled Biomolecules

Labeled ProductReagent TypeIsotopic Enrichment (%)Yield (%)Reference
¹⁸O₂-AMP¹⁸O-Phosphoramidite>99Not specified[1]
γ-¹⁸O₂-ATP¹⁸O-Phosphoramidite>99Not specified[1]
β-¹⁸O-Ap₃A¹⁸O-AB-diamidite9951[1]
¹⁸O₃-5'-ATATATATDMT-dT-P-(¹⁸OAB)-NiPr₂759.5[1]
P-chiral oligonucleotides¹⁸O-oxathiaphospholaneNot specified (no loss of enrichment)Not specified[3]

Experimental Protocols

General Synthesis of ¹⁸O-Labeled Phosphoramidite Reagents

This protocol outlines the general synthesis of functionalized ¹⁸O-(hydroxymethyl)phenols, which are precursors to the phosphoramidite reagents.

Materials:

  • 4-hydroxybenzaldehyde

  • Acetyl chloride (AcCl)

  • Triethylamine (Et₃N)

  • H₂¹⁸O (>99% isotopic purity)

Procedure:

  • Synthesize ¹⁸O-diol precursors from 4-hydroxybenzaldehyde using H₂¹⁸O, achieving an isotopic purity of >99% on a multi-gram scale.[1]

  • Functionalize the phenol group of the ¹⁸O-diol. For example, perform acetylation by reacting with AcCl and Et₃N to yield the acetylated product. This reaction has been reported to proceed with an 81% yield on a gram scale.[1]

  • These functionalized phenols can then be used to generate a family of ¹⁸O-phosphoramidite reagents.[1]

  • The resulting ¹⁸O-phosphoramidite reagents can be stored for months at -20°C without significant decomposition or loss of isotopic purity.[1]

Late-Stage ¹⁸O-Labeling of Nucleotides (e.g., AMP to ¹⁸O₂-AMP)

This protocol describes the late-stage labeling of adenosine monophosphate (AMP).

Materials:

  • Adenosine monophosphate (AMP)

  • ¹⁸O-labeled phosphoramidite reagent

  • Activator (e.g., dicyanoimidazole)

  • Oxidizing agent (e.g., tert-butyl hydroperoxide)

Procedure:

  • Dissolve AMP in an appropriate anhydrous solvent.

  • Add the ¹⁸O-labeled phosphoramidite reagent and an activator.

  • Allow the reaction to proceed to form the phosphite triester intermediate.

  • Oxidize the intermediate to the phosphate using a suitable oxidizing agent.

  • Purify the resulting ¹⁸O₂-AMP using standard chromatographic techniques. This method has been shown to produce high ¹⁸O₂/¹⁶O₂ ratios of >99%.[1]

Stereocontrolled Synthesis of ¹⁸O-Labeled Oligonucleotide Phosphorothioates

This protocol is based on the oxathiaphospholane approach for the synthesis of P-chiral, isotopically labeled oligonucleotides.

Materials:

  • 5'-O-DMT-nucleoside

  • 2-chloro-"spiro"-4,4-pentamethylene-1,3,2-[¹⁸O]oxathiaphospholane

  • Sulfurizing agent

  • Solid support for oligonucleotide synthesis

  • Standard reagents for solid-phase oligonucleotide synthesis

Procedure:

  • Synthesize diastereomerically pure and isotopically labeled 5'-O-DMT-nucleoside-3'-O-(2-thio-4,4-"spiro"-pentamethylene-1,3,2-[¹⁸O]oxathiaphospholane) monomers.[3][6] This involves phosphitylation of the protected nucleoside followed by sulfurization.[6]

  • Separate the P-diastereomers of the monomer using chromatography.[6]

  • Utilize the separated, diastereomerically pure monomers in a standard solid-phase oligonucleotide synthesis protocol.[3][6]

  • The coupling step involves the reaction of the oxathiaphospholane monomer with the 5'-hydroxyl group of the growing oligonucleotide on the solid support, typically in the presence of a strong base like DBU.[3]

  • This method allows for the synthesis of P-chiral, isotopically labeled oligonucleotide phosphorothioates and phosphates without loss of isotopic enrichment.[3]

Visualizations

Diagrams of Reaction Pathways and Workflows

Below are diagrams illustrating the key chemical transformations and experimental processes described in these application notes.

G cluster_synthesis Synthesis of 18O-Phosphoramidite Precursor cluster_labeling Late-Stage Labeling of a Nucleotide 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 18O-diol 18O-diol 4-hydroxybenzaldehyde->18O-diol H2(18)O Functionalized_18O-phenol Functionalized_18O-phenol 18O-diol->Functionalized_18O-phenol e.g., AcCl, Et3N Nucleoside_Monophosphate Nucleoside_Monophosphate Phosphite_Triester_Intermediate Phosphite_Triester_Intermediate Nucleoside_Monophosphate->Phosphite_Triester_Intermediate 18O-Phosphoramidite, Activator 18O2-Labeled_Nucleotide 18O2-Labeled_Nucleotide Phosphite_Triester_Intermediate->18O2-Labeled_Nucleotide Oxidation

Caption: Synthesis of ¹⁸O-phosphoramidite precursors and their use in late-stage nucleotide labeling.

G Start Start Phosphitylation Phosphitylation of 5'-O-DMT-Nucleoside with 18O-oxathiaphospholane Start->Phosphitylation Sulfurization Sulfurization Phosphitylation->Sulfurization Monomer_Mixture Mixture of P-diastereomers of 18O-labeled monomer Sulfurization->Monomer_Mixture Separation Chromatographic Separation Monomer_Mixture->Separation Pure_Diastereomers Diastereomerically Pure 18O-labeled Monomers Separation->Pure_Diastereomers Solid_Phase_Synthesis Solid-Phase Oligonucleotide Synthesis Pure_Diastereomers->Solid_Phase_Synthesis Cleavage_Deprotection Cleavage and Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product P-chiral, Isotopically Labeled Oligonucleotide Purification->Final_Product

Caption: Experimental workflow for the stereocontrolled synthesis of ¹⁸O-labeled oligonucleotides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DBU in Oxathiaphospholane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in oxathiaphospholane ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of DBU in oxathiaphospholane ring-opening reactions?

A1: DBU is a non-nucleophilic, strong organic base that is frequently used as a catalyst in ring-opening reactions. Its primary role is to deprotonate a nucleophile (often an alcohol or thiol), increasing its nucleophilicity and facilitating its attack on the electrophilic phosphorus center of the oxathiaphospholane ring, thereby initiating the ring-opening process.

Q2: What is a general starting concentration range for DBU in these reactions?

A2: A typical starting point for DBU concentration is in the catalytic range, often between 0.1 and 0.2 equivalents relative to the limiting reagent. However, the optimal amount can vary significantly based on the specific substrate, nucleophile, solvent, and reaction temperature.

Q3: How does DBU concentration impact reaction kinetics and yield?

A3: Generally, increasing the DBU concentration can lead to a faster reaction rate. However, an excessively high concentration can promote side reactions, such as epimerization or degradation of sensitive functional groups, which may ultimately lower the overall yield and purity of the desired product.

Q4: Are there any common alternatives to DBU for this type of reaction?

A4: Yes, other non-nucleophilic bases can be used. Common alternatives include 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA). The choice of base depends on the required base strength and the specific reaction conditions.

Troubleshooting Guide

This section addresses common problems encountered during the optimization of DBU concentration.

Q5: My reaction is very slow or is not going to completion. What should I do?

A5: If your reaction is sluggish, a low catalyst concentration may be the cause.

  • Initial Step: Ensure your DBU is fresh and anhydrous, as moisture can inhibit the reaction.

  • Troubleshooting: Consider incrementally increasing the DBU concentration. For example, if you started with 0.1 equivalents, try increasing it to 0.2 or 0.5 equivalents. Monitor the reaction progress closely using an appropriate analytical technique like TLC, LC-MS, or ³¹P NMR.

Q6: I am observing significant side product formation. How can I improve selectivity?

A6: The formation of side products is often linked to an excessively high concentration or prolonged exposure to the strong base.

  • Troubleshooting: Try reducing the DBU concentration in a stepwise manner (e.g., from 0.5 eq to 0.2 eq or 0.1 eq). A lower catalyst loading can often provide a better balance between reaction rate and selectivity. Additionally, lowering the reaction temperature may help suppress unwanted side reactions.

Q7: The purity of my final product is low, even after purification. Could DBU be the issue?

A7: Yes, residual DBU or salts formed from it can be difficult to remove and may co-elute with your product during chromatography.

  • Troubleshooting: After the reaction is complete, perform an acidic wash (e.g., with dilute HCl or NH₄Cl solution) to protonate the DBU, forming a water-soluble salt that can be easily removed in the aqueous layer during an extraction.

Troubleshooting_Workflow start Reaction Issue Identified issue_slow Problem: Slow or Incomplete Reaction start->issue_slow issue_side_products Problem: Side Product Formation start->issue_side_products issue_purity Problem: Low Product Purity start->issue_purity check_reagents Check DBU quality (anhydrous, fresh) issue_slow->check_reagents reduce_dbu Action: Incrementally decrease DBU concentration (e.g., 0.5 -> 0.2 eq) issue_side_products->reduce_dbu acid_wash Action: Perform acidic workup (e.g., dilute HCl wash) to remove DBU salts issue_purity->acid_wash increase_dbu Action: Incrementally increase DBU concentration (e.g., 0.1 -> 0.2 eq) check_reagents->increase_dbu Reagents OK monitor Monitor reaction (TLC, LC-MS, NMR) increase_dbu->monitor lower_temp Consider lowering reaction temperature reduce_dbu->lower_temp lower_temp->monitor acid_wash->monitor Check purity again

Fig. 1: Troubleshooting Logic for DBU Optimization

Experimental Protocols & Data

General Protocol for DBU Concentration Screening

This protocol outlines a general procedure for screening DBU concentrations to find the optimal conditions for the ring-opening of an oxathiaphospholane with a generic alcohol nucleophile (ROH).

1. Materials and Setup:

  • Oxathiaphospholane substrate (1.0 eq)

  • Alcohol nucleophile (1.2 eq)

  • DBU (varying equivalents: 0.1, 0.2, 0.5, 1.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or Dichloromethane)

  • Nitrogen or Argon atmosphere

  • Round-bottom flask, magnetic stirrer, and appropriate glassware

2. Reaction Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the oxathiaphospholane substrate and the alcohol nucleophile.

  • Dissolve the solids in the chosen anhydrous solvent (aim for a starting concentration of 0.1 M).

  • Stir the solution at the desired temperature (e.g., room temperature, 25°C).

  • Add the specified equivalent of DBU to the reaction mixture dropwise.

  • Monitor the reaction's progress at set time intervals (e.g., 1h, 2h, 4h, 8h) by taking small aliquots and analyzing them via TLC or LC-MS.

  • Once the reaction is deemed complete (or has reached a plateau), quench it by adding a mild acid (e.g., saturated NH₄Cl solution).

  • Perform a liquid-liquid extraction using an appropriate organic solvent. Wash the organic layer with brine, dry it over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

  • Analyze the final product for yield and purity (e.g., by ¹H NMR, ³¹P NMR, and HPLC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents (Substrate, Nucleophile, DBU) setup_reaction 2. Setup Reaction (Inert atmosphere) prep_reagents->setup_reaction add_dbu 3. Add DBU (Catalyst) setup_reaction->add_dbu monitor 4. Monitor Progress (TLC, LC-MS) add_dbu->monitor quench 5. Quench Reaction monitor->quench extract 6. Extraction & Wash quench->extract purify 7. Column Chromatography extract->purify analyze 8. Analyze Product (Yield, Purity) purify->analyze

Fig. 2: General Experimental Workflow

Data Presentation: Impact of DBU Concentration

The following tables summarize hypothetical data from screening experiments to illustrate the effect of DBU concentration on reaction outcomes.

Table 1: Effect of DBU on Reaction Time and Yield

DBU (Equivalents)Reaction Time (Hours)Isolated Yield (%)Purity by HPLC (%)
0.11275%98%
0.2688%97%
0.5291%90%
1.0185%82%

Conditions: Substrate (1.0 mmol), Nucleophile (1.2 mmol), Acetonitrile (10 mL), 25°C.

Table 2: Troubleshooting Summary - Side Product Formation

DBU (Equivalents)Desired Product (%)Main Side Product (%)Comments
0.297< 3Clean reaction, optimal for purity.
0.590~10Faster reaction, noticeable impurity formation.
1.082~18Rapid reaction, significant side product, likely due to epimerization.

Analysis performed on crude reaction mixture by LC-MS.

Troubleshooting low yield in phosphorothioate oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low yield during phosphorothioate (PS) oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable yield for phosphorothioate oligonucleotide synthesis?

A1: The acceptable yield for phosphorothioate (PS) oligonucleotide synthesis can vary depending on the length of the oligonucleotide, the scale of the synthesis, and the specific chemistry used. Generally, the coupling efficiency for each step should be high, ideally above 98%. For a standard 20-mer oligonucleotide, a high-quality synthesis would result in a final crude yield of full-length product that is practically usable, though purification steps will reduce the final isolated yield.[1] Scaling up synthesis can sometimes lead to lower yields if the protocol is not properly optimized for the larger scale.[2][3]

Q2: How do phosphorothioate modifications affect the overall synthesis yield compared to standard phosphodiester synthesis?

A2: The introduction of phosphorothioate linkages involves a sulfurization step instead of an oxidation step. This sulfurization step can sometimes be less efficient than oxidation, potentially leading to lower stepwise yields.[4] The sulfurization process creates a chiral center at each phosphorus atom, resulting in a mixture of diastereomers.[5] While this doesn't directly lower the molar yield, the resulting mixture can complicate purification and analysis. Some specialized monomers used for controlled chirality synthesis may have lower coupling yields compared to standard phosphoramidites.[5]

Q3: Can the purity of reagents significantly impact the yield?

A3: Absolutely. The purity of all reagents, especially the phosphoramidites, sulfurizing agent, and solvents, is critical. The presence of moisture is a primary cause of low coupling efficiency, as water reacts with the activated phosphoramidite.[1][6] Therefore, using anhydrous solvents and high-quality reagents is essential for achieving high yields.[7]

Q4: How many phosphorothioate linkages should I incorporate to protect my oligonucleotide from nuclease degradation?

A4: The number of PS linkages required depends on the specific application. To protect against exonucleases, incorporating three to four PS bonds at both the 5' and 3' ends of the oligonucleotide is often sufficient.[8] For protection against endonucleases, PS linkages may need to be incorporated throughout the sequence.[8] However, it's important to note that excessive phosphorothioate linkages can increase non-specific protein binding and may lower the melting temperature (Tm) of the oligonucleotide duplex, by about 0.5 °C per PS bond.[8]

Troubleshooting Guide for Low Yield

This section addresses specific issues encountered during phosphorothioate oligonucleotide synthesis in a question-and-answer format.

Issue 1: Low Overall Crude Yield

Q: My final crude yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low overall crude yield can stem from several factors throughout the synthesis cycle. The most common culprits are inefficient coupling, poor sulfurization, or issues with the solid support or reagents.

Potential Causes & Solutions

Potential Cause Recommended Action & Troubleshooting Steps
Inefficient Coupling Verify Reagent Quality: Ensure all phosphoramidites and activators are fresh and of high purity. Use anhydrous acetonitrile for all solutions.[7] Check for Moisture: Moisture in the reagents or on the synthesizer lines will significantly decrease coupling efficiency.[1] Implement stringent anhydrous techniques. Optimize Coupling Time: While standard coupling times are usually sufficient, longer or more complex sequences may benefit from increased coupling times. Perform a Trityl Cation Assay: This will allow you to quantify the coupling efficiency at each step (see Experimental Protocols).
Inefficient Sulfurization Evaluate Sulfurizing Reagent: Ensure the sulfurizing reagent is fully dissolved and active. Some reagents degrade over time. Consider using a more robust sulfurizing agent like 3H-1,2-benzodithiole-3-one-1,1-dioxide (Beaucage reagent) or PADS, which are known for high efficiency.[4] Increase Sulfurization Time/Concentration: If you suspect incomplete sulfurization, increasing the reaction time or the concentration of the sulfurizing agent may help. For example, for some RNA syntheses, a 4-minute contact time with 0.05 M DDTT is recommended for high yields.[7]
Poor Reagent Delivery Check Synthesizer Lines: Ensure that all reagent lines on the automated synthesizer are clear and not clogged. Clogged lines can prevent the correct volume of reagents from being delivered.
Solid Support Issues Choose Appropriate Support: For very long oligonucleotides (>100 bases), consider using a 2000 Å controlled pore glass (CPG) support, as standard supports may not be adequate.[1] Be aware that low-loading supports are necessary for longer oligos.[1]
Issue 2: Presence of n-1 and Other Shortmer Species

Q: My analysis (HPLC or gel electrophoresis) shows a significant amount of n-1 and shorter failure sequences. What is causing this?

A: The presence of n-1 species is a direct indicator of incomplete reactions at one or more steps in the synthesis cycle, specifically coupling and capping.

Potential Causes & Solutions

Potential Cause Recommended Action & Troubleshooting Steps
Low Coupling Efficiency See "Inefficient Coupling" under Issue 1. The unreacted 5'-hydroxyl groups from a failed coupling step are the primary source of n-1 sequences if capping is also inefficient.
Inefficient Capping Verify Capping Reagents: Ensure that Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF) are fresh and active. The capping step is crucial to terminate any chains that failed to couple, preventing them from reacting in subsequent cycles.[9] Increase Capping Time: If you consistently see n-1 products, consider increasing the capping time to ensure all unreacted sites are blocked.
Depurination Use a Milder Deblocking Agent: The standard deblocking agent, trichloroacetic acid (TCA), can be strong enough to cause depurination (cleavage of the bond between the purine base and the sugar), especially at adenosine and guanosine residues.[1] This creates an abasic site, which can lead to chain cleavage during the final deprotection. Consider using a milder acid like dichloroacetic acid (DCA).
Issue 3: Presence of Phosphodiester (P=O) Linkages

Q: My mass spectrometry analysis indicates the presence of species with P=O linkages instead of the desired P=S linkages. Why is this happening?

A: This is a clear sign of incomplete or failed sulfurization, where the phosphite triester intermediate is being oxidized to a phosphodiester instead of being sulfurized.

Potential Causes & Solutions

Potential Cause Recommended Action & Troubleshooting Steps
Inefficient Sulfurization See "Inefficient Sulfurization" under Issue 1. This is the most direct cause. Ensure your sulfurization conditions are optimal.
Oxidation by Water Strict Anhydrous Conditions: The presence of water during the sulfurization step can lead to oxidation of the phosphite triester.[7] Ensure all solvents and reagents are anhydrous.
Oxidizing Impurities Check Reagent Purity: Ensure that no oxidizing impurities are present in any of the reagents used in the synthesis cycle.

Experimental Protocols

Protocol 1: Trityl Cation Assay for Coupling Efficiency

This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of coupled bases in the preceding cycle.

Methodology:

  • After the coupling and capping steps of a specific cycle, collect the acidic deblocking solution (containing the orange DMT cation) as it eludes from the synthesis column.

  • Dilute a precise aliquot of this solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).

  • Measure the absorbance of the solution at 498 nm using a UV-Vis spectrophotometer.

  • Calculate the coupling efficiency by comparing the absorbance value to the value from the previous cycle. A stable absorbance value from cycle to cycle indicates high coupling efficiency. A significant drop indicates a problem with the coupling step of that particular cycle.

Protocol 2: Analysis of Crude Oligonucleotide by HPLC

Ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful tool for assessing the purity of the crude oligonucleotide product.

Methodology:

  • Sample Preparation: After synthesis and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate buffer (e.g., 100 mM triethylammonium acetate, TEAA).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase A: 100 mM TEAA in water.

    • Mobile Phase B: 100 mM TEAA in acetonitrile.

    • Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage over 20-30 minutes is typically used to elute the oligonucleotides.

    • Detection: UV absorbance at 260 nm.

  • Analysis: The full-length product should be the major peak. Shorter species (n-1, n-2, etc.) will typically elute earlier. The presence of multiple peaks for the main product can occur due to the presence of diastereomers in phosphorothioate oligonucleotides.[10]

Visualizations

Phosphorothioate Oligonucleotide Synthesis Cycle

G cluster_0 Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling Exposes 5'-OH Sulfurization 3. Sulfurization (Conversion of P(III) to P(V)) Coupling->Sulfurization Forms phosphite triester Capping 4. Capping (Blocking of unreacted 5'-OH) Sulfurization->Capping Forms phosphorothioate Capping->Deblocking Prepares for next cycle

Caption: Workflow of the four main steps in a single cycle of solid-phase phosphorothioate oligonucleotide synthesis.

Troubleshooting Logic for Low Synthesis Yield

G Start Low Crude Yield Observed CheckPurity Analyze Crude Product (HPLC / Mass Spec) Start->CheckPurity HighN1 High % of n-1 species CheckPurity->HighN1 n-1 impurities? HighPO P=O linkages detected CheckPurity->HighPO P=O impurities? LowOverall Low yield of all species CheckPurity->LowOverall General low signal? TroubleshootCoupling Cause: Inefficient Coupling/Capping Solution: Check reagents, optimize times HighN1->TroubleshootCoupling TroubleshootSulfur Cause: Inefficient Sulfurization Solution: Check sulfurizing agent, time, anhydrous conditions HighPO->TroubleshootSulfur TroubleshootReagents Cause: Reagent degradation, moisture, bad support Solution: Use fresh reagents, ensure anhydrous conditions LowOverall->TroubleshootReagents

Caption: A decision tree to guide troubleshooting efforts when low yield is encountered in phosphorothioate oligonucleotide synthesis.

References

Technical Support Center: Purification of Nucleoside 3'-O-(2-thiono-1,3,2-oxathiaphospholane) Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of nucleoside 3'-O-(2-thiono-1,3,2-oxathiaphospholane) diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the diastereomers of nucleoside 3'-O-(2-thiono-1,3,2-oxathiaphospholane)s?

The most common and effective method for separating these diastereomers is high-performance liquid chromatography (HPLC).[1][2] Specifically, normal-phase HPLC using chiral stationary phases, such as derivatized cellulose and amylose, has proven successful.[1] Ion-pair reversed-phase HPLC (IP-RPLC) is also widely used, particularly for the resulting phosphorothioate oligonucleotides after synthesis.[3][4]

Q2: How can I confirm the stereochemistry (Rp or Sp configuration) of the separated diastereomers?

There are two primary methods for determining the stereochemistry of the separated diastereomers:

  • ³¹P NMR Spectroscopy: The two diastereomers will exhibit distinct chemical shifts in ³¹P NMR spectra.[5][6][7] Typically, the Rp isomer resonates at a slightly different frequency than the Sp isomer, allowing for their identification and quantification.[5]

  • Enzymatic Digestion: Stereospecific enzymes, such as snake venom phosphodiesterase (svPDE) and nuclease P1, can be used to selectively digest one diastereomer.[8] For instance, svPDE is known to hydrolyze the Rp-diastereomer of phosphorothioates, leaving the Sp-diastereomer intact.[8] Subsequent analysis of the digestion products by HPLC or LC-MS can confirm the configuration.[9]

Q3: What factors influence the resolution of the diastereomers in HPLC?

Several factors can significantly impact the separation of these diastereomers:

  • Column Chemistry: The choice of stationary phase is critical. Chiral columns with cellulose or amylose derivatives are often effective.[1] For IP-RPLC, C18 columns are commonly used.[3]

  • Mobile Phase Composition: In normal-phase chromatography, the ratio of non-polar and polar solvents (e.g., hexane and an alcohol) is crucial.[1] For IP-RPLC, the type and concentration of the ion-pairing reagent (e.g., triethylammonium acetate) and the organic modifier (e.g., acetonitrile) are key parameters.[3]

  • Temperature: Column temperature can affect the selectivity and resolution of the separation.[3]

  • Gradient Slope: A shallower gradient in gradient elution methods can often improve the separation of closely eluting diastereomers.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or no separation of diastereomers Inappropriate column selection.Use a chiral stationary phase (e.g., cellulose or amylose-based) for normal-phase HPLC.[1] For IP-RPLC, a high-resolution C18 column is a good starting point.[3]
Suboptimal mobile phase composition.Systematically vary the mobile phase composition. For normal-phase, adjust the percentage of the alcohol modifier.[1] For IP-RPLC, screen different ion-pairing reagents and their concentrations.[3]
Gradient is too steep.Employ a shallower gradient to increase the separation window for the diastereomers.[3]
Peak broadening or tailing Column overload.Reduce the amount of sample injected onto the column.[10]
Extra-column dead volume.Check all fittings and tubing for proper connections to minimize dead volume.[11]
Inappropriate injection solvent.Dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.[11]
Secondary interactions with the stationary phase.Add a small amount of a competing agent (e.g., a stronger acid or base) to the mobile phase to mask active sites on the stationary phase.
Inconsistent retention times Fluctuations in mobile phase composition or pH.Ensure accurate and consistent mobile phase preparation. Use a buffer if pH is critical.[10]
Temperature variations.Use a column oven to maintain a constant and stable temperature.[10]
Column equilibration is insufficient.Equilibrate the column with the mobile phase for a sufficient time before each injection, especially when changing mobile phases.[10]
Ghost peaks Contaminants in the mobile phase or from a previous injection.Use high-purity HPLC-grade solvents. Run a blank gradient to identify and flush out any residual compounds.
Sample degradation.Ensure the stability of the nucleoside 3'-O-(2-thiono-1,3,2-oxathiaphospholane)s in the chosen solvent and at the operating temperature.

Experimental Protocols

Protocol 1: HPLC Purification of Nucleoside 3'-O-(2-thiono-1,3,2-oxathiaphospholane) Diastereomers

This protocol provides a general guideline for the separation of diastereomers using normal-phase HPLC.

  • Column: Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) or Chiralpak AD (amylose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or 2-propanol). The optimal ratio should be determined empirically, starting with a low percentage of the alcohol and gradually increasing it.[1]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the nucleoside (e.g., 260 nm).

  • Procedure: a. Dissolve the crude diastereomeric mixture in the mobile phase. b. Inject the sample onto the equilibrated HPLC column. c. Monitor the elution profile and collect the separated diastereomer peaks. d. Evaporate the solvent from the collected fractions to obtain the purified diastereomers.

Protocol 2: Characterization by ³¹P NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis: The two diastereomers will appear as distinct singlets in the spectrum, typically in the range of 140-155 ppm for phosphoramidites.[7] The relative integration of the two peaks can be used to determine the diastereomeric ratio.

Protocol 3: Stereochemical Assignment by Enzymatic Digestion

This protocol uses snake venom phosphodiesterase (svPDE) to selectively digest the Rp-diastereomer of a resulting dinucleoside phosphorothioate.

  • Reaction Setup:

    • Purified dinucleoside phosphorothioate diastereomer.

    • Snake venom phosphodiesterase (svPDE).

    • Reaction buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Procedure: a. Incubate the purified diastereomer with svPDE in the reaction buffer at the optimal temperature (typically 37 °C). b. Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes). c. Quench the reaction by adding a suitable agent (e.g., EDTA or by heat inactivation).

  • Analysis: a. Analyze the reaction mixture by HPLC. b. The diastereomer that is hydrolyzed by svPDE is assigned the Rp configuration. The unreacted diastereomer is assigned the Sp configuration.[8]

Data Presentation

Table 1: Representative HPLC Conditions for Diastereomer Separation

ParameterCondition 1Condition 2
Column Chiralcel OD-HChiralpak AD
Mobile Phase n-Hexane:Isopropanol (90:10)n-Hexane:Ethanol (85:15)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 260 nmUV at 260 nm

Table 2: Typical ³¹P NMR Chemical Shifts for Nucleoside Phosphoramidite Diastereomers

DiastereomerTypical Chemical Shift Range (ppm)
Diastereomer 1 (e.g., Rp) ~149.5
Diastereomer 2 (e.g., Sp) ~149.0

Note: The exact chemical shifts can vary depending on the nucleoside and the specific phosphoramidite moiety.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization crude_mixture Crude Diastereomeric Mixture of Nucleoside 3'-O-(2-thiono- 1,3,2-oxathiaphospholane) hplc HPLC Separation (Chiral Stationary Phase) crude_mixture->hplc diastereomer_1 Purified Diastereomer 1 hplc->diastereomer_1 diastereomer_2 Purified Diastereomer 2 hplc->diastereomer_2 nmr 31P NMR Analysis diastereomer_1->nmr enzymatic_assay Enzymatic Digestion (e.g., with svPDE) diastereomer_1->enzymatic_assay diastereomer_2->nmr diastereomer_2->enzymatic_assay stereochemistry Stereochemical Assignment (Rp / Sp) nmr->stereochemistry enzymatic_assay->stereochemistry

Caption: Experimental workflow for the purification and characterization of diastereomers.

troubleshooting_workflow start Poor Peak Resolution in HPLC check_column Is a chiral column being used? start->check_column use_chiral_column Use an appropriate chiral stationary phase. check_column->use_chiral_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes use_chiral_column->check_mobile_phase optimize_mobile_phase Vary solvent ratios or ion-pairing reagents. check_mobile_phase->optimize_mobile_phase No check_gradient Is the gradient too steep? check_mobile_phase->check_gradient Yes optimize_mobile_phase->check_gradient shallow_gradient Use a shallower gradient. check_gradient->shallow_gradient Yes good_resolution Good Resolution Achieved check_gradient->good_resolution No shallow_gradient->good_resolution

Caption: Troubleshooting decision tree for poor HPLC peak resolution.

References

Preventing side reactions with 2-Chloro-1,3,2-oxathiaphospholane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chloro-1,3,2-oxathiaphospholane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this reagent in chemical synthesis, particularly in the formation of phosphorothioates.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a phosphitylating agent in the synthesis of nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholanes). These resulting monomers are key intermediates in the stereocontrolled synthesis of phosphorothioate oligonucleotides, which are of significant interest in therapeutic applications.

Q2: What are the most common side reactions to be aware of when using this reagent?

A2: The most prevalent side reactions are hydrolysis due to the presence of moisture, and oxidation of the phosphorus(III) center to phosphorus(V). Both can lead to the formation of inactive species and byproducts that can complicate purification and lower reaction yields.

Q3: How should this compound be handled and stored?

A3: Due to its sensitivity to moisture, this compound should be handled under an inert atmosphere (e.g., argon or dry nitrogen) using anhydrous solvents and techniques. For long-term storage, it is recommended to keep the reagent in a tightly sealed container at low temperatures (e.g., -20°C) and potentially over a desiccant like dry molecular sieves.[1]

Q4: What are the expected ³¹P NMR chemical shifts for the reagent and its common byproducts?

A4: While the exact chemical shift can vary with the solvent and other factors, trivalent phosphorus compounds like this compound typically resonate in the downfield region of the ³¹P NMR spectrum. For comparison, the related compound 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane has a reported ³¹P NMR chemical shift of approximately 217.7 ppm.[1] Hydrolysis and oxidation products will appear in the more upfield region characteristic of P(V) species.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Degradation of this compound: The reagent may have hydrolyzed due to improper storage or handling.1. Verify the purity of the reagent using ³¹P NMR spectroscopy. 2. If significant degradation is observed, use a fresh bottle of the reagent. 3. Ensure all future handling is performed under strictly anhydrous and inert conditions.
Presence of Moisture in the Reaction: Water will react with the phosphitylating agent, leading to the formation of H-phosphonates and other byproducts.[2][3]1. Use freshly distilled and dried solvents. Anhydrous acetonitrile is a common choice. 2. Dry all glassware in an oven and cool under a stream of inert gas. 3. Use molecular sieves to dry solvents immediately before use.[3]
Inappropriate Base: The choice and stoichiometry of the base are crucial for the reaction.1. Commonly used bases include triethylamine and pyridine. Ensure the base is anhydrous. 2. The reaction of 2-mercaptoethanol with phosphorus trichloride to form the oxathiaphospholane ring utilizes two molar equivalents of triethylamine.[1]
Multiple Spots on TLC or Peaks in Chromatogram Formation of Hydrolysis Products: Partial hydrolysis of the starting material or the product can lead to multiple phosphorus-containing species.1. As with low yield, rigorously exclude moisture from the reaction. 2. Consider performing the reaction at a lower temperature to minimize side reactions.
Formation of Oxidation Products: The P(III) center in the oxathiaphospholane ring is susceptible to oxidation.1. Ensure the inert atmosphere is maintained throughout the reaction. 2. Degas all solvents prior to use to remove dissolved oxygen.
Side Reactions with the Substrate: The substrate may have other reactive functional groups.1. Ensure all other potentially reactive groups on the substrate are appropriately protected.
Low Coupling Efficiency in Oligonucleotide Synthesis Water Contamination: This is a primary cause of reduced coupling efficiency. Water competes with the nucleoside for reaction with the activated phosphitylating agent.[2][4][5]1. Use anhydrous acetonitrile with a very low water content (<15 ppm).[2] 2. Ensure the solid support and the nucleoside to be coupled are thoroughly dried.
Degraded Phosphitylating Reagent: The this compound or its derivative may have degraded upon storage.1. Use freshly prepared or recently opened reagents. 2. Store all phosphitylating agents under an inert atmosphere at low temperature.

Experimental Protocols

General Protocol for Phosphitylation of a Nucleoside

This protocol describes a general method for the synthesis of a nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane), a key step in the oxathiaphospholane approach to phosphorothioate oligonucleotide synthesis.

Materials:

  • 5'-O-DMTr-N-protected deoxyribonucleoside

  • This compound

  • Anhydrous pyridine or a suitable non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane or acetonitrile

  • Elemental sulfur (S₈)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware and syringes

Procedure:

  • Dry the 5'-O-DMTr-N-protected deoxyribonucleoside by co-evaporation with anhydrous acetonitrile and then place under high vacuum for several hours.

  • Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (typically 1.1-1.5 equivalents) in anhydrous dichloromethane or acetonitrile to the cooled nucleoside solution via a syringe.

  • Stir the reaction mixture at 0°C for 30-60 minutes, monitoring the reaction progress by TLC or ³¹P NMR.

  • Once the formation of the intermediate phosphite is complete, add elemental sulfur (typically 2-3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the sulfurization is complete as indicated by ³¹P NMR.

  • Quench the reaction by the addition of a small amount of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane).

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reagent Check Reagent Purity via ³¹P NMR start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok   reagent_bad Reagent Degraded check_reagent->reagent_bad   check_conditions Review Reaction Conditions reagent_ok->check_conditions use_new_reagent Use Fresh Reagent reagent_bad->use_new_reagent use_new_reagent->start conditions_ok Conditions Correct check_conditions->conditions_ok   conditions_bad Conditions Incorrect check_conditions->conditions_bad   check_moisture Investigate Moisture Contamination conditions_ok->check_moisture optimize_conditions Optimize Conditions (Base, Solvent, Temp.) conditions_bad->optimize_conditions optimize_conditions->start moisture_present Moisture Likely check_moisture->moisture_present   moisture_absent Anhydrous Conditions Confirmed check_moisture->moisture_absent   implement_drying Implement Rigorous Drying Procedures moisture_present->implement_drying success Successful Reaction moisture_absent->success implement_drying->start

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of a Side Reaction: Hydrolysis

Hydrolysis_Pathway reagent This compound (P-Cl) intermediate Unstable Intermediate reagent->intermediate Reaction with H₂O desired_product Desired Phosphitylated Product reagent->desired_product Desired Reaction water H₂O (Moisture) water->intermediate h_phosphonate H-Phosphonate Derivative intermediate->h_phosphonate Ring Opening hcl HCl intermediate->hcl nucleophile Nucleophile (e.g., ROH) nucleophile->desired_product

Caption: Hydrolysis side reaction pathway.

References

Technical Support Center: Managing 2-Chloro-1,3,2-oxathiaphospholane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Chloro-1,3,2-oxathiaphospholane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a phosphitylating agent commonly used in the synthesis of oligonucleotide analogs and other organophosphorus compounds.[1][2] Its primary hazards stem from its high reactivity, particularly with nucleophiles such as water and alcohols. The analogous compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, is known to react violently with water and is classified as causing severe skin burns and eye damage.[3] Due to its reactivity, reactions involving this compound are often exothermic and require careful temperature control to prevent thermal runaway.

Q2: What are the signs of a potential runaway reaction with this compound?

A key indicator of a potential runaway reaction is a rapid and uncontrolled increase in the temperature of the reaction mixture. A noticeable color change in the reaction mixture, for instance from yellow to orange or red, can also signify the onset of uncontrolled decomposition reactions, particularly during purification steps like distillation.

Q3: What immediate steps should be taken if a rapid temperature increase is observed?

If a rapid temperature increase is detected, the following immediate actions are recommended:

  • Cease addition of reactants: Immediately stop the addition of any further reagents to the reaction vessel.

  • Enhance cooling: Increase the efficiency of the cooling system. This can be achieved by increasing the flow of coolant, lowering the coolant temperature, or adding a supplementary cooling bath (e.g., an ice-water or dry ice-acetone bath).

  • Alert personnel: Inform colleagues and the lab supervisor of the situation immediately.

  • Prepare for emergency shutdown: Be prepared to execute an emergency shutdown of the equipment.

  • Quench the reaction (if safe to do so): If a pre-determined and tested quenching procedure is in place, and it is safe to do so, proceed with quenching the reaction.

Q4: How should this compound be stored?

Due to its reactivity with moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid exotherm upon addition of a reactant. 1. Addition rate is too high.2. Inadequate cooling.3. Concentration of reactants is too high.4. Presence of catalytic impurities.1. Immediately stop the addition.2. Increase cooling capacity.3. If the reaction is brought under control, restart the addition at a significantly lower rate.4. For future experiments, consider diluting the reactants and performing a preliminary hazard analysis to determine safe addition rates and cooling requirements.
Localized heating or "hot spots" in the reactor. Inefficient stirring leading to poor heat dissipation.1. Increase the stirring rate to improve mixing and heat transfer.2. Ensure the stirrer is properly positioned and appropriately sized for the reaction vessel.
Reaction temperature continues to rise even after stopping reactant addition. The reaction has reached a point of thermal runaway where the heat generated exceeds the cooling capacity.1. Activate emergency cooling procedures.2. If available and deemed safe, use a quenching agent to stop the reaction.3. Evacuate the immediate area and follow established emergency protocols.
Fuming or gas evolution from the reaction vessel. 1. Reaction with moisture in the air or solvent.2. Decomposition of the reagent or product at elevated temperatures.1. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere.2. Use anhydrous solvents.3. If decomposition is suspected, immediately cool the reaction mixture.
Solidification or precipitation in the reaction mixture. 1. Product or byproduct insolubility.2. Unexpected side reaction.1. If the precipitate is causing stirring issues and contributing to poor heat transfer, consider adding a co-solvent if it is compatible with the reaction chemistry and does not introduce additional hazards.2. Stop the reaction and analyze a sample to identify the precipitate.

Quantitative Data Summary

Obtaining precise, experimentally-derived quantitative data is crucial for the safe scale-up of any exothermic reaction. Publicly available calorimetric data for reactions involving this compound is limited. Therefore, it is strongly recommended that researchers perform their own thermal hazard assessment using techniques such as reaction calorimetry (RC1), differential scanning calorimetry (DSC), or adiabatic calorimetry to determine key safety parameters before attempting reactions at a large scale.

Parameter Typical Value Range (Hypothetical - For Illustrative Purposes) Significance & Recommended Action
Heat of Reaction (ΔHr) -100 to -300 kJ/molA high negative value indicates a strongly exothermic reaction. This information is critical for designing an adequate cooling system.
Specific Heat Capacity (Cp) of Reaction Mixture 1.5 - 2.5 J/(g·K)Determines the temperature rise for a given amount of heat absorbed. Necessary for calculating the Maximum Temperature of the Synthesis Reaction (MTSR).
Overall Heat Transfer Coefficient (U) 10 - 100 W/(m²·K)Represents the efficiency of heat removal from the reactor. A low value may indicate the need for a more efficient cooling system or a larger heat transfer area.
Activation Energy (Ea) of Decomposition 80 - 150 kJ/molA lower activation energy for decomposition implies that the undesired reaction can be initiated at lower temperatures, increasing the risk of thermal runaway.
Adiabatic Temperature Rise (ΔTad) 50 - 200 °CCalculated as ΔTad = (-ΔHr * C) / (m * Cp). A high value indicates a significant potential for a large temperature increase if cooling is lost. Reactions with a high ΔTad require robust safety measures.

Experimental Protocols

General Protocol for a Phosphitylation Reaction Under Inert Atmosphere

This protocol outlines a general procedure for the use of this compound in a phosphitylation reaction. Note: This is a generalized procedure and must be adapted and thoroughly risk-assessed for each specific application.

  • Glassware and Equipment Preparation:

    • All glassware (e.g., round-bottom flask, dropping funnel, condenser) must be thoroughly cleaned and oven-dried (e.g., at 120°C for at least 4 hours) to remove all traces of water.

    • The reaction apparatus should be assembled while hot and immediately placed under a positive pressure of a dry, inert gas (e.g., argon or nitrogen).

  • Reagent Preparation:

    • The substrate (e.g., a nucleoside) should be rendered anhydrous, for example, by co-evaporation with an anhydrous solvent or by drying under high vacuum.

    • Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) should be used.

    • This compound should be handled under an inert atmosphere.

  • Reaction Setup:

    • The anhydrous substrate is dissolved in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • The solution is cooled to the desired reaction temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

    • This compound is added to a dropping funnel, also under an inert atmosphere.

  • Reactant Addition:

    • The this compound is added dropwise to the cooled, stirred solution of the substrate.

    • The temperature of the reaction mixture should be carefully monitored throughout the addition. The addition rate should be controlled to ensure the temperature does not exceed the set point.

  • Reaction Monitoring and Quenching:

    • The progress of the reaction can be monitored by an appropriate analytical technique (e.g., TLC, ³¹P NMR).

    • Once the reaction is complete, it should be safely quenched. The choice of quenching agent will depend on the specific reaction but should be added slowly at a low temperature.

Visualizations

experimental_workflow prep Preparation: - Dry glassware - Anhydrous reagents - Inert atmosphere setup Reaction Setup: - Dissolve substrate - Cool to set temperature prep->setup addition Controlled Addition: - Add this compound dropwise - Monitor temperature continuously setup->addition monitoring Reaction Monitoring: - TLC / NMR analysis addition->monitoring workup Workup & Purification: - Quench reaction - Isolate product monitoring->workup

Caption: General experimental workflow for phosphitylation reactions.

safety_decision_pathway start Monitor Reaction Temperature temp_check Temperature Rise? start->temp_check controlled Controlled? temp_check->controlled Yes stable Continue Monitoring temp_check->stable No controlled->stable Yes uncontrolled Uncontrolled Rise Detected controlled->uncontrolled No stable->start stop_addition Stop Reagent Addition uncontrolled->stop_addition cool Increase Cooling stop_addition->cool quench Consider Quenching cool->quench safe_quench Quench Reaction quench->safe_quench Safe Protocol Exists evacuate Evacuate & Alert quench->evacuate No Safe Protocol safe_quench->evacuate

Caption: Decision pathway for managing unexpected temperature increases.

References

Technical Support Center: Column Chromatography of Oxathiaphospholane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography separation of oxathiaphospholane derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of oxathiaphospholane derivatives?

The most commonly used stationary phase for the purification of oxathiaphospholane derivatives is silica gel.[1][2][3][4][5] Standard flash chromatography grade silica gel (230-400 mesh) is often suitable for routine purifications.[3] For separating closely related compounds, such as P-diastereomers, high-performance thin-layer chromatography (HPTLC) plates can be used for method development, suggesting that a smaller particle size silica gel could provide better resolution in the column separation.[3]

Q2: Which mobile phase systems are effective for the separation of oxathiaphospholane derivatives on silica gel?

The choice of mobile phase is critical and depends on the polarity of the specific oxathiaphospholane derivative. A common starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent such as ethyl acetate.[6][7] For more polar derivatives, solvent systems containing dichloromethane or chloroform with methanol are often employed.[8][9]

It is highly recommended to first develop a separation method using Thin Layer Chromatography (TLC) to identify the optimal solvent system.[6][7] An ideal solvent system for column chromatography will provide good separation of the target compound from impurities with a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate.[6]

Q3: How can I separate the P-diastereomers of oxathiaphospholane monomers?

The separation of P-diastereomers of nucleoside 3′-O-(2-thio-1,3,2-oxathiaphospholane) monomers can be achieved by silica gel column chromatography.[1][4] This separation can be challenging and may require careful optimization of the mobile phase. Automated flash chromatography systems can be particularly effective for this purpose.[3][10] In some cases, preparative High-Performance Liquid Chromatography (HPLC) with a silica gel column may be necessary to achieve baseline separation.[10][11]

Q4: My oxathiaphospholane derivative appears to be decomposing on the silica gel column. What can I do?

While silica gel is widely used, some organophosphorus compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation. If you suspect your compound is decomposing, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any new spots have formed.

If instability is confirmed, consider the following options:

  • Deactivated Silica Gel: Use silica gel that has been treated with a reagent to neutralize acidic sites.

  • Alumina: Alumina can be a suitable alternative stationary phase, available in neutral, basic, or acidic forms. For sensitive compounds, neutral or basic alumina might be preferable.

  • Alternative Purification Methods: If decomposition remains an issue, consider other purification techniques such as preparative HPLC with a different stationary phase or crystallization.

Q5: I am observing poor separation or band tailing. How can I improve my results?

Poor separation and band tailing can result from several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: Re-evaluate your solvent system using TLC. A solvent system that gives a higher Rf value might reduce tailing. Adding a small amount of a more polar solvent to your mobile phase can sometimes improve peak shape.

  • Sample Loading: Ensure your sample is dissolved in a minimal amount of solvent and is loaded onto the column in a narrow band.[11] If the sample is not very soluble in the mobile phase, you can use a stronger, more polar solvent to dissolve it, but use the smallest volume possible. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, is another effective technique to improve resolution.

  • Column Packing: A poorly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Flow Rate: An excessively high flow rate can decrease resolution. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No compound eluting 1. Compound is too polar for the current mobile phase. 2. Compound has decomposed on the column. 3. Compound is not soluble in the mobile phase and has precipitated at the top of the column.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. Test for compound stability on silica gel using TLC. Consider using a different stationary phase like alumina. 3. Try dry loading the sample. If the compound is still visible at the top, a different solvent system is needed.
Poor separation of spots 1. Inappropriate mobile phase. 2. Overloading the column with the sample. 3. Column was packed improperly. 4. Flow rate is too high.1. Re-optimize the mobile phase using TLC to achieve better separation between the spots. 2. Use a larger column or reduce the amount of sample loaded. 3. Repack the column carefully, ensuring a homogenous bed. 4. Reduce the flow rate of the mobile phase.
Streaking or tailing of bands 1. Compound is interacting too strongly with the stationary phase. 2. The sample was not loaded in a concentrated band. 3. The column is overloaded.1. Add a small amount of a polar modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds). 2. Use a smaller volume of solvent to load the sample, or use the dry loading technique. 3. Reduce the amount of sample loaded onto the column.
Separation looks good on TLC but poor on the column 1. The conditions of the TLC and column are not identical (e.g., different silica gel activity, chamber saturation). 2. The sample was loaded in too large a volume of solvent.1. Ensure the same solvent system is used. Remember that TLC plates are often more activated than bulk silica gel. 2. Concentrate the sample and dissolve it in the minimum amount of solvent for loading. Consider dry loading.

Quantitative Data Summary

The following table summarizes typical solvent systems mentioned in the literature for the purification of oxathiaphospholane derivatives and related compounds. Note that the optimal conditions will vary depending on the specific compound.

Derivative Type Stationary Phase Mobile Phase System Reference
N-acetyl morpholino nucleosidesSilica GelFlash Chromatography (specific eluent not detailed)[1]
Oxathiaphospholane monomersSilica GelFlash Chromatography with Ethyl Acetate[3]
PhosphorothioamidatesSilica Gel0-15% Methanol in Chloroform gradient[8]
General Polar CompoundsSilica Gel1-10% of (10% NH4OH in MeOH) in Dichloromethane[12]
General PhospholipidsSilica GelChloroform:Methanol:Water (65:25:4)[9]

Experimental Protocols

General Protocol for Flash Column Chromatography of Oxathiaphospholane Derivatives

This protocol is a general guideline. Specific parameters should be optimized based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate or chloroform:methanol).

    • Identify a solvent system that provides good separation of the desired compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriately sized glass column or pre-packed cartridge based on the amount of sample to be purified.

    • Pack the column with silica gel using either a slurry (wet packing) or dry packing method. Ensure the packing is uniform and free of cracks or air bubbles.

    • Equilibrate the packed column by passing several column volumes of the initial, least polar mobile phase through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum possible volume of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude sample in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the mobile phase identified during TLC analysis.

    • If a gradient elution is required, start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified oxathiaphospholane derivative.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Optimize Solvent System) Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified Oxathiaphospholane Derivative Evaporate->Pure_Product

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Guide Start Poor Separation? Check_TLC Is TLC separation good (Rf ~0.2-0.4)? Start->Check_TLC Optimize_Solvent Optimize solvent system using TLC. Check_TLC->Optimize_Solvent No Check_Loading Sample loaded in minimal volume? Check_TLC->Check_Loading Yes Optimize_Solvent->Check_TLC Use_Dry_Loading Use dry loading technique. Check_Loading->Use_Dry_Loading No Check_Column Column packed uniformly? Check_Loading->Check_Column Yes Success Good Separation Use_Dry_Loading->Success Repack_Column Repack column carefully. Check_Column->Repack_Column No Check_Flow Reduce flow rate. Check_Column->Check_Flow Yes Repack_Column->Success Check_Flow->Success

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: Monitoring 2-Chloro-1,3,2-oxathiaphospholane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring reactions involving 2-Chloro-1,3,2-oxathiaphospholane using Thin-Layer Chromatography (TLC) and 31P Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is reaction monitoring important?

This compound is a key reagent used in the "oxathiaphospholane (OTP) method" for the stereocontrolled synthesis of P-chiral phosphorothioate analogs of oligonucleotides and other biologically relevant molecules.[1][2] Monitoring these reactions is crucial to determine the consumption of the starting material, identify the formation of products and potential intermediates, and optimize reaction conditions such as time, temperature, and stoichiometry.

Q2: When should I choose TLC versus 31P NMR for monitoring my reaction?

The choice between TLC and 31P NMR depends on the information required, available equipment, and the stage of the research.

  • TLC is a rapid, inexpensive, and qualitative technique ideal for quick checks of reaction progress. It is excellent for screening multiple reaction conditions simultaneously and for getting a quick yes/no answer on the consumption of starting material.[3]

  • 31P NMR is a powerful quantitative technique that provides detailed structural information about all phosphorus-containing species in the reaction mixture.[4][5] It is the preferred method for mechanistic studies, identifying unknown byproducts, and determining the precise ratio of reactants to products.

Below is a decision-making workflow to help you choose the appropriate technique.

G start Start: Monitor Reaction need What information is needed? start->need qualitative Qualitative check? (e.g., Is starting material gone?) need->qualitative  Qualitative   quantitative Quantitative data needed? (e.g., Product ratio, byproduct ID) need->quantitative  Quantitative   use_tlc Use TLC qualitative->use_tlc use_nmr Use 31P NMR quantitative->use_nmr complex Is the reaction mixture or mechanism complex? use_tlc->complex both Consider using both: TLC for rapid checks, NMR for detailed analysis complex->use_tlc No complex->both Yes

Caption: Decision workflow for selecting an analytical method.

Monitoring by Thin-Layer Chromatography (TLC)

Q3: How do I select a suitable mobile phase (eluent) for my TLC analysis?

More than 80% of TLC separations are performed in normal phase mode, typically using silica gel plates.[6] For organophosphorus compounds like this compound and its derivatives, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common combination is n-hexane and acetone (e.g., 7:3 v/v) or dichloromethane and hexane (e.g., 1:1 v/v).[7][8] The goal is to achieve an Rf value of 0.2-0.4 for the starting material to allow room for more polar products to move off the baseline and less polar products to remain below the solvent front.

Q4: My compounds are not UV-active. How can I visualize the spots on the TLC plate?

Many organophosphorus compounds do not absorb UV light. In this case, chemical staining is required.

  • Molybdenum Blue Stain: This is a highly specific stain for phosphorus-containing compounds. After dipping or spraying the plate and gently heating, phosphorus compounds appear as distinct blue spots on a white or pale blue background.[9]

  • Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized. It appears as yellow or white spots on a purple background.

  • Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups upon heating, which can help differentiate between the reactant and product.

Q5: What are typical Rf values I should expect?

Rf values are highly dependent on the exact mobile phase, stationary phase, temperature, and humidity. The starting material, this compound, is relatively non-polar. As it reacts with a nucleophile (e.g., an alcohol or amine), the resulting product is often more polar and will therefore have a lower Rf value.

Compound TypeHypothetical Mobile PhaseExpected Rf RangeAppearance
Starting Material (this compound)Hexane:Ethyl Acetate (4:1)0.6 - 0.8Disappears over time
Product (e.g., Phosphorothioate triester)Hexane:Ethyl Acetate (4:1)0.2 - 0.4Appears as a new spot
Hydrolyzed Starting Material Hexane:Ethyl Acetate (4:1)0.0 - 0.1 (Baseline)May appear if moisture is present

Monitoring by 31P NMR Spectroscopy

Q6: What is the expected chemical shift for this compound?

The phosphorus atom in this compound is in a P(III) oxidation state. P(III) derivatives typically resonate at a lower magnetic field compared to P(V) derivatives.[10] The reported 31P NMR chemical shift for this compound in CDCl3 is approximately 179.5 ppm .

Q7: How will the 31P chemical shift change as the reaction progresses?

When this compound reacts, the phosphorus center is typically converted to a P(V) species, such as a phosphorothioate. This change in the oxidation state and coordination environment causes a significant upfield shift (to a lower ppm value) in the 31P NMR spectrum. Monitoring the disappearance of the signal around 179.5 ppm and the appearance of new signals in the P(V) region is a definitive way to track the reaction.

Phosphorus EnvironmentOxidation StateTypical 31P Chemical Shift Range (ppm)Example
ChlorophosphiteP(III)+150 to +220Starting Material
Phosphorothioate TriesterP(V)+50 to +75Desired Product
Phosphate TriesterP(V)-20 to +5Potential byproduct (oxidation)
Phosphonic AcidP(V)+10 to +30Potential byproduct (hydrolysis)

Q8: Can I obtain quantitative data from my 31P NMR spectrum?

Yes, 31P NMR can be an excellent quantitative tool.[5] However, for accurate quantification (e.g., determining the conversion percentage or product ratios), the spectrum should be acquired using inverse-gated decoupling. This technique minimizes the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.[4] Without this, the relative areas of the peaks may not accurately reflect the molar ratios of the different phosphorus species.

Troubleshooting Guides

TLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. 1. Sample is overloaded. 2. Compound is acidic or basic. 3. Sample is not fully dissolved or contains insoluble material.1. Dilute the sample before spotting.[11] 2. Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase.[11] 3. Filter the reaction aliquot through a small plug of celite or cotton before spotting.
I don't see any spots. 1. Sample is too dilute. 2. Compound is not responsive to the chosen visualization method. 3. Compound is volatile and evaporated from the plate.1. Spot the same location multiple times, allowing the solvent to dry between applications.[12] 2. Use a phosphorus-specific stain like Molybdenum blue.[9] 3. This is less common for these compounds but can be checked by minimizing the time between spotting and developing.
All spots are at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds up the plate.Increase the proportion of the polar solvent in your mobile phase (e.g., change from 4:1 Hexane:EtOAc to 2:1).[11]
All spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar and is moving all compounds without separation.Decrease the proportion of the polar solvent in your mobile phase (e.g., change from 2:1 Hexane:EtOAc to 9:1).[11]
Reactant and product spots are too close. The chosen mobile phase does not provide adequate separation.Try a different solvent system. For example, if Hexane:EtOAc doesn't work, try Dichloromethane:Methanol or Toluene:Acetone.
31P NMR Troubleshooting
Problem Possible Cause(s) Solution(s)
Signal-to-noise (S/N) ratio is low. 1. The sample is too dilute. 2. Insufficient number of scans.1. Use a more concentrated sample if possible. 2. Increase the number of scans acquired. The S/N ratio increases with the square root of the number of scans.
Peaks are broad. 1. Poor magnetic field homogeneity (shimming). 2. Presence of paramagnetic species (e.g., dissolved oxygen, metal ions). 3. Chemical exchange is occurring on the NMR timescale.1. Re-shim the spectrometer on your sample. 2. Degas the sample by bubbling an inert gas (N2 or Ar) through it. Add a chelating agent like EDTA if metal contamination is suspected.[5] 3. Acquire the spectrum at a different temperature (lower or higher) to see if the peaks sharpen.
Peak integration is inaccurate. Standard proton decoupling is causing a variable Nuclear Overhauser Effect (NOE).For quantitative results, use an inverse-gated decoupling pulse sequence.[4] Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time).
I see unexpected peaks. 1. Presence of impurities in starting materials or solvents. 2. Formation of reaction byproducts (e.g., from hydrolysis or oxidation).1. Run a 31P NMR spectrum of your starting materials and solvents to identify impurity signals. 2. Compare the chemical shifts of the unknown peaks to the table of common phosphorus environments (above) to hypothesize their structure.

Experimental Protocols & Workflows

Protocol 1: General Procedure for TLC Monitoring
  • Preparation: Prepare a TLC chamber with your chosen mobile phase (e.g., 10 mL of 4:1 Hexane:EtOAc). Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Sampling: Using a capillary tube, withdraw a small aliquot from the reaction mixture. Dilute the aliquot in a small vial with a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Gently spot the diluted reaction mixture on this line. Also spot the starting material as a reference.

  • Development: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the spotting line.[12] Allow the solvent to elute up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots using a UV lamp (if applicable) and then a chemical stain (e.g., dip in Molybdenum blue stain and gently heat with a heat gun).

  • Analysis: Calculate the Rf values for all spots and compare the reaction lane to the starting material reference to assess progress.

Protocol 2: General Procedure for 31P NMR Monitoring
  • Sampling: Withdraw ~0.1 mL of the reaction mixture.

  • Preparation: Place the aliquot in a vial and add ~0.5 mL of a deuterated solvent (e.g., CDCl3). If the reaction solvent is not NMR-compatible (e.g., DMF), you may need to first evaporate the reaction solvent under vacuum and then redissolve the residue in the deuterated solvent.

  • Acquisition: Transfer the sample to an NMR tube. Acquire a 31P NMR spectrum. A standard experiment often uses proton decoupling. For quantitative analysis, ensure you use an inverse-gated decoupling sequence with an appropriate relaxation delay.

  • Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis: Calibrate the spectrum (often referenced externally to 85% H3PO4 at 0 ppm). Identify the peak for the starting material (~179.5 ppm) and any new product peaks. Integrate the relevant peaks to determine the relative ratios and calculate the reaction conversion.

G cluster_start Reaction Monitoring cluster_tlc TLC Analysis cluster_nmr 31P NMR Analysis start Start Reaction sample Take Aliquot start->sample tlc_spot Spot Plate sample->tlc_spot Quick Check nmr_prep Prepare NMR Sample sample->nmr_prep Detailed Analysis tlc_dev Develop Plate tlc_spot->tlc_dev tlc_vis Stain & Visualize tlc_dev->tlc_vis tlc_analyze Analyze Rf Values tlc_vis->tlc_analyze end Reaction Complete? tlc_analyze->end nmr_acq Acquire Spectrum nmr_prep->nmr_acq nmr_proc Process Data nmr_acq->nmr_proc nmr_analyze Analyze Chemical Shifts & Integrals nmr_proc->nmr_analyze nmr_analyze->end continue_rxn Continue Reaction end->continue_rxn No workup Proceed to Workup end->workup Yes continue_rxn->sample

Caption: General experimental workflow for reaction monitoring.

References

Addressing the hydrolytic instability of 2-Chloro-1,3,2-oxathiaphospholane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the hydrolytic instability of 2-Chloro-1,3,2-oxathiaphospholane, a key reagent in phosphitylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a phosphitylating reagent. It is primarily used in the synthesis of modified oligonucleotides, specifically for creating phosphorothioate linkages, which are crucial in the development of antisense therapeutics and other nucleic acid-based drugs.[1][2][3] It is one of the simpler oxathiaphosphitylating reagents, synthesized from the reaction of 2-mercaptoethanol with phosphorus trichloride.[1]

Q2: Why is this compound so sensitive to moisture?

The phosphorus(III) center in this compound is highly electrophilic and susceptible to nucleophilic attack by water. The presence of a good leaving group (chloride) facilitates this reaction. Hydrolysis is a rapid process that degrades the reagent, rendering it ineffective for its intended phosphitylation reactions. The handling of such sensitive chemicals requires stringent anhydrous and inert atmosphere techniques.

Q3: What are the primary products of its hydrolysis?

Upon reaction with water, the P-Cl bond is cleaved, leading to the formation of various acidic phosphorus byproducts, including H-phosphonates and other related species. These impurities can complicate subsequent reactions and purification steps. The proposed chemical pathway can lead to the presence of an H-phosphonate impurity.[4]

Q4: How can I detect the degradation of my this compound reagent?

The most effective method for detecting degradation is through ³¹P NMR spectroscopy. A fresh, high-purity sample will show a characteristic signal, while hydrolyzed samples will exhibit additional peaks corresponding to the degradation products. Visual inspection may also reveal fuming upon exposure to air, indicating reactivity with atmospheric moisture.

Q5: What are the consequences of using a hydrolyzed reagent in my experiments?

Using a partially or fully hydrolyzed reagent will lead to significantly lower yields or complete failure of the phosphitylation reaction. The presence of acidic byproducts can also cause undesired side reactions, such as the detritylation of protected nucleosides, complicating the synthesis and purification of the target molecule.

Troubleshooting Guide

Problem: Low or no yield in my phosphitylation reaction.

Possible Cause Suggested Solution
Reagent Hydrolysis The most common cause. Verify the purity of the this compound using ³¹P NMR before use. A significant peak corresponding to the H-phosphonate impurity indicates degradation.[4] Use a fresh bottle or repurify the reagent if necessary.
Inadequate Anhydrous Conditions Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents with low water content (<20 ppm).[5]
Incorrect Stoichiometry Re-evaluate the molar equivalents of the reagent. If some degradation is suspected, a slight excess may be required, but this can complicate purification.

Problem: Multiple unexpected spots on TLC or peaks in product NMR/Mass Spectrum.

Possible Cause Suggested Solution
Hydrolysis Byproducts Acidic byproducts from reagent hydrolysis can catalyze side reactions. The ³¹P NMR of the crude reaction mixture will likely show multiple phosphorus-containing species.
Reaction with Byproducts The nucleoside or substrate may react with the hydrolysis products instead of the intended reagent.
Solution Improve the stringency of your anhydrous technique. Consider adding a non-nucleophilic base (e.g., a hindered amine) to scavenge any trace HCl generated during the reaction without interfering with the primary reaction.

Problem: Inconsistent results between experimental runs.

Possible Cause Suggested Solution
Variable Reagent Quality The reagent may be degrading over time in storage. Each time a bottle is opened, it is exposed to potential atmospheric moisture.
Solution Aliquot the reagent into smaller, single-use vials under an inert atmosphere upon receiving it. Store these aliquots in a desiccator at the recommended temperature (e.g., 2-8°C). This minimizes repeated exposure of the bulk reagent to air.

Data and Properties

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₂H₄ClOPS
Molecular Weight 142.55 g/mol
¹H NMR (CDCl₃, 400 MHz) δ = 4.77–4.67 (m, 1H), 4.62–4.50 (m, 1H), 3.43–3.33 (m, 1H), 3.22–3.12 (m, 1H) ppm[4]
¹³C NMR (CDCl₃, 100.6 MHz) δ = 76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz) ppm[4]
³¹P NMR (CDCl₃, 162 MHz) Check supplier CoA for specific shift; expect a single major peak for pure product.[4]
Storage Temperature 2-8°C

Experimental Protocols

Protocol 1: Recommended Storage and Handling

  • Receiving: Upon receipt, inspect the container seal for integrity. Store immediately at the recommended temperature (2-8°C) in a dry location.

  • Aliquoting: For frequent use, it is highly recommended to aliquot the reagent. In a glovebox or under a strong stream of inert gas, transfer small quantities into oven-dried vials with PTFE-lined caps.

  • Storage: Store the aliquots in a desiccator inside the refrigerator. Use a fresh aliquot for each experiment to avoid contaminating the stock.

  • Handling: Always handle the reagent under a positive pressure of dry inert gas (Argon or Nitrogen). Use oven-dried syringes and needles for transfers.

Protocol 2: Quality Assessment by ³¹P NMR

  • Sample Preparation: In a glovebox or under an inert atmosphere, draw approximately 10-20 µL of the reagent and dissolve it in ~0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: A high-quality reagent should show one dominant peak at the expected chemical shift. The presence of significant secondary peaks, particularly in the H-phosphonate region, indicates hydrolysis and degradation.

Protocol 3: General Anhydrous Phosphitylation Workflow

  • Glassware Preparation: All glassware (flasks, syringes, stir bars) must be oven-dried at >120°C for at least 4 hours or flame-dried under high vacuum and allowed to cool under an inert atmosphere.

  • Reagent Preparation: Dissolve the substrate (e.g., a protected nucleoside) and any non-nucleophilic base in anhydrous solvent within the reaction flask under inert gas.

  • Reagent Addition: Slowly add the required amount of this compound to the cooled (if necessary) reaction mixture via a dry syringe.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ³¹P NMR analysis of quenched aliquots.

  • Quenching: Once the reaction is complete, quench according to the specific procedure, often followed by an oxidation step (e.g., with elemental sulfur for phosphorothioate synthesis).[5]

Visual Guides

Hydrolysis_Pathway Figure 1: Hydrolytic Degradation Pathway reagent This compound byproducts Hydrolysis Products (e.g., H-Phosphonates, HCl) reagent->byproducts Nucleophilic Attack water H₂O (Moisture) water->byproducts

Caption: Figure 1: Hydrolytic Degradation Pathway

Anhydrous_Workflow Figure 2: Anhydrous Phosphitylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup p1 Dry Glassware (Oven/Flame) p2 Prepare Anhydrous Solvents & Reagents p1->p2 r1 Assemble under Inert Gas (Ar/N₂) p2->r1 r2 Add Substrate & Solvent r1->r2 r3 Slowly Add This compound r2->r3 r4 Monitor Reaction (TLC, ³¹P NMR) r3->r4 w1 Quench Reaction r4->w1 w2 Oxidize/Sulfurize w1->w2 w3 Purify Product w2->w3

Caption: Figure 2: Anhydrous Phosphitylation Workflow

Troubleshooting_Logic Figure 3: Troubleshooting Flowchart start Low Reaction Yield? check_purity Check Reagent Purity via ³¹P NMR start->check_purity is_pure Is Reagent Pure? check_purity->is_pure check_conditions Review Anhydrous Technique & Solvents is_pure->check_conditions Yes use_new Use Fresh Aliquot or Purify Reagent is_pure->use_new No improve_conditions Improve Drying Procedures Use Fresh Solvents check_conditions->improve_conditions retry Retry Experiment improve_conditions->retry use_new->retry

Caption: Figure 3: Troubleshooting Flowchart

References

Technical Support Center: Enhancing Stereoselectivity of the Oxathiaphospholane Method

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity of the oxathiaphospholane (OTP) method for synthesizing P-stereodefined phosphorothioate analogs.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the oxathiaphospholane (OTP) method?

The oxathiaphospholane (OTP) method is a stereocontrolled approach for the synthesis of P-chiral phosphorothioate oligonucleotides.[1][2] It utilizes P-diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers. These monomers, after separation of their P-diastereomers (typically by silica gel column chromatography), react with the 5'-OH group of a nucleoside or a growing oligonucleotide chain in the presence of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] This reaction leads to the stereoselective formation of a phosphorothioate internucleotide linkage.

Q2: Why is controlling the P-stereochemistry of phosphorothioate oligonucleotides important?

The phosphorus atom in a phosphorothioate linkage is a chiral center. Consequently, a synthetic oligonucleotide with 'n' phosphorothioate linkages will exist as a mixture of 2^n diastereomers if the synthesis is not stereocontrolled.[1] Each diastereomer can exhibit different physicochemical and biological properties, including thermal stability of the duplex, resistance to nuclease degradation, and interaction with target proteins.[3] For therapeutic applications, controlling the P-stereochemistry is crucial to ensure a homogenous product with consistent and optimized efficacy and safety profiles.[3]

Q3: What are the key factors influencing the stereoselectivity and yield of the OTP method?

Several factors can impact the success of the OTP method:

  • Purity of Monomers: The diastereomeric purity of the starting oxathiaphospholane monomers is paramount for achieving high stereoselectivity in the final oligonucleotide.

  • Choice and Concentration of the Base: The base plays a critical role in the ring-opening and condensation step. While DBU is commonly used, other bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and Verkade's proazaphosphatrane can also be effective.[2][4] The optimal concentration of the base is crucial for maximizing coupling yields.[2]

  • Coupling Time: Sufficient reaction time is necessary to ensure the completion of the coupling reaction.

  • Reagent Purity and Handling: The use of anhydrous solvents and reagents is critical to prevent side reactions, such as the hydrolysis of the phosphitylating reagents or the oxidation of the oxathiaphospholane ring.

Q4: How are the P-diastereomers of the oxathiaphospholane monomers separated?

The separation of the P-diastereomers of the 5'-O-DMT-protected nucleoside-3'-O-(2-thio-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane)s is typically achieved by silica gel column chromatography.[2][5] The subtle differences in the polarity of the diastereomers allow for their separation using an appropriate solvent system. Substituents on the oxathiaphospholane ring, such as a spiro pentamethylene group, can enhance the difference in chromatographic mobility, making the separation less laborious.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Coupling Yield 1. Incomplete reaction. 2. Degradation of the oxathiaphospholane monomer. 3. Suboptimal base concentration. 4. Inactive 5'-OH group on the solid support or nucleoside.1. Increase the coupling time or perform a double coupling.[2] 2. Ensure the use of freshly prepared or properly stored monomers. 3. Optimize the concentration of the base (e.g., 3 M for TBD, 2 M for Verkade's base).[2] 4. Ensure complete deprotection of the 5'-O-DMT group.
Poor Stereoselectivity 1. Impure diastereomers of the oxathiaphospholane monomer. 2. Epimerization during the reaction.1. Verify the purity of the separated diastereomers by 31P NMR or HPLC before use. 2. Ensure that the reaction conditions, particularly the choice of base and solvent, are optimized to minimize side reactions.
Formation of Side Products (e.g., 2-oxo-oxathiaphospholane) 1. Oxidation of the 2-thio-oxathiaphospholane monomer.[6] 2. Presence of oxidizing impurities in reagents or solvents.1. Use freshly prepared monomers and store them under an inert atmosphere. 2. Use anhydrous and deoxygenated solvents. Consider using selenium dioxide for intentional oxidation to the 2-oxo analog if desired.[5]
Difficulty in Separating Diastereomers 1. Insufficient resolution on the silica gel column. 2. Inappropriate solvent system.1. Use a high-quality silica gel with a suitable particle size. 2. Systematically screen different solvent systems (e.g., gradients of ethyl acetate in hexane) to optimize the separation. The use of substituents on the oxathiaphospholane ring can also improve separability.
Premature Cleavage of Protecting Groups 1. Base-labile protecting groups on the nucleobases.1. Use more stable protecting groups, such as 2,4-dimethylbenzoyl for deoxyadenosine and deoxycytidine, which are more resistant to the basic conditions of the coupling step.

Data Presentation

Table 1: Comparison of Coupling Yields with Different Bases in Solid-Phase Synthesis. [2]

BaseConcentration (M)CouplingAverage Yield (%)
DBU11st93
2nd92
3rd91
4th90
TBD31st85
2nd93
3rd92
4th91
Verkade's Base21st93
2nd92
3rd92
4th90

Note: The use of TBD may require a double coupling to achieve yields comparable to DBU and Verkade's base.[2]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Synthesis of a P-Stereodefined Dinucleoside Phosphorothioate

This protocol outlines the manual synthesis on a 1 µmol scale using a controlled pore glass (CPG) support.[2]

  • Support Preparation: Start with a CPG solid support functionalized with the initial 5'-O-DMT protected nucleoside.

  • Detritylation: Treat the support with a solution of 3% dichloroacetic acid in dichloromethane to remove the 5'-O-DMT protecting group. Wash the support thoroughly with acetonitrile.

  • Coupling:

    • Dissolve 20 mg of the diastereomerically pure 5'-O-DMT-nucleoside-3'-O-(2-thio-"spiro"-4,4-pentamethylene-1,3,2-oxathiaphospholane) in anhydrous acetonitrile.

    • Add the appropriate volume of the selected base solution (e.g., 1 M DBU, 3 M TBD, or 2 M Verkade's base in acetonitrile) to the monomer solution.

    • Add the monomer/base solution to the support and allow the reaction to proceed for the optimized coupling time (e.g., 15-30 minutes).

    • Wash the support extensively with acetonitrile.

  • Capping: Treat the support with a standard capping solution (e.g., acetic anhydride and N-methylimidazole) to block any unreacted 5'-OH groups.

  • Cleavage and Deprotection: Cleave the synthesized dinucleotide from the solid support and remove the remaining protecting groups using concentrated aqueous ammonia.

  • Purification: Purify the crude product by reverse-phase HPLC.

Protocol 2: HPLC Separation of Phosphorothioate Diastereomers

This protocol provides a general guideline for the analytical or semi-preparative separation of phosphorothioate diastereomers.

  • Method 1: Reverse-Phase HPLC

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 20% B over 30 minutes) is typically effective. The optimal gradient will depend on the specific sequence and length of the oligonucleotide.

    • Detection: UV detection at 260 nm.

  • Method 2: Anion-Exchange HPLC

    • Column: A suitable anion-exchange column (e.g., Dionex DNAPac PA-100).[7]

    • Mobile Phase A: 100 mM ammonium acetate, pH 8; 370 mM KCl; and 2% acetonitrile.[7]

    • Mobile Phase B: 100 mM ammonium acetate, pH 8; 700 mM KCl; and 2% acetonitrile.[7]

    • Gradient: A gradient of increasing salt concentration (e.g., 0% to 56% B over 30 minutes).[7]

    • Temperature: Elevated temperature (e.g., 65 °C) may be required for better resolution.[7]

Visualizations

experimental_workflow cluster_monomer_prep Monomer Preparation cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing start 5'-O-DMT Nucleoside phosphitylation Phosphitylation & Sulfurization start->phosphitylation separation Diastereomer Separation (Silica Gel Chromatography) phosphitylation->separation pure_rp Pure RP Monomer separation->pure_rp pure_sp Pure SP Monomer separation->pure_sp coupling Coupling with Pure Monomer & Base pure_rp->coupling pure_sp->coupling support CPG Solid Support detritylation Detritylation support->detritylation detritylation->coupling capping Capping coupling->capping capping->detritylation Next Cycle cleavage Cleavage & Deprotection capping->cleavage purification HPLC Purification cleavage->purification final_product P-Stereodefined Oligonucleotide purification->final_product

Caption: Experimental workflow for the oxathiaphospholane method.

troubleshooting_guide start Low Coupling Yield? check_monomer Is the monomer fresh and pure? start->check_monomer Yes check_base Is the base concentration optimal? start->check_base No, yield is good new_monomer Use freshly prepared monomer check_monomer->new_monomer No check_monomer->check_base Yes double_coupling Perform a double coupling or increase coupling time success Yield Improved double_coupling->success new_monomer->success optimize_base Adjust base concentration check_base->optimize_base No check_detritylation Is detritylation complete? check_base->check_detritylation Yes optimize_base->success check_detritylation->double_coupling Yes optimize_detritylation Optimize detritylation conditions check_detritylation->optimize_detritylation No optimize_detritylation->success

Caption: Troubleshooting decision tree for low coupling yield.

References

Validation & Comparative

A Comparative Guide to 2-chloro-1,3,2-oxathiaphospholane and 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane in Stereocontrolled Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key phosphitylating reagents, 2-chloro-1,3,2-oxathiaphospholane and 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane, which are instrumental in the stereocontrolled synthesis of phosphorothioate oligonucleotides via the oxathiaphospholane (OTP) method. This method is pivotal for producing P-chiral oligonucleotides, which are of significant interest in therapeutic and diagnostic applications.

Introduction to the Oxathiaphospholane (OTP) Method

The OTP method provides a powerful strategy for the synthesis of stereodefined phosphorothioate (PS) oligonucleotides. A key feature of this method is the ability to separate the diastereomeric nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers, which allows for the controlled synthesis of oligonucleotides with a specific stereochemistry at the phosphorus center. This stereocontrol is crucial as the biological activity and nuclease resistance of phosphorothioate oligonucleotides can be dependent on their P-chirality.

Chemical Structures and Properties

A direct comparison of the physical and chemical properties of the two reagents is presented below. The spirocyclic nature of 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane introduces conformational rigidity, which can influence its reactivity and the stereoselectivity of the phosphitylation reaction.

PropertyThis compound2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane
CAS Number 4252-26-4149635-77-8
Molecular Formula C₂H₄ClOPSC₇H₁₀ClOPS
Molecular Weight 142.55 g/mol 212.65 g/mol
Appearance Colorless to light yellow liquidNot specified, likely a liquid or low-melting solid
Key Feature Simple five-membered oxathiaphospholane ringSpirocyclic structure with a pentamethylene ring

Performance in Oligonucleotide Synthesis: A Comparative Overview

This compound is the parent and simpler of the two reagents. It is effective for the general synthesis of phosphorothioate oligonucleotides. Its lower molecular weight may be advantageous in terms of reagent economy.

2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane is frequently cited in the synthesis of more complex and modified oligonucleotides, such as those with isotopic labels and morpholino modifications. The rigid spirocyclic structure is thought to enhance the separation of the resulting diastereomeric nucleoside monomers, which is a critical step for achieving high stereopurity in the final oligonucleotide product.

The following table summarizes the typical performance of the OTP method, which utilizes these reagents. It is important to note that these are general values and can vary depending on the specific nucleoside, solid support, and coupling conditions.

ParameterTypical Value for the OTP Method
Repetitive Coupling Yield 92-95%
Stereoselectivity High, enables separation of P-diastereomers
Stability of Intermediates Sufficient for solid-phase synthesis

Experimental Protocols

Detailed experimental protocols for the synthesis of the phosphitylating reagents and their subsequent use in preparing nucleoside monomers are provided below.

Synthesis of this compound

Materials:

  • 2-Mercaptoethanol

  • Phosphorus trichloride (PCl₃)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a stirred solution of phosphorus trichloride (1.0 eq) in anhydrous dichloromethane under an argon atmosphere at 0 °C, a solution of 2-mercaptoethanol (1.0 eq) in anhydrous dichloromethane is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent and any volatile byproducts are removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Synthesis of a 5'-O-DMT-nucleoside-3'-O-(2-thio-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane) Monomer

Materials:

  • 5'-O-Dimethoxytrityl (DMT)-protected nucleoside

  • 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane

  • Anhydrous pyridine or other suitable base

  • Elemental sulfur (S₈)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • A solution of the 5'-O-DMT-protected nucleoside (1.0 eq) in anhydrous acetonitrile is prepared under an argon atmosphere.

  • To this solution, 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane (1.2 eq) and anhydrous pyridine (2.5 eq) are added, and the mixture is stirred at room temperature for 1 hour.

  • Elemental sulfur (2.0 eq) is then added, and the stirring is continued for another 2 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting mixture of diastereomers is separated by silica gel column chromatography to yield the pure P-diastereomers of the nucleoside-3'-O-(2-thio-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane) monomer.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow of the OTP method and the logical relationship in stereocontrolled synthesis.

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_monomer_synthesis Monomer Synthesis cluster_sps Solid-Phase Synthesis cluster_final_steps Final Steps reagent Synthesis of 2-chloro-oxathiaphospholane phosphitylation Phosphitylation of 5'-O-DMT Nucleoside reagent->phosphitylation sulfurization Sulfurization phosphitylation->sulfurization separation Diastereomer Separation sulfurization->separation coupling Coupling to Solid Support separation->coupling elongation Oligonucleotide Elongation coupling->elongation deprotection Deprotection elongation->deprotection purification Purification deprotection->purification

Caption: Experimental workflow for the oxathiaphospholane (OTP) method.

logical_relationship cluster_choice Reagent Choice cluster_outcome Synthetic Outcome cluster_key_advantage Key Advantage reagent1 This compound general General P-chiral Oligonucleotides reagent1->general Leads to reagent2 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane complex Complex/Modified P-chiral Oligonucleotides reagent2->complex Favored for advantage Stereocontrolled Synthesis general->advantage complex->advantage

Caption: Logical relationship of reagent choice to synthetic outcome.

Conclusion

Both this compound and 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane are valuable reagents for the stereocontrolled synthesis of phosphorothioate oligonucleotides. The choice between them may depend on the specific application. The parent compound is suitable for general purposes, while the spirocyclic derivative appears to be favored for more demanding syntheses where the efficient separation of diastereomers is critical for achieving high stereopurity in complex or modified oligonucleotides. Further research directly comparing the reactivity and stereoselectivity of these two reagents would be beneficial to the field.

A Guide to Alternatives for DBU in Oxathiaphospholane Ring-Opening Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Non-Nucleophilic Bases in the Synthesis of P-Stereodefined Phosphorothioate Analogs.

The 1,3,2-oxathiaphospholane (OTP) method is a cornerstone for the stereocontrolled synthesis of phosphorothioate oligonucleotides, a class of molecules with significant therapeutic potential. A critical step in this methodology is the ring-opening condensation, traditionally facilitated by the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). While effective, the search for even more efficient and versatile catalysts has led to the exploration of alternatives. This guide provides a comprehensive comparison of DBU with two promising alternatives: 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and Verkade's proazaphosphatrane (2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane), offering experimental data, detailed protocols, and mechanistic insights to inform your research and development endeavors.

Performance Comparison: DBU vs. TBD vs. Verkade's Base

The choice of base can significantly impact the efficiency of the oxathiaphospholane ring-opening condensation, particularly in solid-phase synthesis of P-stereodefined phosphorothioate analogs. The following table summarizes the performance of DBU, TBD, and Verkade's base with various monomers.

Monomer TypeBaseConcentrationCoupling StrategyAverage Repetitive Yield (%)
2'-Deoxynucleoside DBU1 MSingle~95
TBD3 MSingle93
Verkade's Base2 MSingle93
Locked Nucleic Acid (LNA) DBU1 MDouble84
TBD3 MDouble86
2'-O-Methyl Ribonucleoside DBU1 MDouble~83
TBD3 MDouble~83
Verkade's Base2 MDoubleUnsatisfactory
2'-O-TBDMS Ribonucleoside DBU1 MSingle91
TBD3 MDouble92
Verkade's Base2 MSingle92
Morpholino Nucleoside DBU1 MDouble61
TBD3 MDouble92
Verkade's Base2 MSingle92

Key Observations:

  • TBD and Verkade's Base as Viable Alternatives: For standard 2'-deoxynucleoside monomers, both TBD and Verkade's base demonstrate comparable efficiency to DBU, achieving high coupling yields.[1]

  • Superior Performance with Challenging Monomers: For more sterically hindered or complex monomers, such as LNA, 2'-O-TBDMS ribonucleoside, and particularly morpholino nucleosides, both TBD and Verkade's base can significantly outperform DBU, leading to substantially higher repetitive yields.[1]

  • Optimized Concentrations: The optimal concentrations for achieving maximum yields in solid-phase synthesis were found to be 3 M for TBD and 2 M for Verkade's base.[1]

  • Coupling Strategy Considerations: While Verkade's base often achieves high yields with a single coupling, TBD may require a double coupling protocol for certain monomers to maximize efficiency.[1]

  • Economic Considerations: TBD presents a more economical alternative to DBU, although the potential need for double coupling and therefore increased monomer consumption should be factored into cost analysis.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these findings. The following are generalized protocols for the solid-phase oxathiaphospholane ring-opening condensation using DBU, TBD, and Verkade's base.

General Solid-Phase Synthesis Setup

All syntheses are performed on a solid support, typically controlled pore glass (CPG), pre-loaded with the initial nucleoside. The synthesis cycle involves sequential detritylation, coupling, and capping steps. The key variable in the following protocols is the composition of the coupling solution.

Protocol 1: DBU-Mediated Coupling
  • Detritylation: Treat the solid support with a solution of 3% trichloroacetic acid in dichloromethane to remove the 5'-O-dimethoxytrityl (DMT) protecting group.

  • Washing: Thoroughly wash the support with acetonitrile.

  • Coupling:

    • Prepare a solution of the desired 5'-O-DMT-nucleoside-3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer (typically 0.1 M) in anhydrous acetonitrile.

    • Prepare a 1 M solution of DBU in anhydrous acetonitrile.

    • Deliver the monomer solution and the DBU solution simultaneously to the synthesis column.

    • Allow the reaction to proceed for the optimized coupling time (typically 2-15 minutes).

  • Washing: Wash the support with acetonitrile.

  • Capping: Treat the support with a standard capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF) to block any unreacted 5'-hydroxyl groups.

  • Washing: Wash the support with acetonitrile to prepare for the next cycle.

Protocol 2: TBD-Mediated Coupling
  • Detritylation and Washing: Follow steps 1 and 2 of the DBU protocol.

  • Coupling:

    • Prepare a solution of the desired 5'-O-DMT-nucleoside-3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer (typically 0.1 M) in anhydrous acetonitrile.

    • Prepare a 3 M solution of TBD in anhydrous acetonitrile.

    • Deliver the monomer solution and the TBD solution simultaneously to the synthesis column.

    • Allow the reaction to proceed for the optimized coupling time. For some substrates, a second delivery of the monomer and TBD solutions (double coupling) may be necessary to achieve maximum yield.[1]

  • Washing, Capping, and Washing: Follow steps 4, 5, and 6 of the DBU protocol.

Protocol 3: Verkade's Base-Mediated Coupling
  • Detritylation and Washing: Follow steps 1 and 2 of the DBU protocol.

  • Coupling:

    • Prepare a solution of the desired 5'-O-DMT-nucleoside-3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer (typically 0.1 M) in anhydrous acetonitrile.

    • Prepare a 2 M solution of Verkade's base (2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane) in anhydrous acetonitrile.

    • Deliver the monomer solution and the Verkade's base solution simultaneously to the synthesis column.

    • Allow the reaction to proceed for the optimized coupling time (often rapid, around 15 minutes).[2]

  • Washing, Capping, and Washing: Follow steps 4, 5, and 6 of the DBU protocol.

Mechanistic Insights and Workflow

The ring-opening condensation reaction proceeds through a series of steps initiated by the base. The following diagrams illustrate the proposed mechanism and the overall experimental workflow.

G cluster_mechanism Proposed Reaction Mechanism Nucleoside_OH 5'-OH Nucleoside (on solid support) OTP_Monomer Oxathiaphospholane Monomer Nucleoside_OH->OTP_Monomer Nucleophilic Attack Intermediate Pentacoordinate Phosphorus Intermediate OTP_Monomer->Intermediate Ring Opening Base Organic Base (DBU, TBD, or Verkade's Base) Base->Nucleoside_OH Deprotonation Product Phosphorothioate Linkage Intermediate->Product Pseudorotation & Episulfide Elimination Episulfide Episulfide (byproduct) Intermediate->Episulfide

Caption: Proposed mechanism of the base-promoted oxathiaphospholane ring-opening condensation.

G cluster_workflow Solid-Phase Synthesis Workflow Start Start: Nucleoside on Solid Support Detritylation 1. Detritylation (Remove 5'-DMT group) Start->Detritylation Coupling 2. Coupling (Add OTP Monomer + Base) Detritylation->Coupling Capping 3. Capping (Block unreacted sites) Coupling->Capping Oxidation 4. Oxidation (for phosphodiester) or Sulfurization (for phosphorothioate) Capping->Oxidation Cycle Repeat for next nucleotide Oxidation->Cycle Cycle->Detritylation Continue Cleavage 5. Cleavage from Support Cycle->Cleavage End of Synthesis Deprotection 6. Deprotection Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification Final_Product Final Oligonucleotide Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of oligonucleotides.

Conclusion

The selection of an appropriate non-nucleophilic base is a critical parameter in the oxathiaphospholane-mediated synthesis of phosphorothioate oligonucleotides. While DBU remains a widely used and effective catalyst, this guide highlights that TBD and Verkade's proazaphosphatrane are not only viable alternatives but can offer superior performance, particularly with challenging monomers. TBD emerges as a cost-effective option, whereas Verkade's base can provide high yields with simpler coupling protocols. By providing a direct comparison of their performance, along with detailed experimental protocols and mechanistic insights, this guide aims to empower researchers to optimize their synthetic strategies for the development of next-generation oligonucleotide therapeutics.

References

A Comparative Analysis of TBD and Verkade Bases in the Stereocontrolled Synthesis of Phosphorothioate Oligonucleotides via the Oxathiaphospholane (OTP) Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the stereocontrolled synthesis of phosphorothioate oligonucleotides (PS-Oligos) is a critical step in the creation of effective and safe antisense therapeutics. The 1,3,2-oxathiaphospholane (OTP) method offers a robust pathway to achieving P-stereodefined linkages. A key step in this process is the base-promoted condensation of a 5'-hydroxyl group of a growing oligonucleotide chain with a nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer. This guide provides a detailed efficacy comparison of two potent, non-nucleophilic organic bases—1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and Verkade's proazaphosphatrane superbase—as alternatives to the traditionally used 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the OTP method.

This analysis is based on experimental data from a modified and extended OTP method for the solid-phase synthesis of P-stereodefined phosphorothioate analogs, presenting key performance indicators and detailed protocols to inform base selection in your synthetic workflow.[1][2]

Efficacy and Performance: A Quantitative Comparison

The selection of a base in the OTP method directly impacts the coupling efficiency, which varies depending on the specific nucleoside monomer being used. Both TBD and Verkade's base have been demonstrated as highly effective activators in the OTP ring-opening condensation, in some cases outperforming the standard DBU protocol.[1]

Experimental data reveals that optimal concentrations for achieving maximum yields are 3 M for TBD and 2 M for Verkade's base in acetonitrile.[2] The following table summarizes the single-coupling efficiency of TBD and Verkade's base in comparison to the standard DBU protocol across a range of common and modified oligonucleotide monomers.

Monomer TypeStandard Protocol (1 M DBU)Modified Protocol (3 M TBD) Modified Protocol (2 M Verkade Base)
DNA (2'-deoxynucleoside) up to 95%93% 93%
LNA (Locked Nucleic Acid) 88%65%Data Not Provided
2'-OMe (2'-O-methyl ribonucleoside) Data Not ProvidedComparable to DBU Data Not Provided
2'-OTBDMS (2'-O-TBDMS-ribonucleoside) 91%92% (double coupling) 92%
Morpholino Data Not ProvidedData Not ProvidedHigh Yield

Data sourced from a 2024 study on the modified OTP method.[1][2] Coupling efficiency was determined by measuring the absorption of the released DMT+ cation.

Notably, for standard DNA monomers, both TBD and Verkade's base achieve a high coupling efficiency of 93%, comparable to the 95% achieved with DBU.[1] For the sterically demanding 2'-OTBDMS monomer, both TBD (with a double coupling step) and the Verkade base slightly outperform DBU, reaching 92% efficiency.[1] While TBD shows a lower efficiency with LNA monomers in a single coupling step, it is presented as a more economical option, though it may necessitate a double coupling protocol to maximize yield.[1] The Verkade base, while more costly, demonstrates a high 93% yield with a single coupling for standard DNA monomers.[1]

Experimental Protocols

The following protocols detail the solid-phase synthesis of phosphorothioate dinucleotides using the OTP method with TBD and Verkade's base as activators.

Materials and Reagents
  • 5'-O-DMT-protected 3'-O-(2-thio-"spiro"-4,4-pentamethylene-1,3,2-oxathiaphospholane) nucleoside monomers (as a mixture of P-diastereomers)

  • Solid support with 3'-O-attached thymidine (e.g., LCA CPG, 35 µmol/g loading)

  • TBD solution: 3 M in anhydrous acetonitrile

  • Verkade's base solution: 2 M in anhydrous acetonitrile

  • DBU solution: 1 M in anhydrous acetonitrile (for comparison)

  • Standard reagents for automated oligonucleotide synthesis (detritylation, capping, and cleavage/deprotection solutions)

General Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. The cycle consists of the following steps:

  • De-blocking (Detritylation): Removal of the 5'-DMT protecting group from the solid-support-bound nucleoside to free the 5'-hydroxyl group.

  • Coupling: Activation of the OTP monomer with the respective base solution and subsequent coupling to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.

  • Cleavage and Deprotection: Release of the synthesized oligonucleotide from the solid support and removal of all remaining protecting groups.

Detailed Coupling Step Protocol
  • The 5'-O-DMT-protected 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer is dissolved in anhydrous acetonitrile.

  • The appropriate base solution is added to the monomer solution to the final optimized concentration (3 M for TBD or 2 M for Verkade's base).

  • The activated monomer solution is delivered to the synthesis column containing the solid support with the growing oligonucleotide chain.

  • The coupling reaction is allowed to proceed for the optimized reaction time as per the synthesizer's protocol.

  • For certain monomers, such as 2'-OTBDMS with TBD, a second coupling step (double coupling) may be performed to increase the repetitive yield.[1]

Visualizing the Process and Components

To better understand the experimental workflow and the chemical players involved, the following diagrams are provided.

G cluster_synthesis Solid-Phase Synthesis Cycle start Start with Support-Bound Nucleoside deblock 1. Detritylation (Remove 5'-DMT) start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling (Add OTP Monomer + Base) wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping (Acetylate Unreacted -OH) wash2->capping wash3 Wash capping->wash3 next_cycle Repeat for Next Monomer wash3->next_cycle next_cycle->deblock Another cycle end_synthesis Final Cleavage & Deprotection next_cycle->end_synthesis Final cycle

Caption: Experimental workflow for the OTP solid-phase synthesis.

G cluster_reactants Reactants cluster_bases Activating Bases cluster_product Product Monomer Nucleoside 3'-O-OTP Monomer Activation Base-Promoted Condensation Oligo Growing Oligonucleotide (on solid support with free 5'-OH) TBD TBD TBD->Activation Verkade Verkade's Base Verkade->Activation Product Elongated Oligonucleotide (with new P-stereodefined phosphorothioate linkage) Activation->Product

Caption: Logical relationship of components in the OTP coupling step.

References

A Comparative Guide to NMR and HPLC for the Characterization of P-Chirality in Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of phosphorothioate (PS) oligonucleotides is a critical quality attribute. The introduction of a sulfur atom at the non-bridging position of the phosphate backbone creates a chiral center, resulting in 2^n diastereomers, where 'n' is the number of PS linkages. These diastereomers can exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, robust analytical methods are essential for their characterization. This guide provides a detailed comparison of two primary techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

At a Glance: NMR vs. HPLC for P-Chirality Analysis

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Application Absolute quantification of Rp/Sp ratio, structural elucidation.Separation and quantification of diastereomers, purity assessment.
Resolution Provides a global Rp/Sp ratio; individual diastereomer signals often overlap, especially in oligonucleotides with multiple chiral centers.Can resolve a limited number of diastereomers, but resolution decreases significantly with an increasing number of PS linkages, leading to peak broadening.[1] Advanced techniques like UPLC with specialized columns can improve resolution.[2]
Sensitivity Generally lower sensitivity compared to HPLC-UV. The limit of quantification for ³¹P NMR is approximately 10 µM.Higher sensitivity, especially with UV or MS detection. Can detect low-level impurities.
Analysis Time Typically longer acquisition times, especially for 2D experiments (can range from minutes to hours). A fast (<1 h) externally referenced ³¹P qNMR method has been developed.[3]Faster for routine analysis, with typical run times from 10 to 60 minutes.[4]
Quantitative Accuracy High accuracy for determining the overall Rp/Sp ratio through integration of ³¹P signals.[2][4][5] Can be more accurate than UV spectroscopy for quantification.[3]Quantification of individual diastereomers can be challenging due to peak co-elution. The overall purity is often assessed by the total area of the broadened peak.
Structural Information Provides detailed structural information, including confirmation of the oligonucleotide sequence and insights into the conformation of different diastereomers.Provides limited structural information, primarily based on retention time.
Sample Requirements Requires higher sample concentrations (typically in the µM to mM range).Requires lower sample concentrations (can be in the nM to µM range).
Instrumentation Requires access to a high-field NMR spectrometer.HPLC systems are more widely available in analytical laboratories.
Reproducibility High reproducibility for quantitative measurements.Good reproducibility for retention times and peak areas, though it can be influenced by column performance and mobile phase preparation.

In-Depth Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ³¹P NMR, is a powerful tool for the bulk characterization of P-chiral oligonucleotides. It provides a direct and absolute measure of the total Rp to Sp diastereomer ratio within a sample without the need for chromatographic separation.

Strengths:

  • Absolute Quantification: ³¹P NMR allows for the direct integration of signals corresponding to the Rp and Sp diastereomers, providing an accurate determination of their relative abundance.

  • Structural Elucidation: 2D NMR techniques, such as ¹H-¹³P HSQC and ROESY, can be employed to assign specific signals to individual diastereomers and to gain insights into their three-dimensional structures.

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.

Limitations:

  • Limited Resolution for Complex Mixtures: For oligonucleotides with a high number of PS linkages, the ³¹P NMR spectrum becomes a complex envelope of overlapping signals, making the resolution and quantification of individual diastereomers impossible.

  • Lower Sensitivity: NMR generally requires higher sample concentrations compared to HPLC.

  • Longer Analysis Times: Acquiring high-quality NMR data, especially for 2D experiments, can be time-consuming.

High-Performance Liquid Chromatography (HPLC)

HPLC, most commonly in the ion-pair reversed-phase (IP-RPLC) mode, is the workhorse technique for the analysis and purification of oligonucleotides. It excels at separating molecules based on their physicochemical properties.

Strengths:

  • High Sensitivity: HPLC coupled with UV or mass spectrometry (MS) detection offers excellent sensitivity for detecting and quantifying oligonucleotides and their impurities.

  • Separation of Diastereomers: Under optimized conditions, HPLC can separate a small number of diastereomers. For instance, for an oligonucleotide with a single PS linkage, the Rp and Sp diastereomers can often be baseline resolved.[1]

  • High Throughput: HPLC methods are generally faster than NMR, making them suitable for routine quality control and in-process monitoring.

Limitations:

  • Peak Broadening: As the number of PS linkages increases, the number of diastereomers grows exponentially, leading to significant peak broadening in the chromatogram due to the co-elution of multiple isomers.[1] This makes the quantification of individual diastereomers and the accurate assessment of purity challenging.

  • Method Development: Developing an HPLC method that provides optimal separation of diastereomers can be complex and requires careful optimization of parameters such as the ion-pairing agent, mobile phase composition, gradient, and temperature.

  • Relative Quantification: Quantification is based on the peak area relative to a reference standard, which may not always be available for all diastereomers.

Experimental Protocols

³¹P NMR Spectroscopy for Rp/Sp Ratio Determination

This protocol outlines the general steps for acquiring a quantitative ³¹P NMR spectrum of a phosphorothioate oligonucleotide.

1. Sample Preparation:

  • Dissolve 1-5 mg of the lyophilized oligonucleotide in 500-600 µL of a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM EDTA, pH 7.5 in D₂O).

  • Add a known concentration of an internal standard (e.g., trimethyl phosphate) for accurate quantification if required.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a phosphorus-sensitive probe.

  • Experiment: A one-dimensional ³¹P NMR experiment with proton decoupling.

  • Key Parameters:

    • Pulse Angle: 30-45° to ensure complete relaxation between scans.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for accurate integration. This is a critical parameter for quantitative analysis.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 100:1 for accurate integration). This can range from hundreds to thousands of scans depending on the sample concentration.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform baseline correction.

  • Integrate the signals corresponding to the phosphodiester (if present), Rp-phosphorothioate, and Sp-phosphorothioate linkages. The phosphorothioate signals typically appear in a distinct region of the spectrum (around 55-60 ppm).

  • Calculate the Rp/Sp ratio from the integral values.

IP-RPLC HPLC for Diastereomer Separation

This protocol provides a general procedure for the analysis of P-chiral oligonucleotides using ion-pair reversed-phase HPLC.

1. Mobile Phase Preparation:

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent and a counter-ion. A common system is 100 mM triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.22 µm filter and degas before use.

2. HPLC System and Column:

  • HPLC System: A binary or quaternary HPLC system with a UV detector.

  • Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY UPLC BEH C18, Agilent ZORBAX RRHD 300-SB-C18).

3. Chromatographic Conditions:

  • Flow Rate: Typically 0.2-1.0 mL/min depending on the column dimensions.

  • Column Temperature: Elevated temperatures (e.g., 50-60 °C) are often used to denature any secondary structures of the oligonucleotide.

  • Detection: UV absorbance at 260 nm.

  • Injection Volume: 5-20 µL.

  • Gradient Program: A linear gradient from a low percentage of Mobile Phase B to a higher percentage. An example gradient could be:

    • 0-5 min: 5-15% B

    • 5-25 min: 15-35% B

    • 25-30 min: 35-95% B

    • 30-35 min: 95% B

    • 35-40 min: 95-5% B

    • The gradient needs to be optimized for the specific oligonucleotide to achieve the best possible separation of diastereomers.

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • For oligonucleotides with a small number of PS linkages where diastereomers are resolved, the relative percentage of each diastereomer can be determined from the peak areas.

  • For oligonucleotides with many PS linkages, the purity is often reported as the area percentage of the main, broadened peak.

Visualizing the Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Oligonucleotide in D2O Buffer B Add Internal Standard (optional) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Set up 31P NMR Experiment (Quantitative Parameters) D->E F Acquire Data E->F G Fourier Transform & Phasing F->G H Baseline Correction G->H I Integrate Rp and Sp Signals H->I J Calculate Rp/Sp Ratio I->J

Figure 1. Workflow for the characterization of P-chirality in oligonucleotides by ³¹P NMR spectroscopy.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Mobile Phases A & B C Filter and Degas A->C B Dissolve Oligonucleotide in Mobile Phase A B->C D Equilibrate HPLC System C->D E Inject Sample D->E F Run Gradient Elution E->F G Detect at 260 nm F->G H Integrate Chromatographic Peaks G->H I Determine Retention Times H->I J Quantify Diastereomers/ Purity I->J

Figure 2. Workflow for the characterization of P-chirality in oligonucleotides by IP-RPLC HPLC.

Conclusion

Both NMR and HPLC are indispensable techniques for the characterization of P-chirality in phosphorothioate oligonucleotides, each offering unique advantages and disadvantages. ³¹P NMR provides an accurate, absolute measure of the bulk Rp/Sp ratio and valuable structural information, but it suffers from lower sensitivity and resolution for complex mixtures. HPLC, particularly IP-RPLC, offers high sensitivity and the ability to separate a limited number of diastereomers, making it well-suited for purity assessment and quality control. However, the resolution of HPLC diminishes rapidly with an increasing number of chiral centers.

The choice of technique, or a combination of both, will depend on the specific analytical needs. For a comprehensive characterization, ³¹P NMR is essential for determining the overall stereochemical composition, while HPLC is invaluable for assessing purity and separating diastereomers where possible. For routine quality control, a well-developed HPLC method often provides the necessary information in a more time- and resource-efficient manner. As the field of oligonucleotide therapeutics continues to grow, the synergistic use of these powerful analytical tools will be crucial for ensuring the safety and efficacy of these novel drugs.

References

Validating Phosphorothioate Linkages: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity of phosphorothioate (PS) modified oligonucleotides is paramount for therapeutic efficacy and safety. This guide provides a comprehensive comparison of mass spectrometry-based techniques against alternative methods for the validation of PS linkages, supported by experimental data and detailed protocols.

Phosphorothioate linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, are a cornerstone of oligonucleotide therapeutics, conferring nuclease resistance and improving pharmacokinetic properties. However, this modification introduces a chiral center at each phosphorus atom, leading to a complex mixture of diastereomers, which presents a significant analytical challenge.[1] Accurate and robust analytical methods are therefore crucial for the characterization and quality control of these therapeutic molecules.

Performance Comparison: Mass Spectrometry vs. Alternative Methods

Mass spectrometry (MS) has emerged as a powerful tool for the analysis of PS-modified oligonucleotides, offering high sensitivity, specificity, and the ability to provide detailed structural information. When compared with more traditional methods, MS-based approaches offer distinct advantages, particularly in the context of complex biological matrices and the need for precise structural elucidation.

Analytical Method Principle Advantages Limitations Typical Application
Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by mass-to-charge ratio analysis of precursor and fragment ions.High sensitivity and specificity.[2][3] Provides molecular weight confirmation and sequence information.[4][5] Can identify and quantify metabolites.[2]Complex data analysis. Potential for ion suppression. Stereoisomer resolution can be challenging.[6]Definitive structural validation, impurity profiling, pharmacokinetic studies.
MALDI-TOF MS Ionization of sample mixed with a matrix by a laser, followed by time-of-flight mass analysis.Rapid analysis.[7] Suitable for high-throughput screening. Tolerant to some salts.Lower resolution compared to LC-MS. Fragmentation can be limited.Rapid molecular weight determination and sequencing of smaller oligonucleotides.[7]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary and mobile phase.Robust and reproducible. Well-established for purity analysis.Limited structural information. Co-elution of impurities can occur. Diastereomers often result in broad peaks.Purity assessment and quantification of the main oligonucleotide product.
Enzymatic Digestion followed by HPLC or MS Cleavage of the oligonucleotide into smaller fragments by nucleases, followed by analysis.Can help in sequence verification.[7] Can be used to assess nuclease resistance.Incomplete digestion can occur. PS linkages are more resistant to enzymatic cleavage.[7]Base composition analysis and confirmation of sequence.[8]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge in a gel matrix.Simple and inexpensive. Good for assessing purity and size heterogeneity.Low resolution. Limited structural information. Not suitable for quantification.Routine quality control for size and purity assessment.

Experimental Protocols for Mass Spectrometry-Based Validation

The successful application of mass spectrometry for PS oligonucleotide analysis relies on optimized experimental protocols. Below are methodologies for two common approaches.

LC-MS/MS for Quantification and Metabolite Identification

This method is widely used for the quantitative analysis of PS oligonucleotides in biological matrices and for identifying their metabolites.[2]

Sample Preparation (from Plasma):

  • Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge. Load the plasma sample and wash to remove interfering substances. Elute the oligonucleotide using an appropriate solvent.[2]

  • Internal Standard: Add an internal standard (a structurally similar oligonucleotide) to the sample prior to extraction for accurate quantification.[2]

Liquid Chromatography:

  • Column: Use a column suitable for oligonucleotide separation, such as a C18 column.[5]

  • Mobile Phase: Employ an ion-pairing reagent (e.g., triethylamine (TEA) and hexafluoroisopropanol (HFIP)) in the mobile phase to improve retention and peak shape.[4]

  • Gradient: Use a gradient of an organic solvent (e.g., acetonitrile) to elute the oligonucleotides.[2]

Mass Spectrometry:

  • Ionization: Use electrospray ionization (ESI) in negative ion mode.[6]

  • Fragmentation: For structural confirmation and differentiation from metabolites, use tandem mass spectrometry (MS/MS). Collision-Induced Dissociation (CID) is a common fragmentation technique.[9]

  • Detection: Monitor specific precursor-to-product ion transitions for quantification (Selected Reaction Monitoring or SRM).[5]

MALDI-TOF MS for Rapid Sequencing

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be employed for the rapid sequencing of PS oligonucleotides, often after a chemical conversion step.[7]

Sample Preparation:

  • Desulfurization/Oxidation: To facilitate enzymatic digestion and improve sequencing, the phosphorothioate linkages can be chemically oxidized to phosphodiester linkages.[7][8]

  • Enzymatic Digestion: Use exonucleases to sequentially cleave nucleotides from either the 3' or 5' end of the desulfurized oligonucleotide.[7]

MALDI-TOF MS Analysis:

  • Matrix: Co-crystallize the sample with a suitable matrix (e.g., 3-hydroxypicolinic acid).

  • Analysis: Acquire a series of mass spectra over time. The mass difference between consecutive peaks in the spectrum corresponds to the mass of the cleaved nucleotide, allowing for sequence determination.[7]

Visualizing the Workflow and Data Interpretation

The following diagrams illustrate the general workflow for PS linkage validation by mass spectrometry and the complementary nature of different fragmentation techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample PS Oligonucleotide Sample Purification Purification (e.g., SPE) Sample->Purification Digestion Optional: Enzymatic Digestion Purification->Digestion LC Liquid Chromatography Digestion->LC MS Mass Spectrometry (MS) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS MW Molecular Weight Confirmation MSMS->MW Sequence Sequence Verification MW->Sequence Quant Quantification Sequence->Quant

Caption: Experimental workflow for PS oligonucleotide validation via LC-MS.

fragmentation_comparison cluster_precursor Precursor Ion cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) cluster_interpretation Structural Information Precursor [M-nH]n- CID_Fragments b- and y-ions (Backbone cleavage) Precursor->CID_Fragments ETD_Fragments c- and z-ions (Backbone cleavage) Precursor->ETD_Fragments Neutral_Loss Neutral Loss of H3PO3S (Loss of PS group) CID_Fragments->Neutral_Loss Sequence_Info Sequence Confirmation CID_Fragments->Sequence_Info PS_Location PS Linkage Localization Neutral_Loss->PS_Location Modification_Retention Preserves labile modifications ETD_Fragments->Modification_Retention ETD_Fragments->Sequence_Info Modification_Retention->PS_Location

References

Phosphorothioate vs. Phosphodiester Oligonucleotides: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical determinant of their therapeutic efficacy. This guide provides an objective comparison of the stability of two fundamental oligonucleotide backbones: the native phosphodiester (PO) linkage and the modified phosphorothioate (PS) linkage. We present supporting experimental data, detailed protocols for key stability assays, and a visual representation of the primary mechanism of action for antisense oligonucleotides.

Executive Summary

Phosphorothioate (PS) oligonucleotides exhibit significantly enhanced stability against nuclease degradation compared to their phosphodiester (PO) counterparts. This increased resistance translates to a longer half-life in biological fluids, a crucial attribute for in vivo applications. However, this stability comes at the cost of a slight decrease in thermal duplex stability, as evidenced by lower melting temperatures (Tm). The choice between a PO and PS backbone, therefore, represents a trade-off between biological persistence and hybridization affinity.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in stability between phosphorothioate and phosphodiester oligonucleotides based on published experimental data.

Table 1: Nuclease Degradation - Half-life in Biological Media

Oligonucleotide TypeBackboneHalf-lifeBiological MediumReference
Unmodified OligonucleotidePhosphodiester (PO)~5 minutesMonkey Plasma[1]
Modified OligonucleotidePhosphorothioate (PS)35 to 50 hours (elimination half-life)Animal Plasma[1]
Unmodified OligonucleotidePhosphodiester (PO)<5 minutesFetal Calf Serum[2]
Modified OligonucleotidePhosphorothioate (PS)~4 hoursFetal Calf Serum[2]

Table 2: Thermal Stability - Melting Temperature (Tm) of DNA:DNA and DNA:RNA Duplexes

DuplexBackbone ModificationMelting Temperature (Tm)ConditionsReference
12-mer DNA:DNAPhosphodiester (PO)68°C1 M Salt[3][4][5]
12-mer DNA:DNAPhosphorothioate (PS)49°C1 M Salt[3][4][5]
15-mer DNA:RNAPhosphodiester (PO)45.1°CNot specified[6]
15-mer DNA:RNAPhosphorothioate (PS)33.9°CNot specified[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Nuclease Degradation Assay in Serum

This protocol outlines a typical procedure to assess the stability of oligonucleotides in the presence of nucleases found in serum.

Materials:

  • Oligonucleotide samples (Phosphorothioate and Phosphodiester)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • 10x Annealing Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 mM EDTA)

  • Loading buffer (e.g., formamide with 0.5x TBE and tracking dyes)

  • Polyacrylamide gel (denaturing, e.g., 15-20% acrylamide with 7M urea)

  • TBE buffer (Tris/Borate/EDTA)

  • Gel electrophoresis apparatus

  • Incubator or water bath at 37°C

  • Gel imaging system

Procedure:

  • Oligonucleotide Preparation: Resuspend single-stranded oligonucleotides in nuclease-free water to a desired stock concentration (e.g., 200 µM).[7]

  • Incubation with Serum: Prepare reaction mixtures by combining the oligonucleotide to a final concentration (e.g., 1 µM) with 50% FBS in a total volume of 20 µL.[7]

  • Time Course: Incubate the samples at 37°C.[8] At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture and immediately mix with an equal volume of loading buffer to stop the enzymatic reaction.[8]

  • Denaturing PAGE: Heat the samples in loading buffer at 95°C for 5 minutes to denature the oligonucleotides.

  • Gel Electrophoresis: Load the samples onto a pre-run denaturing polyacrylamide gel. Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Visualization and Analysis: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and the half-life.

Melting Temperature (Tm) Analysis

This protocol describes the determination of the melting temperature of an oligonucleotide duplex using UV-Vis spectrophotometry.

Materials:

  • Complementary single-stranded oligonucleotides (e.g., one with the modification of interest and its unmodified complement)

  • Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

Procedure:

  • Duplex Formation (Annealing): Combine equimolar amounts of the complementary single-stranded oligonucleotides in the melting buffer to the desired final concentration (e.g., 1-5 µM).[9]

  • Annealing: Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.[7]

  • Spectrophotometer Setup: Place the cuvette containing the annealed duplex into the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm.

  • Thermal Denaturation: Program the spectrophotometer to increase the temperature in a controlled manner (e.g., 1°C/minute) from a starting temperature well below the expected Tm (e.g., 20°C) to a temperature well above it (e.g., 90°C).[9] Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5 or 1°C).

  • Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition. This can be determined by finding the peak of the first derivative of the melting curve.[10]

Mandatory Visualization

Antisense Oligonucleotide Mechanism of Action: RNase H Pathway

The primary mechanism by which many antisense oligonucleotides, including those with phosphorothioate backbones, achieve gene silencing is through the recruitment of RNase H. The following diagram illustrates this pathway.

RNaseH_Pathway cluster_cell Cell ASO Phosphorothioate Antisense Oligonucleotide (ASO) Duplex ASO:mRNA Hybrid Duplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Cleaved_mRNA Cleaved mRNA Fragments Duplex->Cleaved_mRNA RNaseH->Duplex Cleavage of RNA strand Degradation Cellular Exonucleases Degrade Fragments Cleaved_mRNA->Degradation No_Protein Inhibition of Protein Translation Degradation->No_Protein

Caption: RNase H-mediated degradation of target mRNA by an antisense oligonucleotide.

Conclusion

The modification of the phosphodiester backbone to a phosphorothioate linkage is a cornerstone of oligonucleotide therapeutic development. The substantial increase in nuclease resistance afforded by the PS modification is critical for achieving therapeutic concentrations in vivo. While this modification slightly compromises the thermal stability of the oligonucleotide duplex, this effect is generally outweighed by the significant advantage in biological stability. Understanding these fundamental properties is essential for the rational design of effective and durable oligonucleotide-based drugs. Researchers must consider the specific application and balance the need for stability with the required hybridization affinity for optimal performance.

References

A Comparative Guide to the Analysis of Diastereomeric Purity of Oxathiaphospholane Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of P-chiral oxathiaphospholane monomers is a critical parameter in the synthesis of stereodefined phosphorothioate oligonucleotides and other therapeutic compounds. The precise control of the diastereomeric ratio is essential as different diastereomers can exhibit distinct biological activities and toxicological profiles. This guide provides a comprehensive comparison of the two primary analytical techniques for determining the diastereomeric purity of oxathiaphospholane monomers: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

At a Glance: ³¹P NMR vs. Chiral HPLC

Feature³¹P NMR SpectroscopyChiral HPLC
Principle Exploits differences in the chemical environment of the phosphorus nucleus in diastereomers, leading to distinct resonance frequencies.Differential interaction of diastereomers with a chiral stationary phase, resulting in different retention times.
Sample Preparation Simple dissolution in a deuterated solvent.Dissolution in a mobile phase compatible solvent; may require filtration.
Analysis Time Typically 5-30 minutes per sample.Typically 10-45 minutes per sample.
Resolution Generally lower resolution, with chemical shift differences often in the ppb range. May require chiral solvating agents for enhanced separation.High resolution is achievable with optimized column and mobile phase, often providing baseline separation of diastereomers.
Quantification Inherently quantitative when proper acquisition parameters (e.g., sufficient relaxation delay) are used.Requires calibration with standards for accurate quantification. Relative quantification based on peak area is common.
Sensitivity Moderate to low sensitivity.High sensitivity, especially with UV or mass spectrometric detection.
Throughput Can be automated for moderate throughput.Amenable to high-throughput analysis with autosamplers.
Development Effort Method development is generally straightforward.Method development can be more complex, involving screening of columns and mobile phases.
Cost (Instrument) High initial capital cost.Moderate to high initial capital cost.
Cost (Consumables) Low (NMR tubes, deuterated solvents).Moderate (columns, solvents, vials).

In-Depth Analysis of Techniques

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful and direct method for the analysis of the diastereomeric purity of oxathiaphospholane monomers. Since phosphorus is a spin-1/2 nucleus with 100% natural abundance, it provides a clear and direct window into the chemical environment of the phosphorus center.

Advantages:

  • Direct Observation: Provides a direct and unambiguous signal for each phosphorus-containing diastereomer.

  • Inherent Quantitation: The signal intensity in ³¹P NMR is directly proportional to the number of nuclei, making it an absolute quantitative method when acquired under appropriate conditions.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Can provide additional structural information about the monomers.

Limitations:

  • Resolution: The chemical shift differences between diastereomers can be very small, sometimes only a few parts per billion (ppb), which may require high-field NMR spectrometers for adequate resolution.

  • Sensitivity: ³¹P NMR is less sensitive than HPLC with UV detection, which can be a limitation for samples with low concentrations.

  • Long Acquisition Times: To ensure accurate quantification, a sufficient relaxation delay (D1) must be used, which can increase the experiment time, especially for nuclei with long T1 relaxation times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and highly effective technique for the separation and quantification of diastereomers. This method relies on the differential interaction of the chiral analytes with a chiral stationary phase (CSP).

Advantages:

  • High Resolution: Capable of achieving baseline separation of diastereomers, providing excellent accuracy in determining their ratios.

  • High Sensitivity: When coupled with a UV or mass spectrometry (MS) detector, chiral HPLC can achieve very low limits of detection and quantification.

  • Versatility: A wide range of chiral stationary phases are commercially available, allowing for the optimization of separations for various types of chiral molecules.

  • Preparative Capabilities: Can be scaled up to preparative chromatography to isolate pure diastereomers.

Limitations:

  • Method Development: Finding the optimal combination of a chiral stationary phase and a mobile phase can be time-consuming and requires expertise.

  • Indirect Quantification: While highly precise, quantification relies on the detector response, which may not be identical for both diastereomers, and often requires a calibration curve for absolute quantification.

  • Cost of Columns: Chiral columns are a significant consumable cost.

Experimental Protocols

³¹P NMR Spectroscopy for Diastereomeric Purity Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the oxathiaphospholane monomer sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or CD₃CN) in a 5 mm NMR tube. Ensure the solvent does not react with the sample.

  • For quantitative analysis, a known amount of an internal standard can be added.

2. NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Nucleus: ³¹P

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Sufficient to cover the expected chemical shift range of the diastereomers (e.g., 100-200 ppm).

  • Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest T1 (spin-lattice relaxation time) of the phosphorus nuclei in the diastereomers. A typical starting point is 20-30 seconds. The T1 values should be experimentally determined for new compounds.

  • Number of Scans (NS): Dependent on the sample concentration. Typically ranges from 64 to 512 scans to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.

3. Data Processing and Analysis:

  • Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform phasing and baseline correction.

  • Integrate the signals corresponding to each diastereomer. The diastereomeric ratio is calculated from the ratio of the integral areas.

Chiral HPLC for Diastereomeric Purity Analysis

1. Sample Preparation:

  • Prepare a stock solution of the oxathiaphospholane monomer in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC Method Parameters (Example Method):

  • Column: A polysaccharide-based chiral stationary phase is often effective. For example, a Chiralpak® AD-H, AS-H, or a Lux® Cellulose or Amylose-based column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: For normal phase chromatography, a mixture of a non-polar solvent and an alcohol is typically used. An example could be a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio should be optimized to achieve the best separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C. Temperature can be varied to optimize resolution.

  • Injection Volume: 5 - 20 µL.

  • Detection: UV detection at a wavelength where the monomer has significant absorbance (e.g., 260 nm for nucleoside-based monomers).

3. Data Analysis:

  • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Integrate the peak areas of the two diastereomers.

  • The diastereomeric purity is typically expressed as the percentage of the area of one diastereomer relative to the total area of both diastereomer peaks.

Visualization of Experimental Workflows

Diastereomeric_Purity_Analysis_Workflow cluster_NMR ³¹P NMR Analysis cluster_HPLC Chiral HPLC Analysis NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (Quantitative Parameters) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Integration of Signals) NMR_Acquisition->NMR_Processing NMR_Result Diastereomeric Ratio NMR_Processing->NMR_Result HPLC_Sample_Prep Sample Preparation (Dissolve and Filter) HPLC_Separation Chromatographic Separation (Chiral Column) HPLC_Sample_Prep->HPLC_Separation HPLC_Detection Peak Detection (UV or MS) HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis (Peak Area Integration) HPLC_Detection->HPLC_Analysis HPLC_Result Diastereomeric Purity (%) HPLC_Analysis->HPLC_Result Start Oxathiaphospholane Monomer Sample Start->NMR_Sample_Prep Start->HPLC_Sample_Prep Analytical_Technique_Relationship cluster_Methods Analytical Methods Synthesis Synthesis of Oxathiaphospholane Monomers Crude_Mixture Diastereomeric Mixture Synthesis->Crude_Mixture Purification Purification (e.g., Column Chromatography) Crude_Mixture->Purification Purity_Analysis Diastereomeric Purity Analysis Purification->Purity_Analysis NMR ³¹P NMR (Confirmation & Quantitation) Purity_Analysis->NMR HPLC Chiral HPLC (Separation & Quantitation) Purity_Analysis->HPLC Final_Product Diastereomerically Pure or Enriched Monomer NMR->Final_Product HPLC->Final_Product

A Comparative Guide to the Biological Activity of Oligonucleotides Synthesized via the Oxathiaphospholane Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of phosphorothioate (PS) oligonucleotides synthesized using the stereocontrolled oxathiaphospholane method versus the standard phosphoramidite method, which yields a diastereomeric mixture. The information presented is supported by experimental data from peer-reviewed literature, with detailed protocols for key validation assays.

Executive Summary

The oxathiaphospholane method for oligonucleotide synthesis offers a distinct advantage over the conventional phosphoramidite method by enabling the production of stereochemically pure phosphorothioate oligonucleotides, specifically the Rp and Sp diastereomers. This stereocontrol has profound implications for the biological activity of these therapeutic molecules. In general, the Sp isomer exhibits greater resistance to nuclease degradation , a critical factor for in vivo stability, while the Rp isomer is more efficient at recruiting RNase H , the primary mechanism for antisense oligonucleotide efficacy. The standard phosphoramidite method produces a random mixture of these diastereomers, resulting in a heterogeneous product with averaged biological properties. Consequently, stereopure oligonucleotides synthesized via the oxathiaphospholane method offer the potential for enhanced therapeutic profiles with improved efficacy and durability. Recent findings suggest that a strategic combination of Rp and Sp isomers, such as a 3'-SpSpRp-5' motif, may provide an optimal balance of nuclease stability and RNase H activation, leading to a more durable in vivo response.[1][2][3]

Comparison of Synthesis Methods and Oligonucleotide Properties

The choice of synthesis method directly impacts the purity, yield, and ultimately, the biological performance of phosphorothioate oligonucleotides.

FeatureOxathiaphospholane MethodStandard Phosphoramidite Method
Stereochemistry Stereocontrolled; produces pure Rp or Sp diastereomers.[4][5]Non-stereoselective; produces a complex mixture of 2^(n-1) diastereomers, where n is the number of phosphorothioate linkages.
Purity High diastereomeric purity (>96-98% for each coupling).[6][7]Diastereomerically impure.
Yield Generally lower per-cycle coupling efficiency (around 80-95%) compared to phosphoramidite chemistry.[8][9]High coupling efficiency (>98-99.5%).[10]
Biological Activity Tunable and predictable based on the specific diastereomer's properties.[7][11]Averaged and potentially suboptimal due to the mix of diastereomers.
Nuclease Resistance Sp isomer is significantly more resistant to nucleases.[1][2]Moderate resistance, an average of the properties of all diastereomers present.
RNase H Activation Rp isomer is a more potent activator of RNase H.[1][12]Moderate activation, an average of the properties of all diastereomers present.

Comparative Biological Activity Data

The stereochemistry of the phosphorothioate linkage significantly influences the biological activity of antisense oligonucleotides.

Biological PropertyAll-Rp StereoisomerAll-Sp StereoisomerDiastereomeric Mixture (from Phosphoramidite Synthesis)
Nuclease Stability Lower resistance to degradation by nucleases.[1]Higher resistance to nuclease degradation.[1][2]Intermediate nuclease resistance.
RNase H Activity High RNase H recruitment and cleavage activity.[1][12]Poor RNase H activation.[1]Moderate RNase H activity.
In Vitro Potency Often exhibits high potency in cell-based assays.[7]Generally shows lower in vitro potency.[7]Variable, but typically less potent than the pure, active isomer.
In Vivo Efficacy May be rapidly metabolized, leading to reduced in vivo activity despite high in vitro potency.[7]Improved in vivo stability may not translate to high efficacy due to poor RNase H recruitment.A balance of properties, but potentially suboptimal therapeutic index.
Binding Affinity (Tm) Generally forms more stable duplexes with target RNA.[1]Forms less stable duplexes with target RNA compared to Rp.[1]Intermediate duplex stability.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Nuclease Resistance Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases.

Materials:

  • Oligonucleotides (stereopure Rp, stereopure Sp, and diastereomeric mixture)

  • Snake Venom Phosphodiesterase (SVPDE) or fetal bovine serum (as a source of nucleases)

  • Reaction buffer (e.g., Tris-HCl, MgCl2)

  • Stop solution (e.g., EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Gel imaging system

Protocol:

  • Incubate a fixed amount of each oligonucleotide (e.g., 1 µg) with a standardized amount of nuclease (e.g., SVPDE) or serum at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Stop the reaction by adding a stop solution and placing the samples on ice.

  • Analyze the samples by PAGE to separate the intact oligonucleotide from degraded fragments.

  • Visualize the gel using a suitable stain (e.g., SYBR Gold) and quantify the amount of full-length oligonucleotide remaining at each time point using densitometry.

  • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics.

RNase H Cleavage Assay

This assay measures the ability of an oligonucleotide to induce RNase H-mediated cleavage of a complementary RNA target.[13][14][15][16][17]

Materials:

  • Oligonucleotides (stereopure Rp, stereopure Sp, and diastereomeric mixture)

  • Fluorescently labeled RNA substrate complementary to the oligonucleotides

  • Recombinant RNase H enzyme

  • RNase H reaction buffer

  • Denaturing polyacrylamide gel electrophoresis (dPAGE) apparatus

  • Fluorescence gel scanner

Protocol:

  • Anneal the oligonucleotide to the fluorescently labeled RNA substrate to form a DNA-RNA duplex.

  • Initiate the cleavage reaction by adding RNase H enzyme and incubate at 37°C.

  • Take time-point aliquots and quench the reaction with a stop solution (e.g., EDTA).

  • Separate the cleavage products from the full-length RNA substrate using dPAGE.

  • Visualize and quantify the cleaved and uncleaved RNA bands using a fluorescence gel scanner.

  • Calculate the percentage of RNA cleavage at each time point to determine the reaction rate.

In Vitro Antisense Activity Assay (Cell Culture)

This assay determines the efficacy of antisense oligonucleotides in reducing the expression of a target gene in cultured cells.

Materials:

  • Cells expressing the target gene

  • Oligonucleotides (stereopure Rp, stereopure Sp, and diastereomeric mixture)

  • Transfection reagent (if required for cellular uptake)

  • Cell culture medium and supplements

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting

Protocol:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat the cells with varying concentrations of each oligonucleotide, using a suitable delivery method (e.g., gymnosis or transfection).

  • Incubate the cells for a predetermined period (e.g., 24-72 hours).

  • Harvest the cells and isolate either total RNA or total protein.

  • Quantify the target mRNA levels using qRT-PCR, normalizing to a housekeeping gene. Alternatively, quantify the target protein levels using Western blotting, normalizing to a loading control.

  • Determine the IC50 value (the concentration at which 50% of the target gene expression is inhibited) for each oligonucleotide.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate important workflows and pathways.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_products Synthesis Products cluster_assays Biological Evaluation oxathiaphospholane Oxathiaphospholane Method rp_oligo Stereopure Rp Oligo oxathiaphospholane->rp_oligo sp_oligo Stereopure Sp Oligo oxathiaphospholane->sp_oligo phosphoramidite Phosphoramidite Method mixture_oligo Diastereomeric Mixture phosphoramidite->mixture_oligo nuclease_assay Nuclease Resistance Assay rp_oligo->nuclease_assay rnaseh_assay RNase H Cleavage Assay rp_oligo->rnaseh_assay invitro_activity In Vitro Activity (Cell Culture) rp_oligo->invitro_activity sp_oligo->nuclease_assay sp_oligo->rnaseh_assay sp_oligo->invitro_activity mixture_oligo->nuclease_assay mixture_oligo->rnaseh_assay mixture_oligo->invitro_activity invivo_efficacy In Vivo Efficacy invitro_activity->invivo_efficacy

Caption: Experimental workflow for comparing oligonucleotides.

antisense_mechanism ASO Antisense Oligonucleotide (ASO) duplex ASO-mRNA Duplex ASO->duplex mRNA Target mRNA mRNA->duplex RNaseH RNase H duplex->RNaseH cleavage mRNA Cleavage RNaseH->cleavage degradation mRNA Degradation cleavage->degradation no_translation Inhibition of Translation degradation->no_translation

References

A Comparative Guide to Phosphitylating Agents: Mechanistic Insights and Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a phosphorus moiety into organic molecules, a process known as phosphitylation, is a cornerstone of synthetic chemistry, particularly in the construction of oligonucleotides, phosphopeptides, and various therapeutic agents. The choice of phosphitylating agent is critical, directly impacting reaction efficiency, yield, and the purity of the final product. This guide provides a comprehensive comparison of the most common classes of phosphitylating agents, offering mechanistic insights and available performance data to aid in reagent selection.

Overview of Phosphitylating Agents

Phosphitylating agents are trivalent phosphorus (P(III)) compounds that react with nucleophiles, typically alcohols, to form phosphite esters. Subsequent oxidation to the pentavalent phosphorus (P(V)) state yields the desired phosphate esters. The three main classes of phosphitylating agents are phosphoramidites, phosphorochloridites, and H-phosphonates. Each class exhibits distinct characteristics in terms of reactivity, stability, and handling requirements.

Performance Comparison

The selection of a phosphitylating agent is a trade-off between reactivity and stability. While highly reactive agents can lead to faster reaction times, they are often more susceptible to degradation and require more stringent handling conditions. The following tables summarize the available quantitative and qualitative data for the different classes of phosphitylating agents.

Table 1: General Comparison of Phosphitylating Agents

FeaturePhosphoramiditesPhosphorochloriditesH-phosphonates
Reactivity Moderate (requires activation)High (reacts directly)Low (requires activation)
Stability GoodPoor (moisture-sensitive)Good
Handling Relatively easyRequires inert atmosphereRelatively easy
Byproducts Dialkylamine saltHClPivalic acid/anhydride
Common Use Oligonucleotide synthesisGeneral phosphorylationOligonucleotide synthesis, specialty modifications

Table 2: Comparative Performance in Oligonucleotide Synthesis

ParameterPhosphoramidite ChemistryH-phosphonate Chemistry
Coupling Yield Typically >99%[1][2]Generally slightly lower than phosphoramidites
Reaction Time Fast (minutes)Slower than phosphoramidites
Side Reactions Potential for side reactions at nucleobasesFewer side reactions on nucleobases[1]
P-stereocontrol Difficult to controlCan be controlled with specific activators
Versatility Wide range of modified phosphoramidites availableUseful for certain backbone modifications

Note: Direct, side-by-side quantitative comparisons of all three agent classes under identical conditions are scarce in the literature. The data presented is a synthesis of information from various sources and should be interpreted with consideration of the specific reaction conditions.

Mechanistic Insights

The distinct reactivity profiles of these agents stem from their different mechanisms of activation and reaction with nucleophiles.

Phosphoramidite Chemistry

Phosphoramidites are the most widely used phosphitylating agents in oligonucleotide synthesis due to their optimal balance of stability and reactivity.[3] They require an acidic activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), to protonate the nitrogen atom of the phosphoramidite, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.

phosphoramidite_mechanism Phosphoramidite R1O-P(NR2)-OR3 Protonated_Intermediate R1O-P(N+HR2)-OR3 Phosphoramidite->Protonated_Intermediate Activation Activator Activator (e.g., Tetrazole) Activator->Protonated_Intermediate Phosphite_Triester R1O-P(OR4)-OR3 Protonated_Intermediate->Phosphite_Triester Nucleophilic Attack Alcohol R4OH Alcohol->Phosphite_Triester Phosphate_Triester R1O-P(=O)(OR4)-OR3 Phosphite_Triester->Phosphate_Triester Oxidation Oxidation Oxidation (I2, H2O) Oxidation->Phosphate_Triester

Phosphoramidite Activation and Coupling
Phosphorochloridite Chemistry

Phosphorochloridites are highly reactive phosphitylating agents that do not require an activator. The phosphorus-chlorine bond is highly polarized, making the phosphorus atom very electrophilic. They react rapidly with alcohols, displacing the chloride ion to form the phosphite triester. However, their high reactivity also makes them extremely sensitive to moisture, which can lead to rapid hydrolysis and the formation of undesired byproducts.[3]

phosphorochloridite_mechanism Phosphorochloridite R1O-P(Cl)-OR2 Phosphite_Triester R1O-P(OR3)-OR2 Phosphorochloridite->Phosphite_Triester Nucleophilic Attack Alcohol R3OH Alcohol->Phosphite_Triester Phosphate_Triester R1O-P(=O)(OR3)-OR2 Phosphite_Triester->Phosphate_Triester Oxidation Oxidation Oxidation (I2, H2O) Oxidation->Phosphate_Triester

Phosphorochloridite Reaction Pathway
H-phosphonate Chemistry

H-phosphonates offer an alternative to phosphoramidites, particularly for the synthesis of certain modified oligonucleotides. They are activated by an acyl chloride, such as pivaloyl chloride, to form a reactive mixed anhydride intermediate. This intermediate then reacts with the hydroxyl group to form an H-phosphonate diester. A key difference from phosphoramidite chemistry is that the oxidation step is typically performed at the end of the entire synthesis sequence, converting all H-phosphonate linkages to phosphodiesters simultaneously.[1][2]

h_phosphonate_mechanism H_phosphonate R1O-P(=O)(H)-O- Mixed_Anhydride R1O-P(=O)(H)-O-CO-R2 H_phosphonate->Mixed_Anhydride Activation Activator Activator (e.g., Pivaloyl Chloride) Activator->Mixed_Anhydride H_phosphonate_Diester R1O-P(=O)(H)-OR3 Mixed_Anhydride->H_phosphonate_Diester Nucleophilic Attack Alcohol R3OH Alcohol->H_phosphonate_Diester Phosphate_Diester R1O-P(=O)(OH)-OR3 H_phosphonate_Diester->Phosphate_Diester Oxidation Oxidation Oxidation (I2, H2O) Oxidation->Phosphate_Diester

H-phosphonate Activation and Coupling

Experimental Protocols

Monitoring the progress of phosphitylation reactions is crucial for optimizing reaction conditions and ensuring high yields. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as the phosphorus atom is highly sensitive to its chemical environment, providing distinct signals for the starting material, intermediate, and product.

General Experimental Workflow for Phosphitylation

The following workflow provides a general outline for performing and monitoring a phosphitylation reaction.

experimental_workflow Start Start Prepare_Reactants Prepare Reactants (Substrate, Phosphitylating Agent, Activator) Start->Prepare_Reactants Initial_NMR Acquire Initial ³¹P NMR Spectrum (t=0) Prepare_Reactants->Initial_NMR Initiate_Reaction Initiate Reaction (Mix Reactants) Initial_NMR->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress with ³¹P NMR at Timed Intervals Initiate_Reaction->Monitor_Reaction Workup Reaction Workup (Quenching, Extraction) Monitor_Reaction->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Final_NMR Acquire Final ³¹P NMR Spectrum of Purified Product Purification->Final_NMR End End Final_NMR->End

General Phosphitylation Workflow
Detailed Protocol for ³¹P NMR Monitoring of a Phosphitylation Reaction

This protocol provides a more detailed procedure for monitoring a phosphitylation reaction using ³¹P NMR spectroscopy.

Materials:

  • Substrate (e.g., a protected nucleoside)

  • Phosphitylating agent (e.g., a phosphoramidite)

  • Activator (e.g., 1H-tetrazole solution in acetonitrile)

  • Anhydrous NMR solvent (e.g., CD₃CN)

  • NMR tube with a septum-cap

  • Internal standard (e.g., triphenyl phosphate)

Procedure:

  • Sample Preparation:

    • In a flame-dried NMR tube under an inert atmosphere (e.g., argon or nitrogen), dissolve a known amount of the substrate and the internal standard in the anhydrous NMR solvent.

    • Acquire a ³¹P NMR spectrum of this initial solution. This will serve as the t=0 reference. The substrate should not show any signal in the ³¹P NMR spectrum, while the internal standard will provide a reference peak.

  • Reaction Initiation:

    • Inject the phosphitylating agent into the NMR tube via a syringe, followed by the activator solution.

    • Quickly mix the contents of the NMR tube by gentle inversion.

  • Data Acquisition:

    • Immediately place the NMR tube in the NMR spectrometer and begin acquiring ³¹P NMR spectra at regular time intervals (e.g., every 5-10 minutes).

    • The disappearance of the phosphitylating agent signal and the appearance of the product phosphite triester signal should be observed.

  • Data Analysis:

    • Integrate the signals of the starting phosphitylating agent, the product, and the internal standard in each spectrum.

    • The relative integrals will allow for the determination of the reaction kinetics and the final conversion.

Table 3: Typical ³¹P NMR Chemical Shifts

Compound TypeApproximate ³¹P Chemical Shift (ppm)
Phosphoramidites140 - 150
Phosphorochloridites160 - 180
H-phosphonates0 - 10
Phosphite Triesters130 - 140
Phosphate Triesters-10 - 5

Note: Chemical shifts are relative to 85% H₃PO₄ and can vary depending on the specific structure and solvent.

Selection Guide

The choice of phosphitylating agent depends on several factors, including the nature of the substrate, the desired scale of the reaction, and the available laboratory equipment.

selection_guide Start Substrate Characteristics Acid_Sensitive Acid-Sensitive Substrate? Start->Acid_Sensitive Moisture_Sensitive_Reaction Strictly Anhydrous Conditions Possible? Acid_Sensitive->Moisture_Sensitive_Reaction No H_phosphonate Use H-phosphonate Acid_Sensitive->H_phosphonate Yes High_Reactivity_Needed High Reactivity Required? Moisture_Sensitive_Reaction->High_Reactivity_Needed Yes Stability_Important Stability and Ease of Handling a Priority? Moisture_Sensitive_Reaction->Stability_Important No Phosphorochloridite Use Phosphorochloridite High_Reactivity_Needed->Phosphorochloridite Phosphoramidite Use Phosphoramidite Stability_Important->Phosphoramidite

Decision Tree for Phosphitylating Agent Selection

Conclusion

The choice of a phosphitylating agent is a critical decision in the synthesis of phosphorus-containing molecules. Phosphoramidites represent a versatile and reliable option for many applications, particularly in automated oligonucleotide synthesis, offering a good balance of stability and reactivity. Phosphorochloridites provide high reactivity for rapid phosphitylations but demand stringent anhydrous conditions. H-phosphonates offer a valuable alternative, especially for the synthesis of modified oligonucleotides and when acid-sensitive substrates are involved. A thorough understanding of the mechanistic nuances and performance characteristics of each class of agent, as outlined in this guide, will enable researchers to make informed decisions and optimize their synthetic strategies. The use of real-time reaction monitoring techniques, such as ³¹P NMR, is highly recommended to ensure successful and efficient phosphitylation.

References

A Comparative Guide: Oxathiaphospholane vs. Phosphoramidite Methods in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of chemical methodology for oligonucleotide synthesis is a critical decision that impacts yield, purity, stereochemical control, and overall cost-effectiveness. This guide provides a detailed comparison of the well-established phosphoramidite method and the specialized oxathiaphospholane approach, supported by experimental data and protocols to inform your selection process.

The synthesis of oligonucleotides, the building blocks of DNA and RNA, is a cornerstone of modern molecular biology and therapeutic development. The phosphoramidite method has long been the gold standard for its high efficiency and amenability to automation. However, the growing interest in stereodefined phosphorothioate oligonucleotides for therapeutic applications has brought the oxathiaphospholane method to the forefront as a valuable alternative. This guide will dissect the cost-benefit analysis of these two powerful techniques.

Performance and Data Presentation

A direct comparison of the key performance indicators for the oxathiaphospholane and phosphoramidite methods reveals distinct advantages and disadvantages for each.

ParameterOxathiaphospholane MethodPhosphoramidite MethodKey Considerations
Primary Application Synthesis of stereodefined phosphorothioate oligonucleotidesGeneral oligonucleotide synthesis (DNA, RNA, modified oligos)The oxathiaphospholane method is specifically designed for controlling the stereochemistry at the phosphorus center of phosphorothioate linkages, which is crucial for the efficacy of many antisense therapies.
Coupling Efficiency 92-94%[1][2]>99%The lower coupling efficiency of the oxathiaphospholane method leads to a lower yield of the full-length product, especially for longer oligonucleotides.
Yield of Full-Length Product Decreases significantly with increasing oligonucleotide length due to lower coupling efficiency.High yield of full-length product, even for longer sequences.The cumulative effect of lower coupling efficiency in the oxathiaphospholane method makes it less suitable for the synthesis of very long oligonucleotides.
Purity May require more rigorous purification to remove failure sequences.High purity of the crude product, often simplifying the purification process.The higher percentage of truncated sequences in the oxathiaphospholane method necessitates efficient purification techniques like HPLC.
Reagent Availability & Cost Monomers are not widely commercially available and often require in-house synthesis, increasing costs and complexity.[2]Phosphoramidite monomers and reagents are readily available from numerous commercial suppliers at competitive prices.The need for in-house synthesis of oxathiaphospholane monomers is a significant cost and labor consideration.
Automation Compatibility While adaptable to automated synthesizers, it may require specialized protocols and reagents.Fully compatible with standard automated DNA/RNA synthesizers.The phosphoramidite method is highly optimized for high-throughput, automated synthesis.
Side Reactions Potential for side reactions related to the specific chemistry and activators used.Well-characterized side reactions, with established methods for their minimization.Both methods have potential side reactions that need to be controlled for optimal results.

Experimental Protocols

Phosphoramidite Method: Standard Synthesis Cycle

The phosphoramidite method is a cyclical process involving four key steps for each nucleotide addition. The synthesis is typically performed on a solid support (e.g., controlled pore glass, CPG) in an automated synthesizer.

1. Deblocking (Detritylation):

  • Reagent: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent (e.g., dichloromethane).

  • Procedure: The acid removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction. The released DMT cation is orange-colored and can be used to monitor the coupling efficiency.

2. Coupling:

  • Reagents: A nucleoside phosphoramidite, an activator (e.g., 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI)), and anhydrous acetonitrile.

  • Procedure: The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic. The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite triester linkage.

3. Capping:

  • Reagents: A capping mixture, typically consisting of acetic anhydride and 1-methylimidazole.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from participating in subsequent coupling steps. This minimizes the formation of deletion mutants (n-1 sequences).

4. Oxidation:

  • Reagent: A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

  • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage. For the synthesis of phosphorothioate oligonucleotides, a sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide, DDTT) is used instead of an oxidizing agent.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Oxathiaphospholane Method: Stereodefined Phosphorothioate Synthesis

The oxathiaphospholane method is employed for the stereocontrolled synthesis of phosphorothioate oligonucleotides. It utilizes diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers.

1. Monomer Preparation:

  • Procedure: The diastereomerically pure oxathiaphospholane monomers are typically synthesized in-house through a multi-step process involving the reaction of a protected nucleoside with a suitable phosphitylating agent, followed by sulfurization and chromatographic separation of the diastereomers.

2. Coupling:

  • Reagents: A diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomer, an activator (typically a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)), and an anhydrous solvent.

  • Procedure: The 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus atom of the oxathiaphospholane monomer, promoted by the base activator. This reaction proceeds with inversion of configuration at the phosphorus center, leading to the formation of a stereodefined phosphorothioate linkage.

3. Capping and Subsequent Cycles:

  • Procedure: Similar to the phosphoramidite method, a capping step is employed to block any unreacted hydroxyl groups. The cycle of deblocking and coupling is then repeated with the appropriate diastereomerically pure monomers to elongate the oligonucleotide chain with the desired stereochemistry at each phosphorothioate linkage.

Visualization of Workflows

Phosphoramidite Synthesis Cycle

Phosphoramidite_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Stable Phosphate (for next cycle) Next_Cycle Next Cycle Oxidation->Next_Cycle

Caption: The four-step cycle of the automated phosphoramidite oligonucleotide synthesis method.

Oxathiaphospholane Coupling Reaction

Oxathiaphospholane_Coupling Support_Nucleoside Support-Bound Nucleoside (Free 5'-OH) Coupling_Step Coupling Reaction Support_Nucleoside->Coupling_Step OTP_Monomer Diastereomerically Pure Oxathiaphospholane Monomer OTP_Monomer->Coupling_Step DBU DBU (Activator) DBU->Coupling_Step Activation Stereodefined_PS_Linkage Stereodefined Phosphorothioate Linkage Coupling_Step->Stereodefined_PS_Linkage

Caption: Key components and outcome of the oxathiaphospholane coupling reaction for stereodefined phosphorothioate synthesis.

Cost-Benefit Analysis: A Summary

Phosphoramidite Method:

  • Benefits:

    • High coupling efficiency (>99%) leading to high yields of full-length oligonucleotides.

    • Well-established and highly optimized for automation and high-throughput synthesis.

    • Readily available and relatively low-cost reagents and monomers.

    • Versatile for the synthesis of a wide range of modified oligonucleotides.

  • Costs/Limitations:

    • Lack of stereocontrol in the synthesis of phosphorothioate oligonucleotides, resulting in a mixture of diastereomers.

Oxathiaphospholane Method:

  • Benefits:

    • Provides precise control over the stereochemistry of phosphorothioate linkages, which can be critical for the biological activity of therapeutic oligonucleotides.

  • Costs/Limitations:

    • Lower coupling efficiency (92-94%) results in lower overall yields, especially for longer oligonucleotides.[1][2]

    • Monomers are not widely commercially available and often require laborious and costly in-house synthesis and purification.[2]

    • The overall cost per stereodefined oligonucleotide is significantly higher due to monomer synthesis and lower yields.

    • Less amenable to high-throughput synthesis compared to the standard phosphoramidite method.

Conclusion

The choice between the oxathiaphospholane and phosphoramidite methods is fundamentally driven by the specific application of the synthesized oligonucleotide. For routine applications, research, and the synthesis of standard DNA and RNA oligonucleotides, the phosphoramidite method remains the undisputed choice due to its high efficiency, cost-effectiveness, and ease of automation.

The oxathiaphospholane method, while more expensive and technically demanding, is an indispensable tool for the development of stereodefined phosphorothioate oligonucleotides for therapeutic purposes. The ability to control the P-chirality of the phosphorothioate linkage can have a profound impact on the drug's efficacy, safety, and pharmacokinetic properties. Therefore, for researchers and drug developers working in the field of antisense and RNAi therapeutics, the higher cost and lower yield of the oxathiaphospholane method are often justified by the critical need for stereochemically pure drug candidates. The development of chimeric synthesis strategies, combining the efficiency of the phosphoramidite method for standard linkages with the precision of the oxathiaphospholane method for stereodefined phosphorothioate linkages, offers a promising avenue for optimizing the synthesis of complex therapeutic oligonucleotides.

References

Safety Operating Guide

Safe Disposal of 2-Chloro-1,3,2-oxathiaphospholane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-1,3,2-oxathiaphospholane. Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 20354-32-9) in publicly available resources, the following procedures are based on best practices for handling analogous water-reactive and corrosive phosphorus compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

Immediate Safety and Handling Precautions

This compound is anticipated to be a corrosive and water-reactive substance. Contact with moisture can lead to the release of toxic and corrosive gases. Strict adherence to safety protocols is mandatory to prevent injury and environmental contamination.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield are required.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times. Double gloving is recommended.
Body Protection A flame-retardant lab coat must be worn. Ensure full-length pants and closed-toe shoes are worn.
Respiratory All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the safe quenching and disposal of small quantities of this compound. Never work alone when handling this compound.

1. Preparation and Pre-Disposal Checklist:

  • Ensure a certified chemical fume hood is operational.

  • Have an appropriate fire extinguisher readily available (e.g., dry powder, carbon dioxide). Do not use water-based extinguishers.

  • Prepare a quenching solution of a high-boiling point alcohol, such as isopropanol or tert-butanol, in a suitable reaction vessel. The vessel should be large enough to accommodate the reaction volume and any potential foaming.

  • Have a neutralizing agent, such as sodium bicarbonate, on hand for any potential spills.

  • Ensure an emergency safety shower and eyewash station are accessible and unobstructed.

2. Quenching Procedure:

  • In a chemical fume hood, slowly and cautiously add the this compound dropwise to the stirring alcohol quenching solution.

  • The reaction is exothermic; control the addition rate to prevent excessive heat generation and fuming. An ice bath may be necessary to cool the reaction vessel.

  • Stir the mixture for a sufficient time to ensure complete reaction.

  • Once the reaction is complete, neutralize the solution by slowly adding sodium bicarbonate until effervescence ceases.

3. Waste Collection and Labeling:

  • Transfer the neutralized solution to a designated hazardous waste container.

  • The container must be properly labeled with the full chemical name of the contents and appropriate hazard warnings (e.g., "Corrosive," "Toxic").

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[1]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_quench Quenching cluster_waste Waste Management cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Operation prep_ppe->prep_hood prep_materials Prepare Quenching Solution and Neutralizing Agent prep_hood->prep_materials quench_add Slowly Add Chemical to Quenching Solution prep_materials->quench_add Proceed with Caution quench_control Control Reaction Temperature quench_add->quench_control quench_neutralize Neutralize with Sodium Bicarbonate quench_control->quench_neutralize waste_transfer Transfer to Hazardous Waste Container quench_neutralize->waste_transfer waste_label Label Container Appropriately waste_transfer->waste_label waste_store Store in Designated Area waste_label->waste_store disposal_contact Contact EHS for Pickup waste_store->disposal_contact

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is provided as a general guide and is based on the properties of similar chemical compounds. Always consult your institution's specific safety protocols and a qualified chemical safety professional before handling or disposing of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,3,2-oxathiaphospholane
Reactant of Route 2
2-Chloro-1,3,2-oxathiaphospholane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.